3-O-Methyl-D-glucopyranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-4-(deuteriomethoxy)-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i1D |
InChI Key |
SCBBSJMAPKXHAH-WWBCUDJESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-Methyl-D-glucopyranose: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and chemical synthesis of 3-O-Methyl-D-glucopyranose. This monosaccharide derivative is a valuable tool in various research fields, including biochemistry and pharmaceutical development, primarily because it is a non-metabolizable glucose analog.[1] It is used to study glucose transport mechanisms across cell membranes, as it is recognized by glucose transporters but not phosphorylated by hexokinase, the first step in glycolysis.[1]
Molecular Structure and Stereochemistry
This compound is a derivative of D-glucose where the hydroxyl group at the C-3 position is replaced by a methoxy (B1213986) group.[1] Its chemical formula is C7H14O6, and it has a molecular weight of 194.18 g/mol .[1][2][3] Like D-glucose, it exists predominantly in a cyclic pyranose form in solution, resulting from the intramolecular hemiacetal formation between the aldehyde group at C-1 and the hydroxyl group at C-5. This cyclization creates a new stereocenter at C-1 (the anomeric carbon), leading to two anomers: α- and β-3-O-Methyl-D-glucopyranose.
The Haworth projection is a common two-dimensional representation of the cyclic structure of monosaccharides.[4] In the α-anomer, the hydroxyl group on the anomeric carbon (C-1) is on the opposite side of the ring from the CH2OH group (C-6). In the β-anomer, the anomeric hydroxyl group is on the same side as the CH2OH group.
Caption: Haworth projections of α- and β-anomers of this compound.
While Haworth projections are useful, they do not accurately represent the three-dimensional shape of the pyranose ring. The six-membered ring adopts a more stable, non-planar chair conformation to minimize steric strain.[5][6] In D-glucopyranose derivatives, the ⁴C₁ conformation is typically the most stable. In this conformation, the bulky substituents preferentially occupy the equatorial positions to reduce steric hindrance. The β-anomer is generally more stable than the α-anomer because the C-1 hydroxyl group is in the equatorial position.
Caption: Chair conformations of this compound anomers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [2][3] |
| Molecular Weight | 194.18 g/mol | [1][2][3] |
| CAS Number | 13224-94-7 (α-anomer), 3370-81-8 (unspecified) | [2][3][7] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 160-169 °C | [3] |
| Optical Rotation | [α]D²⁰ = +54 to +58º (c=1 in H₂O, 24 hr) | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Solubility | Soluble in water | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires a strategic use of protecting groups to achieve selective methylation at the C-3 position. The hydroxyl groups at C-1, C-2, C-4, and C-6 must be masked to prevent their reaction with the methylating agent. A common and effective strategy involves the protection of the C-1, C-2, C-4, and C-6 hydroxyls, followed by methylation of the free C-3 hydroxyl, and subsequent deprotection.
The logical flow for the synthesis involves three main stages: protection of reactive hydroxyl groups, methylation of the target C-3 hydroxyl, and finally, removal of the protecting groups to yield the desired product.
Caption: General workflow for the synthesis of this compound.
The following is a representative experimental protocol for the synthesis of this compound, adapted from established methods in carbohydrate chemistry.
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This initial step protects four of the five hydroxyl groups, leaving the C-3 hydroxyl accessible for methylation.
-
Reaction Setup: Suspend anhydrous D-glucose in a flask containing anhydrous acetone (B3395972) and a catalytic amount of a Lewis acid (e.g., anhydrous ZnCl₂ or H₂SO₄).
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Neutralize the catalyst with a base (e.g., sodium bicarbonate solution). Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Step 2: Methylation of the C-3 Hydroxyl Group
-
Reaction Setup: Dissolve the protected glucose derivative from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH), portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by carefully adding methanol (B129727) to destroy any excess NaH, followed by the addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, 1,2:5,6-di-O-isopropylidene-3-O-methyl-α-D-glucofuranose, can be purified by column chromatography on silica (B1680970) gel.
Step 3: Deprotection to Yield this compound
-
Hydrolysis: Dissolve the methylated intermediate from Step 2 in an aqueous acidic solution (e.g., dilute HCl or trifluoroacetic acid).
-
Reaction: Heat the mixture (e.g., 60-80 °C) for several hours to hydrolyze the isopropylidene protecting groups. Monitor the deprotection by TLC.
-
Work-up: Neutralize the acid with a suitable base (e.g., an ion-exchange resin or sodium bicarbonate). Filter and concentrate the solution under reduced pressure.
-
Purification: The final product, this compound, can be purified by recrystallization from a solvent such as ethanol (B145695) or by column chromatography.
| Step | Reactant | Reagents | Conditions | Product |
| 1. Protection | D-Glucose | Anhydrous Acetone, Lewis Acid (e.g., H₂SO₄) | Room Temp, 24-48h | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose |
| 2. Methylation | Protected Glucose | NaH, CH₃I in anhydrous THF/DMF | 0 °C to Room Temp, 12-24h | 1,2:5,6-di-O-isopropylidene-3-O-methyl-α-D-glucofuranose |
| 3. Deprotection | Methylated Intermediate | Aqueous Acid (e.g., dil. HCl) | 60-80 °C, 2-4h | This compound |
Applications in Research and Development
This compound is a critical tool for studying glucose metabolism and transport.[3][8] Its inability to be metabolized allows researchers to isolate and measure the rate of glucose uptake by cells and tissues, providing insights into insulin (B600854) response and the mechanisms of diseases like diabetes.[3][8] In drug development, it can be used as a building block for the synthesis of more complex glycosides and carbohydrate-based therapeutics.[3] Its unique properties also find applications in the food industry as a sweetener and in biotechnology for studying enzyme-carbohydrate interactions.[3]
References
- 1. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-O-methyl-α-D-glucopyranose [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. aklectures.com [aklectures.com]
- 6. Chair Conformation Of Glucose | bartleby [bartleby.com]
- 7. 3-O-Methyl-alpha-D-glucopyranose | C7H14O6 | CID 83246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
3-O-Methyl-D-glucopyranose: A Technical Guide for Researchers
An in-depth examination of the chemical properties, synthesis, and applications of 3-O-Methyl-D-glucopyranose, a key tool in metabolic research.
This technical guide provides a comprehensive overview of this compound, a methylated monosaccharide derivative of glucose. Due to its unique property of being a substrate for glucose transporters without being metabolized, it serves as an invaluable tool for researchers, particularly in the fields of diabetes, neuroscience, and cell biology, to study glucose transport mechanisms independent of downstream glycolytic pathways. This document outlines its chemical identity, physical properties, experimental applications, and its role in investigating cellular metabolism.
Chemical Identity and Properties
This compound is a stable, white to off-white crystalline powder. Its primary identifier in chemical literature and commercial databases is CAS number 13224-94-7.[1][2] Another CAS number, 3370-81-8, is also associated with this compound, sometimes for unlabeled variants.[3][4]
Synonyms:
Quantitative Data Summary:
| Property | Value | Source(s) |
| CAS Number | 13224-94-7 | [1][2][5][6] |
| Molecular Formula | C₇H₁₄O₆ | [1][2][3] |
| Molecular Weight | 194.18 g/mol | [1][2][3] |
| Purity | ≥98% (by GC or HPLC) | [1][2][3] |
| Melting Point | 160-169 °C | [1][3] |
| Appearance | White to off-white crystalline powder | [3] |
| Optical Rotation | [α]25/D +55° to +57° (c=1 in water + trace NH₄OH) | [1] |
| Solubility | Water: 50 mg/mL | [1] |
| EC Number | 236-197-7 | [1][6] |
| PubChem CID | (for 3-O-Methylglucose) 8973 |
Experimental Protocols
General Synthesis Outline
The synthesis of this compound typically involves a multi-step process rooted in classical carbohydrate chemistry. While specific protocols may vary, the general strategy involves:
-
Protection of Hydroxyl Groups: Starting with a suitable glucose derivative, such as methyl α-D-glucopyranoside, the hydroxyl groups at positions 1, 2, 4, and 6 are protected to prevent them from reacting during the methylation step. A common approach is the formation of isopropylidene or benzylidene acetals. For instance, reacting 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with an acid allows for the selective removal of the 5,6-isopropylidene group, freeing the hydroxyl groups at C3 and C5 for subsequent reactions.
-
Methylation: The unprotected hydroxyl group at the C3 position is then methylated. This is commonly achieved using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like sodium hydride (NaH) or silver oxide (Ag₂O) in an appropriate solvent (e.g., DMF).
-
Deprotection: Following successful methylation at the C3 position, the protecting groups on the other hydroxyls are removed. This is typically accomplished through acid hydrolysis, which cleaves the acetal (B89532) groups, yielding the final product, this compound.
-
Purification: The final compound is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Glucose Transport Assay in Cultured Cells
This compound is a non-metabolizable hexose (B10828440) that is transported by glucose transporters, making it an ideal substrate for studying glucose uptake.[2] A common experimental protocol using a radiolabeled version of the molecule is as follows:
Objective: To measure the rate of glucose transport into cells.
Materials:
-
Cultured cells (e.g., adipocytes, myocytes, or erythrocytes)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled [¹⁴C]-3-O-Methyl-D-glucose or [³H]-3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
Phloretin or Cytochalasin B (glucose transport inhibitors)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Methodology:
-
Cell Preparation: Culture cells to the desired confluency in multi-well plates. On the day of the experiment, wash the cells with a serum-free medium and incubate them in a buffer that mimics physiological conditions, such as KRH buffer.
-
Stimulation (Optional): If studying insulin-stimulated glucose uptake, incubate the cells with a known concentration of insulin (B600854) for a specified period to induce the translocation of GLUT4 transporters to the cell membrane.
-
Initiation of Uptake: To start the assay, add the KRH buffer containing a known concentration of radiolabeled 3-O-Methyl-D-glucose. The uptake is typically linear for only a short period as the compound equilibrates across the membrane.[7] Therefore, measurements should be taken quickly, often within minutes.
-
Termination of Uptake: Stop the transport process by rapidly aspirating the radioactive solution and washing the cells with ice-cold KRH buffer containing a glucose transport inhibitor like phloretin. This rapid cooling and the presence of an inhibitor prevent the efflux of the radiolabeled sugar.
-
Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The measured radioactivity (counts per minute) is proportional to the amount of 3-O-Methyl-D-glucose transported into the cells. This can be normalized to the protein content of the cell lysate to determine the transport rate (e.g., in pmol/mg protein/min). Non-specific uptake can be determined by performing the assay in the presence of a large excess of unlabeled glucose or a transport inhibitor and subtracting this value from the experimental results.
This assay is widely used for diagnosing conditions like Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS) by measuring uptake in erythrocytes.[8]
Role in Metabolic and Signaling Research
The primary utility of this compound stems from its behavior as a glucose analog that is recognized by glucose transporters but not by intracellular enzymes like hexokinase.[9] This allows for the precise measurement of glucose transport, a critical step in cellular glucose metabolism.
Caption: Cellular uptake and fate of D-Glucose vs. This compound.
Studies have shown that at high concentrations, 3-O-Methyl-D-glucose can inhibit glucose-induced insulin release from pancreatic islet cells. This effect is thought to be due to competition with glucose for transport and a direct inhibitory effect on glucokinase, the enzyme responsible for glucose phosphorylation in these cells.[9] This makes it a useful compound for dissecting the specific steps in glucose-stimulated insulin secretion.
Caption: Experimental workflow for a typical glucose uptake assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. 3-O-Methyl-α-D-glucopyranose | CAS#:13224-94-7 | Chemsrc [chemsrc.com]
- 6. 3-O-Methyl-alpha-D-glucopyranose | C7H14O6 | CID 83246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. revvity.co.jp [revvity.co.jp]
- 8. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable synthetic analog of D-glucose that has become an invaluable tool in metabolic research. Its primary utility lies in its ability to be transported into cells via glucose transporters (GLUTs) without being significantly phosphorylated by hexokinase or further catabolized. This unique characteristic allows for the specific investigation of glucose transport kinetics and the elucidation of cellular processes that are dependent on glucose metabolism. This technical guide provides a comprehensive overview of the biological activities of 3-OMG, focusing on its mechanisms of action, particularly in the context of insulin (B600854) secretion and glucose transport. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to support its application in research and drug development.
Core Biological Activities of this compound
This compound is principally recognized for two major, interconnected biological activities: its role as a competitive substrate for glucose transporters and its subsequent impact on glucose-dependent signaling pathways.
A Tool for Glucose Transport Studies
The fundamental characteristic of 3-OMG is that it is recognized and transported by the same facilitated diffusion transporters as D-glucose, primarily the GLUT family of proteins. However, the methylation at the C-3 position of the glucopyranose ring renders it a poor substrate for hexokinase, the first enzyme in the glycolytic pathway. Studies have shown that while some phosphorylation can occur in specific tissues like the heart or by yeast hexokinase at very high concentrations, it is not significantly metabolized in most experimental systems, including brain and pancreatic islets.[1][2][3] This property allows 3-OMG to reach equilibrium across the cell membrane, making it an ideal probe for measuring the rate and capacity of glucose transport, independent of downstream metabolic events. Radiolabeled versions, such as [¹⁴C]3-OMG or [³H]3-OMG, are frequently used to quantify transport kinetics.
Inhibition of Glucose-Stimulated Insulin Secretion (GSIS)
In pancreatic β-cells, 3-OMG acts as an inhibitor of insulin secretion that is specifically stimulated by glucose.[4] At high concentrations (typically in the 30-80 mM range), 3-OMG competitively inhibits the transport and subsequent metabolism of D-glucose.[4] This inhibition is not a result of hyperosmolarity but is a direct consequence of its interference with the primary glucose-sensing pathway of the β-cell.[4] The mechanism involves two main checkpoints:
-
Competition for Glucose Transport: By occupying GLUT transporters, 3-OMG reduces the influx of D-glucose into the β-cell.
-
Inhibition of Glucokinase: 3-OMG has been shown to inhibit the phosphorylation of D-glucose by glucokinase, the key enzyme that acts as the glucose sensor in β-cells.[4] This enzymatic inhibition is a critical step, as it prevents the initiation of glycolysis, thereby blocking the entire downstream signaling cascade that leads to insulin exocytosis.
Protection Against Alloxan-Induced β-Cell Toxicity
Interestingly, 3-OMG demonstrates a protective effect against the diabetogenic agent alloxan (B1665706).[5] Alloxan is a toxic glucose analog that is selectively taken up by β-cells via GLUT2 transporters, where it generates reactive oxygen species and causes cell death. The protective action of 3-OMG is distinct from that of D-glucose. While D-glucose's protection is linked to its metabolism and the generation of reducing equivalents, 3-OMG's mechanism is believed to be the direct inhibition of alloxan uptake into the β-cell.[6]
Quantitative Data on Biological Activity
The following tables summarize key quantitative parameters related to the biological activity of this compound.
Table 1: Glucose Transport Kinetics of this compound
| Cell/Tissue Type | Transporter | Transport Condition | K_m (mM) | V_max (mmol/L cell water/min) | Reference |
| Isolated Rat Hepatocytes | Endogenous | Equilibrium Exchange Entry | 18.1 ± 5.9 | 0.086 ± 0.0097 | [7] |
| Isolated Rat Hepatocytes | Endogenous | Equilibrium Exchange Exit | 17.6 ± 3.5 | 0.079 ± 0.0053 | [7] |
| Isolated Rat Hepatocytes | Endogenous | Zero-trans Exit | 16.8 ± 4.6 | 0.084 ± 0.0084 | [7] |
| Rat Red Blood Cells | Endogenous | Zero-trans Net Uptake | 2.3 ± 0.48 | 0.000055 ± 0.000003 | [2] |
| Rat Red Blood Cells | Endogenous | Net Exit | 2.1 ± 0.12 | 0.00012 ± 0.00001 | [2] |
| Rat Red Blood Cells | Endogenous | Infinite-trans Exchange Uptake | 2.24 ± 0.14 | 0.00020 ± 0.00004 | [2] |
| Rat Thymocytes | Endogenous | Initial Uptake (Control) | 6.0 | 0.00136 ± 0.00016 | [1] |
| Rat Thymocytes | Endogenous | Initial Uptake (+Dexamethasone) | 5.9 | 0.00081 ± 0.00010 | [1] |
Table 2: Inhibition of Glucose-Stimulated Insulin Secretion (GSIS) by this compound
| Parameter | Condition | Value | Reference |
| Effective Inhibitory Concentration | Inhibition of GSIS in rat pancreatic islets | 30 - 80 mM | [4] |
| Effect on Ion Flux (86Rb⁺ Outflow) | Increased, indicating KATP channel opening | Qualitative Increase | [4] |
| Effect on Ion Flux (45Ca²⁺ Net Uptake) | Decreased, indicating reduced Ca²⁺ influx | Qualitative Decrease | [4] |
| Effect on Glucose Metabolism | Inhibition of D-[U-¹⁴C]glucose oxidation | Qualitative Inhibition | [4] |
| Effect on Glucokinase Activity | Inhibition of human B-cell glucokinase | Qualitative Inhibition | [4] |
Signaling Pathways and Mechanisms of Action
The biological effects of 3-OMG are best understood by examining the signaling pathways it modulates.
Mechanism of GSIS Inhibition
The canonical pathway for Glucose-Stimulated Insulin Secretion in a pancreatic β-cell is a well-defined cascade of events. 3-OMG disrupts this pathway at its earliest stages.
Figure 1: Signaling Pathway of 3-OMG-mediated Inhibition of GSIS. D-Glucose enters the β-cell via GLUT2 and is phosphorylated by Glucokinase (GK), leading to an increased ATP/ADP ratio, closure of KATP channels, membrane depolarization, Ca²⁺ influx, and insulin exocytosis. 3-O-Methyl-D-glucose (3-OMG) competitively inhibits glucose transport through GLUT2 and also directly inhibits GK activity, thereby halting the signaling cascade.
Mechanism of Protection Against Alloxan Toxicity
The protective effect of 3-OMG against alloxan is based on competition for transport into the β-cell, preventing the toxin from reaching its intracellular targets.
Figure 2: Mechanism of 3-OMG Protection Against Alloxan Toxicity. Alloxan enters the pancreatic β-cell via the GLUT2 transporter, leading to the generation of cytotoxic reactive oxygen species (ROS). 3-O-Methyl-D-glucose competes with alloxan for GLUT2 transport, thereby reducing its intracellular accumulation and protecting the cell from damage.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible application of 3-OMG in research.
Glucose Transport Assay in Erythrocytes
This protocol is adapted from Klepper et al. (1999) for measuring 3-OMG uptake into red blood cells (RBCs), a common model for studying GLUT1-mediated transport.[8][9]
Figure 3: Experimental Workflow for Erythrocyte 3-OMG Uptake Assay. This diagram outlines the key steps for measuring radiolabeled 3-O-Methyl-D-glucose transport into red blood cells, from sample preparation to final quantification.
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4: Standard isotonic buffer for washing and suspending cells.
-
'Hot' Solution: PBS containing 0.5 mM unlabeled 3-OMG and 1 µCi/mL [¹⁴C]3-OMG.
-
'Stop' Solution: Ice-cold PBS containing 100 µM mercuric chloride and 50 µM phloretin (B1677691) (potent glucose transport inhibitors).
Dynamic Insulin Secretion Assay using Pancreatic Islet Perifusion
This protocol, based on methods described by Stull et al. (2011), allows for the dynamic measurement of insulin release from isolated pancreatic islets in response to various secretagogues, including glucose and inhibitors like 3-OMG.[10][11][12][13]
Experimental Setup:
-
Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rat, mouse) by collagenase digestion.
-
Perifusion System: Isolated islets (e.g., 200 islet equivalents) are placed in a perifusion chamber. A peristaltic pump delivers a continuous flow of buffer over the islets at a constant rate (e.g., 1 mL/min) and temperature (37°C).
-
Fraction Collection: The perifusate is collected in timed fractions (e.g., every 2 minutes) for subsequent insulin measurement.
Protocol Outline:
-
Equilibration (60 min): Perifuse islets with a basal low-glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 1-2.8 mM glucose) to establish a stable baseline of insulin secretion.
-
Stimulation (10-20 min): Switch to a high-glucose KRB buffer (e.g., 16.7 mM glucose) to induce biphasic insulin secretion.
-
Inhibition: To test the effect of 3-OMG, islets can be co-perifused with high glucose and a high concentration of 3-OMG (e.g., 50 mM). The resulting inhibition of insulin secretion can be quantified by comparing the insulin release profile to the glucose-only control.
-
Washout and Recovery (15-60 min): Return to the basal low-glucose buffer to allow insulin secretion to return to baseline.
-
Insulin Quantification: Measure the insulin concentration in each collected fraction using a standard method like ELISA or radioimmunoassay.
Krebs-Ringer Bicarbonate (KRB) Buffer Composition (Typical):
-
NaCl: 119 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.0 mM
-
MgCl₂: 1.3 mM
-
CaCl₂: 2.5 mM
-
NaHCO₃: ~20 mM (gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4)
-
HEPES: 20 mM
-
Bovine Serum Albumin (BSA): 0.2%
-
D-Glucose: As required by the experimental phase (e.g., 2.8 mM for basal, 16.7 mM for stimulation).
Conclusion and Future Directions
This compound remains an essential probe for dissecting the intricacies of glucose transport and metabolism. Its utility in quantifying glucose transporter kinetics and in functionally isolating the metabolic-coupling steps of insulin secretion is well-established. For drug development professionals, 3-OMG can be employed in screening assays to identify compounds that modulate glucose transport or to characterize the metabolic dependency of a cellular process.
Future research could leverage 3-OMG to explore the nuanced roles of different GLUT isoforms in disease states, investigate non-canonical signaling roles of glucose transporters, and further probe the mechanisms of β-cell dysfunction in diabetes. While its primary biological activities are well-characterized, the application of 3-OMG in novel high-throughput screening platforms and advanced imaging techniques will continue to yield critical insights into cellular physiology and pathology.
References
- 1. Inhibition by dexamethasone of the in vitro transport of 3-O-methylglucose into rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utility of 3-O-methyl-N-acetyl-D-glucosamine, an N-acetylglucosamine kinase inhibitor, for accurate assay of glucokinase in pancreatic islets and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uhlenlab.org [uhlenlab.org]
- 7. Regulation of ATP/ADP in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pancreatic uptake of [2-(14)C]alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. In vitro exhaustion of pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of cerebral glucose transport in vivo: inhibition by 3-O-methylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
The Metabolic Inertness of 3-O-Methyl-D-glucopyranose: A Technical Guide for Cellular Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-D-glucopyranose (3-OMG), a synthetic analog of D-glucose, is a pivotal tool in metabolic research, particularly for dissecting the intricacies of hexose (B10828440) transport across cellular membranes. Its utility is predicated on a critical characteristic: it is readily transported into cells via glucose transporters (GLUTs) but is largely resistant to subsequent intracellular metabolism. This technical guide provides an in-depth analysis of the cellular fate of 3-OMG, presenting quantitative data on its transport and enzymatic interactions, detailed experimental protocols for its use, and visual diagrams to elucidate its pathway. The evidence overwhelmingly confirms that this compound is not significantly metabolized in mammalian cells, making it an invaluable probe for isolating and quantifying glucose transport activity.
Introduction: The Need for a Non-Metabolizable Glucose Analog
Understanding the regulation of glucose transport is fundamental to numerous fields of biomedical research, including diabetes, oncology, and neurology. A primary challenge in measuring glucose transport is distinguishing the rate of substrate entry into the cell from its immediate phosphorylation and subsequent metabolism through glycolysis. To overcome this, researchers employ glucose analogs that are recognized by glucose transporters but are poor substrates for metabolic enzymes. This compound serves this purpose effectively. By methylating the hydroxyl group at the C-3 position, the molecule's affinity for hexokinase is drastically reduced, effectively halting its entry into the glycolytic pathway.[1] This property allows it to equilibrate across the cell membrane, making the rate of its accumulation a direct measure of transport activity.[2]
Cellular Transport of this compound
3-OMG enters cells through the same family of facilitative glucose transporters (GLUTs) that mediate D-glucose uptake. The transport occurs via facilitated diffusion, a carrier-mediated process that does not require energy and follows Michaelis-Menten kinetics.[3] This means the transport rate is saturable at high substrate concentrations.
Numerous studies have characterized the transport kinetics of 3-OMG in various cell types. While it shares the same transport machinery as glucose, its affinity (Kₘ) for the transporters can differ from that of D-glucose.
Quantitative Data: Transport Kinetics
The following table summarizes the kinetic parameters for this compound transport in different biological systems.
| Cell/Tissue Type | Condition | Kₘ (mM) | Vₘₐₓ (mmol/L cell water/min) | Reference |
| Isolated Rat Hepatocytes | Equilibrium Exchange Entry | 18.1 ± 5.9 | 86.2 ± 9.7 | [1] |
| Equilibrium Exchange Exit | 17.6 ± 3.5 | 78.8 ± 5.3 | [1] | |
| Zero-trans Exit | 16.8 ± 4.6 | 84.1 ± 8.4 | [1] | |
| Newborn Pig Red Blood Cells | Efflux (15°C) | 15.2 | Not Reported | [3] |
| Efflux (22°C) | 18.2 | Not Reported | [3] | |
| Human Adipocytes (for comparison) | D-Glucose Uptake | ~7 | Not Reported | [4] |
Table 1: Kinetic Parameters of this compound Transport.
Enzymatic Phosphorylation: The Metabolic Block
The defining feature of 3-OMG as a research tool is its profound resistance to phosphorylation by hexokinase, the first and rate-limiting enzyme in glycolysis. The methylation of the 3-hydroxyl group sterically hinders the active site of hexokinase, preventing the transfer of a phosphate (B84403) group from ATP.
While often described as "non-metabolizable," it is technically more accurate to state that 3-OMG is an extremely poor substrate for hexokinase. Studies using high concentrations of purified hexokinase have demonstrated that phosphorylation can occur, but at rates that are several orders of magnitude lower than for D-glucose.[5] In living mammalian cells and tissues under physiological conditions, this phosphorylation is negligible. For instance, in rat brain homogenates, 3-OMG was not phosphorylated under conditions that led to 97% conversion of D-glucose to its phosphorylated derivatives.[6] In vivo studies in rats showed that after 60 minutes, 97-100% of the ¹⁴C-labeled 3-OMG recovered from the brain and over 90% from the heart and liver remained in its unmetabolized form.[6][7]
A notable exception is found in the plant kingdom, where hexokinase from maize root tips has been shown to phosphorylate 3-OMG to 3-OMG-6-phosphate.[8] However, even in plants, the catalytic efficiency is five orders of magnitude lower than for glucose, and the product accumulates without being further metabolized.[8]
Quantitative Data: Hexokinase Activity
The table below provides a quantitative comparison of hexokinase kinetics for D-glucose and this compound.
| Enzyme Source | Substrate | Kₘ | Vₘₐₓ (relative to D-glucose) | Reference |
| Beef Heart Hexokinase | D-Glucose | ~0.1 mM | 100% | [5] |
| 3-O-Methyl-D-glucose | ~4-12 mM | ~0.1% | [5] | |
| Yeast Hexokinase | D-Glucose | ~0.1 mM | 100% | [5] |
| 3-O-Methyl-D-glucose | ~4-12 mM | ~0.1% | [5] |
Table 2: Comparative Kinetics of Hexokinase for D-Glucose and 3-O-Methyl-D-glucose. The Kₘ for 3-OMG is 40-120 times higher and the Vₘₐₓ is approximately 1000-fold lower than for D-glucose.[5]
Visualizing the Metabolic Fate of this compound
The following diagrams illustrate the cellular pathway of 3-OMG compared to D-glucose and a typical experimental workflow for its use.
Caption: Cellular fate of D-glucose vs. This compound.
Caption: Experimental workflow for a this compound uptake assay.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments involving this compound.
Protocol 5.1: Radiolabeled 3-O-Methyl-D-glucose Cellular Transport Assay
This protocol is adapted from standard methods for measuring glucose transport in cultured adherent cells.[9][10]
A. Materials:
-
Cultured cells (e.g., adipocytes, myotubes, hepatocytes) grown in multi-well plates (e.g., 12- or 24-well).
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4), glucose-free.
-
Radiolabeled 3-O-[¹⁴C]-Methyl-D-glucose stock solution.
-
Unlabeled ("cold") 3-O-Methyl-D-glucose.
-
Transport inhibitors (optional, for determining non-specific uptake): Cytochalasin B or Phloretin.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation cocktail.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
B. Procedure:
-
Cell Preparation:
-
Wash cultured cells twice with warm, glucose-free KRH buffer to remove residual glucose from the culture medium.
-
Incubate cells in glucose-free KRH buffer for 1-2 hours at 37°C to induce a basal state (serum/glucose starvation).
-
-
Uptake Initiation:
-
Prepare the uptake solution: KRH buffer containing a known concentration of 3-O-[¹⁴C]-Methyl-D-glucose (e.g., 0.1-1.0 µCi/mL) and unlabeled 3-OMG to achieve the desired final concentration.
-
For non-specific uptake control wells, pre-incubate cells with a transport inhibitor (e.g., 20 µM Cytochalasin B) for 15-30 minutes.
-
Aspirate the starvation buffer and immediately add the uptake solution to each well to initiate the transport assay.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined, short duration (typically 1-5 minutes) to measure the initial linear rate of uptake.
-
To terminate the assay, rapidly aspirate the uptake solution and immediately wash the cells three times with a large volume of ice-cold PBS. This stops transport and removes extracellular tracer.
-
-
Quantification:
-
Lyse the washed cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation cocktail to the vial and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Use another aliquot of the lysate to determine the total protein concentration for each sample.
-
-
Data Analysis:
-
Subtract the CPM from the non-specific uptake wells from all other sample CPMs to get specific uptake.
-
Normalize the specific CPM to the protein concentration (mg) and the incubation time (min).
-
Calculate the transport rate, typically expressed as pmol/mg protein/min.
-
Protocol 5.2: In Vitro Hexokinase Activity Assay (Coupled Spectrophotometric Method)
This protocol measures the phosphorylation rate of a hexose substrate by monitoring the production of NADPH in a coupled enzymatic reaction. It can be used to demonstrate the poor phosphorylation of 3-OMG compared to D-glucose.
A. Materials:
-
Purified hexokinase enzyme.
-
Glucose-6-phosphate dehydrogenase (G6PDH).
-
Assay Buffer: Tris-HCl (pH 7.6-8.0) containing MgCl₂.
-
Substrates: D-Glucose and 3-O-Methyl-D-glucose.
-
Cofactors: Adenosine-5'-triphosphate (ATP) and β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺).
-
Spectrophotometer capable of reading absorbance at 340 nm.
B. Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture in the assay buffer containing ATP, NADP⁺, and G6PDH at saturating concentrations.
-
-
Assay Execution:
-
Pipette the reaction mixture into a cuvette and equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Add the hexose substrate (either D-glucose or 3-OMG) to the cuvette and mix.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a small, known amount of hexokinase solution to the cuvette.
-
Immediately begin recording the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The production of NADPH by G6PDH is directly proportional to the amount of glucose-6-phosphate (or its analog) produced by hexokinase.
-
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min).
-
Use the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to calculate the rate of product formation (µmol/min).
-
Compare the rates obtained using D-glucose versus 3-O-Methyl-D-glucose as the substrate to determine their relative phosphorylation efficiencies.
-
Conclusion
The biochemical properties of this compound make it an indispensable tool for metabolic research. It is readily transported into mammalian cells by the same mechanisms as D-glucose but is, for all practical purposes, metabolically inert due to its profound resistance to phosphorylation by hexokinase. This clear separation of transport from metabolism allows for the precise and unambiguous quantification of glucose transporter activity. For researchers in both academic and industrial settings, a thorough understanding of the cellular behavior of 3-OMG is essential for the robust design and accurate interpretation of experiments aimed at elucidating the complex regulation of cellular glucose homeostasis.
References
- 1. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transport and metabolism of D-glucose in human adipocytes. Studies of the dependence on medium glucose and insulin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of 3-O-methyl-D-glucose by yeast and beef hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In plants, 3-o-methylglucose is phosphorylated by hexokinase but not perceived as a sugar [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on the Discovery and History of 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-Methyl-D-glucopyranose, a methylated derivative of D-glucose, has played a significant role in the advancement of carbohydrate chemistry and biology. Its discovery and synthesis in the early 20th century were pivotal in understanding the structure and reactivity of monosaccharides. As a non-metabolizable glucose analog, it has become an invaluable tool for studying glucose transport mechanisms and the intricacies of insulin (B600854) signaling. This technical guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and biological significance of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the pioneering work on the methylation of sugars in the early 20th century. The research groups of Thomas Purdie, James Irvine, and Sir Norman Haworth were instrumental in developing methylation techniques to elucidate the structure of carbohydrates.
The Irvine-Purdie methylation method, first reported in 1903, involved the use of methyl iodide and silver oxide to methylate the hydroxyl groups of sugars. This technique was a significant advancement in carbohydrate chemistry, allowing for the determination of the ring structures of monosaccharides. While their initial publications focused on the exhaustive methylation of sugars, this foundational work paved the way for the synthesis of partially methylated derivatives like this compound.
Sir Norman Haworth, a student of Purdie, further refined these methylation techniques. His work on the constitution of disaccharides, such as gentiobiose, published in the Journal of the Chemical Society in 1923, involved the methylation of glucose units, which would have invariably produced various methylated glucose isomers as intermediates or byproducts, leading to their isolation and characterization.[1][2][3] Although a single definitive paper announcing the "discovery" of this compound is not readily identifiable, its existence and synthesis were a direct consequence of these systematic studies on sugar methylation by these early pioneers.
Physicochemical Properties
This compound is a white to off-white crystalline powder with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [4] |
| Molecular Weight | 194.18 g/mol | [4] |
| Melting Point | 167-169 °C | |
| Optical Rotation | [α]²⁰/D +54° to +58° (c=1 in H₂O) | |
| CAS Number | 146-72-5 | [4] |
| PubChem CID | 8973 | [4] |
Experimental Protocols: Historical Synthesis
The early syntheses of this compound were based on the principles of selective protection and methylation of the hydroxyl groups of D-glucose. While a specific, detailed protocol for the first synthesis is not available, the general approach can be reconstructed from the methodologies of the time, such as the Haworth methylation technique.
A common strategy involved the following conceptual steps:
-
Protection of other hydroxyl groups: To achieve methylation at the C3 position, the other hydroxyl groups (C1, C2, C4, and C6) would need to be protected. This was often accomplished by creating acetal (B89532) or ketal derivatives.
-
Methylation: The partially protected glucose derivative would then be treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.
-
Deprotection: Finally, the protecting groups would be removed, typically by acid hydrolysis, to yield this compound.
The following diagram illustrates a generalized workflow for the synthesis of a mono-O-methylated glucose derivative based on these historical principles.
Caption: Generalized workflow for the synthesis of this compound.
Biological Role and Significance
The primary biological significance of this compound lies in its role as a non-metabolizable glucose analog .[4] This property makes it an invaluable tool for studying glucose transport across cell membranes.
Inhibition of Glucose Transport
This compound is transported into cells by the same glucose transporters (GLUTs) as D-glucose, particularly GLUT1.[5] However, once inside the cell, it is not a substrate for hexokinase and therefore is not phosphorylated, the first committed step of glycolysis.[4][6] This lack of metabolism allows researchers to isolate and study the transport step of glucose uptake without the confounding variables of downstream metabolic pathways.
The interaction of this compound with GLUT1 is competitive with D-glucose. It binds to the same site on the transporter, thereby inhibiting the transport of D-glucose. This inhibitory effect has been used to characterize the kinetics and regulation of GLUT transporters in various cell types.
The following diagram illustrates the competitive inhibition of GLUT1-mediated glucose transport by this compound.
Caption: Competitive inhibition of GLUT1 by this compound.
Effects on Insulin Signaling
Due to its ability to inhibit glucose uptake, this compound has been shown to affect insulin secretion. In pancreatic islet cells, high concentrations of this compound can inhibit glucose-induced insulin release.[7] This is thought to occur because the reduced intracellular glucose concentration prevents the metabolic signaling cascade that triggers insulin exocytosis. Specifically, the lack of glucose metabolism leads to a lower ATP/ADP ratio, which in turn prevents the closure of ATP-sensitive potassium channels, membrane depolarization, and the subsequent influx of calcium required for insulin vesicle fusion.
The following diagram outlines the inhibitory effect of this compound on the insulin secretion pathway.
Caption: Downstream effects of this compound on insulin secretion.
Natural Occurrence
While primarily known as a synthetic compound, methylated sugars, including 3-O-methylated hexoses, have been identified in various natural sources. They are found as components of bacterial lipopolysaccharides, and have also been detected in marine high molecular weight dissolved organic matter. Their natural occurrence, though not as widespread as their unmethylated counterparts, suggests potential roles in biological recognition and signaling in specific organisms.
Conclusion
From its origins in the foundational studies of carbohydrate structure to its modern-day application as a crucial tool in metabolic research, this compound holds a significant place in the history of science. Its unique property of being a transportable but non-metabolizable glucose analog has provided researchers with a powerful means to dissect the complexities of glucose transport and insulin signaling. For professionals in drug development, understanding the interactions of molecules like this compound with glucose transporters can offer valuable insights for the design of novel therapeutics targeting metabolic diseases and cancer. The continued study of this seemingly simple methylated sugar will undoubtedly continue to yield fundamental insights into cellular physiology and disease.
References
- 1. CVII.—Synthesis from glucose of an octamethylated disaccharide. Methylation of sucrose and maltose - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Purdie Methylation [drugfuture.com]
- 3. Irvine–Purdie methylation | biochemistry | Britannica [britannica.com]
- 4. 3-O-Methylglucose | C7H14O6 | CID 8973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. One Molecule for Mental Nourishment and More: Glucose Transporter Type 1—Biology and Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
3-O-Methyl-D-glucopyranose: A Technical Guide to Safety and Handling for Research Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and experimental applications of 3-O-Methyl-D-glucopyranose (3-O-MG), a non-metabolizable glucose analog. Designed for researchers, scientists, and drug development professionals, this document details critical safety protocols, physical and chemical properties, and its primary application in studying glucose transport mechanisms. The guide includes detailed experimental procedures for glucose uptake assays and visual diagrams of relevant biological pathways and experimental workflows to ensure safe and effective use in a laboratory setting.
Introduction
This compound is a valuable tool in biomedical research, particularly in the fields of physiology, metabolism, and pharmacology. As a synthetic derivative of D-glucose, it is recognized and transported by glucose transporters (GLUTs) but is not subsequently metabolized by cellular enzymes like hexokinase.[1] This property makes it an ideal probe for quantifying glucose transport rates across cell membranes, independent of downstream metabolic processes.[2][3] Its primary applications include investigating glucose metabolism in diabetes research, studying insulin (B600854) response, and assessing the absorptive capacity of the intestine.[1][4] This guide consolidates essential safety information and detailed experimental protocols to support its use in a research environment.
Compound Identification and Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use.
| Identifier | Value | Source |
| IUPAC Name | (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | [5] |
| Synonyms | 3-O-Methyl-D-glucose, 3-O-Methylglucose | [3] |
| CAS Number | 13224-94-7 | [6] |
| EC Number | 236-197-7 | [4] |
| Molecular Formula | C₇H₁₄O₆ | [6] |
| Molecular Weight | 194.18 g/mol | [6] |
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 167-169 °C | [6] |
| Boiling Point | 406.3 °C at 760 mmHg | [3] |
| Solubility | Water: 50 mg/mL, clear to slightly hazy, colorless | [4] |
| Storage Temperature | 0-8 °C, desiccated | [1][2] |
| Stability | Stable under normal temperatures and pressures | [6] |
Safety and Hazard Information
While this compound is not classified as a hazardous substance under most regulations, its toxicological properties have not been fully investigated.[6][7] Therefore, standard laboratory precautions should be strictly followed.
| Hazard Type | Description | Precautionary Statement |
| Inhalation | May cause respiratory tract irritation.[6] | Avoid breathing dust. Use in a well-ventilated area. |
| Skin Contact | May cause skin irritation.[6] | Wear appropriate protective gloves and clothing. |
| Eye Contact | May cause eye irritation.[6] | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Ingestion | May cause irritation of the digestive tract.[6] | Do not ingest. Wash hands thoroughly after handling. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Procedure | Guideline |
| Engineering Controls | Facilities should be equipped with an eyewash station and a safety shower. Use with adequate ventilation to minimize dust generation.[6] |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a Type N95 (US) or equivalent dust mask should be worn.[4] |
| Handling | Wash thoroughly after handling. Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation.[6] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidants. Keep refrigerated (0-8°C).[1][6] |
| Spill Response | Sweep up spilled material, avoiding dust generation, and place it into a suitable container for disposal. Provide ventilation.[6] |
| Disposal | Dispose of in a manner consistent with federal, state, and local regulations.[6] |
Biological Interaction and Signaling Pathways
This compound primarily interacts with the glucose transport system. It is transported across the cell membrane by facilitative glucose transporters (GLUTs), most notably GLUT1, which is ubiquitously expressed in many cell types.[8] Unlike D-glucose, 3-O-MG is not a substrate for hexokinase and therefore does not enter the glycolytic pathway. This allows it to equilibrate across the cell membrane, making it an excellent tool for measuring bidirectional glucose transport.[3]
The transport of glucose is a critical step in cellular metabolism and is tightly regulated, often by insulin signaling. In insulin-sensitive tissues like muscle and adipose cells, insulin binding to its receptor initiates a cascade that results in the translocation of GLUT4 transporters to the plasma membrane, thereby increasing glucose uptake.
References
- 1. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.co.jp [revvity.co.jp]
- 4. In vivo measurement of intestinal absorption using 3-0 methylglucose in short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. Active transport of 3-O-methyl-glucose by the small intestine in chronically catheterized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-O-Methyl-D-glucopyranose (3-O-MG) Glucose Transport Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of glucose across the cell membrane is a fundamental process for cellular metabolism and is tightly regulated. The family of glucose transporters (GLUTs) facilitates this process. Dysregulation of glucose transport is a hallmark of various diseases, including diabetes, metabolic syndrome, and cancer. The 3-O-Methyl-D-glucopyranose (3-O-MG) glucose transport assay is a reliable method to study the kinetics of glucose uptake by cells. 3-O-MG is a non-metabolizable analog of glucose; it is recognized and transported by GLUTs but is not phosphorylated and trapped intracellularly like other glucose analogs such as 2-deoxy-D-glucose (2-DG).[1][2] This characteristic allows for the specific measurement of glucose transport rates. This assay is particularly useful for studying the effects of various stimuli, inhibitors, and drugs on glucose transporter activity.
Principle of the Assay
The 3-O-MG assay is based on the principle of competitive transport. Radiolabeled ([³H] or [¹⁴C]) 3-O-MG is introduced to cells, and its uptake is measured over time. Since 3-O-MG is not metabolized, the initial rate of its uptake is directly proportional to the glucose transport capacity of the cells.[3] The assay can be performed in the presence or absence of specific inhibitors or activators (e.g., insulin) to investigate their effects on glucose transport.
Signaling Pathway for Insulin-Stimulated Glucose Uptake
Insulin (B600854) is a potent stimulator of glucose uptake in insulin-sensitive tissues like adipose tissue and skeletal muscle. The binding of insulin to its receptor initiates a signaling cascade that leads to the translocation of GLUT4-containing vesicles from the intracellular compartment to the plasma membrane, thereby increasing the number of glucose transporters at the cell surface and enhancing glucose uptake.[4][5]
Figure 1: Insulin signaling pathway for GLUT4 translocation.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| 3-O-[³H]-Methyl-D-glucose | PerkinElmer | NET379001MC |
| 3-O-Methyl-D-glucose (unlabeled) | Sigma-Aldrich | M3878 |
| D-Mannitol | Sigma-Aldrich | M4125 |
| Insulin (human) | Sigma-Aldrich | I9278 |
| Cytochalasin B | Sigma-Aldrich | C6762 |
| Krebs-Ringer-HEPES (KRH) buffer | In-house preparation | See below |
| Scintillation Cocktail | Various | - |
| Cell Lysis Buffer (e.g., 0.1% SDS) | In-house preparation | - |
| Protein Assay Reagent (e.g., BCA) | Thermo Fisher | 23225 |
KRH Buffer Composition (1X): 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 10 mM HEPES, pH 7.4.
Cell Culture and Preparation
This protocol is optimized for adherent cells such as 3T3-L1 adipocytes or L6 myotubes.
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Differentiation (if applicable): For cell lines like 3T3-L1 preadipocytes or L6 myoblasts, differentiate them into adipocytes or myotubes, respectively, using established protocols.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium containing 0.2% bovine serum albumin (BSA) to reduce basal glucose uptake.[6]
3-O-MG Uptake Assay Workflow
Figure 2: Experimental workflow for the 3-O-MG glucose transport assay.
Detailed Protocol
-
Preparation: After serum starvation, aspirate the medium and wash the cells once with KRH buffer.
-
Pre-incubation: Add KRH buffer containing the desired concentrations of stimulators (e.g., insulin) or inhibitors. For negative controls, add buffer with vehicle. Incubate for the desired time (e.g., 20-30 minutes for insulin stimulation).
-
Initiate Uptake: To start the transport assay, add KRH buffer containing radiolabeled 3-O-MG (e.g., [³H]3-O-MG) and unlabeled 3-O-MG to the desired final concentration. Also include the same concentrations of stimulators/inhibitors as in the pre-incubation step.
-
Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C. It is crucial that this incubation time falls within the linear range of uptake.[1]
-
Terminate Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.5 mL of 0.1% SDS) to each well and incubate for 30 minutes at room temperature with gentle agitation.[6]
-
Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Determination: Use another aliquot of the cell lysate to determine the total protein concentration using a standard method like the BCA assay.
-
Data Analysis: Express the results as counts per minute (CPM) per milligram of protein or as pmol of 3-O-MG per milligram of protein per minute.
Data Presentation and Interpretation
Typical Experimental Conditions
| Parameter | Typical Range | Notes |
| Cell Type | 3T3-L1 adipocytes, L6 myotubes, primary adipocytes, erythrocytes | Choose a cell type relevant to the research question. |
| [³H]3-O-MG Concentration | 0.1 - 1.0 µCi/mL | Specific activity should be considered for calculations.[7] |
| Unlabeled 3-O-MG | 0.1 - 10 mM | Used to achieve the desired final substrate concentration. |
| Insulin Concentration | 1 - 100 nM | A dose-response curve is recommended.[4] |
| Cytochalasin B (Inhibitor) | 10 - 50 µM | Used to determine non-specific uptake. |
| Uptake Incubation Time | 2 - 15 minutes | Must be within the linear range of uptake.[1] |
| Incubation Temperature | 37°C | Lower temperatures (e.g., 4°C) can be used for non-specific binding controls.[7] |
Sample Data Table
The following table shows representative data from a 3-O-MG uptake assay in differentiated L6 myotubes.
| Condition | 3-O-MG Uptake (pmol/mg protein/min) | Fold Change vs. Basal |
| Basal | 15.2 ± 1.8 | 1.0 |
| Insulin (100 nM) | 35.8 ± 3.5 | 2.35 |
| Cytochalasin B (20 µM) | 1.5 ± 0.5 | 0.10 |
| Insulin + Cytochalasin B | 1.8 ± 0.6 | 0.12 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background/non-specific binding | Incomplete washing; long incubation time. | Increase the number of washes with ice-cold buffer; shorten the incubation time. Use a GLUT inhibitor like Cytochalasin B to define non-specific uptake. |
| Low signal | Low transporter expression; inefficient cell differentiation; short incubation time. | Confirm cell differentiation; increase incubation time (while ensuring linearity); ensure adequate cell number per well. |
| High variability between replicates | Inconsistent cell seeding; inaccurate pipetting; temperature fluctuations. | Ensure even cell distribution when seeding; use calibrated pipettes; maintain consistent temperature during incubations. |
| No response to insulin | Loss of insulin sensitivity; inactive insulin. | Culture cells for fewer passages; check the activity and storage of insulin; optimize serum starvation time. |
Conclusion
The this compound glucose transport assay is a powerful tool for investigating the kinetics of glucose uptake and its regulation. By providing a direct measure of transporter activity without the confounding factor of subsequent metabolism, this assay offers valuable insights for researchers in the fields of metabolic disease and drug discovery. Careful optimization of experimental parameters is crucial for obtaining reliable and reproducible results.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 3. Glucose transport in isolated rat adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Insulin-stimulated glucose uptake in skeletal muscle, adipose tissue and liver: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 7. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-O-Methyl-D-glucopyranose in GLUT1 Transporter Studies
For: Researchers, scientists, and drug development professionals.
Introduction
Glucose Transporter 1 (GLUT1) is a vital membrane protein that facilitates the transport of glucose across the plasma membrane of most mammalian cells, playing a crucial role in basal glucose uptake.[1][2] Its overexpression in many cancer cells to meet heightened metabolic demands makes it a compelling therapeutic target.[3][4] 3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable synthetic analog of glucose.[1][5] Unlike D-glucose, 3-OMG is transported into cells by GLUTs but is not phosphorylated, meaning it does not enter the glycolytic pathway and will equilibrate across the cell membrane.[5] This property makes it an excellent tool for specifically studying the transport step of glucose uptake, independent of downstream metabolic processes. These application notes provide detailed protocols for using 3-OMG to study GLUT1 transporter activity, particularly in the context of diagnosing GLUT1 deficiency syndrome and characterizing GLUT1 kinetics.
Principle of the 3-OMG Uptake Assay
The assay quantifies the rate of GLUT1-mediated transport by measuring the uptake of radiolabeled 3-OMG (typically ¹⁴C- or ³H-labeled) into cells. Because 3-OMG is not metabolized, its rate of accumulation inside the cell directly reflects the transport activity of GLUTs, primarily GLUT1 in many cell types like erythrocytes.[1][6] This allows for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), and for the assessment of transporter function in disease states or in response to inhibitors.
Data Presentation
Kinetic Parameters of 3-OMG Transport by GLUT1
The following table summarizes the kinetic constants for this compound transport via the GLUT1 transporter, as determined in various experimental systems.
| Parameter | Value | Cell/System | Reference |
| K_m | ~20 mM | 3T3-L1 cells | [7][8] |
| K_m | 26.2 mM | Xenopus oocytes | [9] |
| K_m | 20.1 ± 2.9 mM | General (review) | [10] |
| V_max | 3.5 nmol/min/cell | Xenopus oocytes | [9] |
| Turnover Number | ~20,000 min⁻¹ | Xenopus oocytes | [9] |
| Turnover Number | 7.2 x 10⁴ min⁻¹ | 3T3-L1 cells | [7][8] |
3-OMG Uptake in GLUT1 Deficiency Syndrome (Glut1DS)
This table presents data from studies on 3-OMG uptake in erythrocytes from patients with Glut1DS compared to healthy controls.
| Patient Group | Mean 3-OMG Uptake (% of Control) | Key Findings | Reference |
| Glut1DS Patients (n=22) | 44 ± 8% | A cut-off point at 60% uptake showed high sensitivity and specificity for diagnosis. | [6][11] |
| Glut1DS Patients (n=3) | 35% | Phenobarbital and pentobarbital (B6593769) further reduced 3-OMG influx. | [12] |
| Glut1DS Patients (general) | 53% | Diazepam, chloralhydrate, and ethanol (B145695) were found to be inhibitors of GLUT1 function in vitro. | [13] |
Experimental Protocols
Protocol 1: Radiolabeled 3-OMG Uptake Assay in Human Erythrocytes
This protocol is adapted from methods used for the diagnosis of GLUT1 Deficiency Syndrome.[6][11]
Objective: To measure the rate of GLUT1-mediated 3-OMG uptake in human red blood cells (RBCs).
Materials:
-
Blood samples: Collected in sodium-heparin or citrate-phosphate-dextrose tubes.
-
Phosphate-Buffered Saline (PBS), pH 7.4: 137 mM NaCl, 2.7 mM KCl, 4.3 mM Na₂HPO₄·H₂O, 1.4 mM KH₂PO₄.
-
"Hot" Solution: 0.5 mM 3-OMG containing ¹⁴C-labeled 3-OMG (1 µCi/mL) in PBS.
-
"Stop" Solution (ice-cold): PBS containing 100 µM mercuric chloride and 50 µM phloretin (B1677691). Prepare fresh.
-
Lysis Buffer: Distilled water or a suitable alternative.
-
Scintillation Fluid.
-
Equipment: Centrifuge, liquid scintillation counter, timer, micropipettes.
Procedure:
-
Cell Preparation:
-
Perform all steps at 4°C.
-
Centrifuge 2-5 mL of whole blood at 1,000 x g for 10 minutes.
-
Discard the supernatant and plasma.
-
Wash the RBC pellet three times with 50 mL of PBS.
-
Resuspend the washed RBCs in PBS to approximately the original blood volume.
-
-
Uptake Measurement:
-
Initiate the uptake by mixing a known volume of the RBC suspension with the "Hot" solution.
-
At timed intervals (e.g., 5, 10, 15, 20 seconds), take an aliquot of the cell suspension and immediately add it to the ice-cold "Stop" solution to terminate the transport.
-
Pellet the cells by centrifugation.
-
Wash the cells with the "Stop" solution to remove extracellular radioactivity.
-
-
Quantification:
-
Lyse the washed RBC pellet with lysis buffer.
-
Add scintillation fluid to the lysate.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the rate of uptake by plotting the intracellular radioactivity against time. The initial linear slope represents the transport rate.
-
Protocol 2: General 3-OMG Uptake Assay in Cultured Cells
This protocol provides a general framework for measuring 3-OMG uptake in adherent cell lines.
Objective: To assess GLUT1 transporter activity in cultured cells, for instance, when screening potential inhibitors.
Materials:
-
Cultured cells: Seeded in 24- or 96-well plates and grown to 80-90% confluency.
-
Krebs-Ringer-Hepes (KRH) buffer or PBS.
-
Uptake Solution: KRH buffer containing a known concentration of 3-OMG and a tracer amount of radiolabeled 3-OMG.
-
Inhibitor/Test Compound: Dissolved in a suitable vehicle (e.g., DMSO).
-
Stop Solution (ice-cold): KRH buffer containing a GLUT1 inhibitor like phloretin or cytochalasin B.
-
Lysis Buffer: e.g., 0.1 M NaOH with 0.1% SDS.
-
Equipment: Cell culture incubator, multi-well plate reader (if using a fluorescent analog) or scintillation counter.
Procedure:
-
Cell Preparation:
-
Wash the cells twice with warm KRH buffer.
-
To measure basal uptake, it is common to serum-starve the cells for a few hours before the assay. For studies involving specific signaling pathways (e.g., insulin (B600854) stimulation), treat the cells accordingly.
-
-
Inhibitor Pre-incubation:
-
Add KRH buffer containing the test compound or vehicle control to the cells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Uptake Measurement:
-
Remove the pre-incubation solution.
-
Add the "Uptake Solution" (containing radiolabeled 3-OMG) to each well to start the transport.
-
Incubate for a short, defined period (e.g., 1-5 minutes) where uptake is linear.
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold "Stop Solution".
-
-
Quantification:
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Normalize the data to the protein content in each well.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Visualizations
Signaling and Transport Pathway
Caption: Simplified overview of GLUT1 transport and its regulation by growth factor signaling pathways.
Experimental Workflow for 3-OMG Uptake Assay
Caption: Step-by-step workflow for a typical radiolabeled this compound uptake experiment.
References
- 1. One Molecule for Mental Nourishment and More: Glucose Transporter Type 1—Biology and Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are GLUT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. revvity.com [revvity.com]
- 6. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of anticonvulsants on GLUT1-mediated glucose transport in GLUT1 deficiency syndrome in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-O-Methyl-D-glucopyranose in Plasma Samples by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog, is a valuable tool in biomedical research, particularly for studying glucose transport mechanisms.[1] Its quantification in plasma is crucial for pharmacokinetic studies and for assessing glucose uptake in various physiological and pathological states, such as diabetes.[1] This application note provides a detailed protocol for the quantification of 3-OMG in plasma samples using a reliable and sensitive High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and UV detection.
The described method involves the derivatization of 3-OMG with 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for sensitive detection by a UV detector.[2][3] This protocol is designed to be straightforward and effective for the analysis of 3-OMG in plasma from both normal and diabetic subjects.[2]
Quantitative Data Summary
The following table summarizes the quantitative performance of the described HPLC method for this compound analysis in plasma.
| Parameter | Value | Reference |
| Linearity (Correlation Coefficient) | > 0.991 | [2][3] |
| Limit of Quantification (LOQ) | 0.0078 mg/mL | [2][3] |
| Recovery | 98% - 105% | [2][3] |
| Intra-day Precision (Variation) | < 12% | [2] |
| Inter-day Precision (Variation) | < 12% | [2] |
Experimental Protocols
This section details the complete workflow for the quantification of 3-OMG in plasma samples, from sample collection to data analysis.
Plasma Sample Collection and Preparation
Proper sample handling is critical to ensure the integrity of the results.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).[4]
-
Mixing: Immediately after collection, gently invert the tube at least ten times to ensure thorough mixing with the anticoagulant.[4]
-
Centrifugation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma from the blood cells.[5]
-
Aliquoting: Carefully pipette the supernatant (plasma) into clean polypropylene (B1209903) cryo-tubes.[5]
-
Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis to minimize metabolite degradation.[5]
Pre-column Derivatization of 3-OMG with PMP
This derivatization step is essential for UV detection of 3-OMG.
-
Reagent Preparation:
-
Prepare a 0.5 M solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Prepare a 0.4 M solution of sodium hydroxide (B78521) (NaOH).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the plasma sample (or standard solution) with 50 µL of the 0.5 M PMP solution and 50 µL of the 0.4 M NaOH solution.[2][3]
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture in a water bath at 70°C for 100 minutes.[6]
-
After incubation, allow the mixture to cool to room temperature.
-
-
Neutralization and Extraction:
-
Neutralize the reaction mixture by adding 50 µL of 0.3 M hydrochloric acid (HCl).
-
Add 200 µL of chloroform (B151607) to the tube and vortex vigorously for 1 minute to extract the excess PMP reagent.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized 3-OMG for HPLC analysis.[6]
-
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Chromatographic Conditions:
Data Analysis and Quantification
-
Standard Curve: Prepare a series of 3-OMG standards of known concentrations and subject them to the same derivatization and HPLC analysis procedure as the plasma samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the 3-OMG standards against their corresponding concentrations. The concentration of 3-OMG in the plasma samples can then be determined by interpolating their peak areas from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for 3-OMG quantification.
Principle of HPLC Quantification
The diagram below outlines the logical relationship of the key steps in the HPLC quantification of this compound.
References
- 1. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
- 3. The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
- 4. inspq.qc.ca [inspq.qc.ca]
- 5. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the GC/MS Analysis of 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose is a non-metabolizable glucose analog that serves as a valuable tool in biomedical research, particularly in studies of glucose transport and metabolism.[1] Its unique property of being transported into cells by the same mechanisms as glucose but not undergoing glycolysis makes it an ideal probe for investigating glucose uptake in various physiological and pathological states, including diabetes and cancer.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantitative analysis of this compound in biological matrices due to its high sensitivity and selectivity.[3][4]
This document provides detailed application notes and protocols for the GC/MS analysis of this compound, covering sample preparation, derivatization, instrument parameters, and data analysis.
Principle of the Method
The analysis of polar and non-volatile compounds like this compound by GC-MS requires a chemical derivatization step to increase their volatility and thermal stability.[5][6] The most common derivatization methods for sugars involve silylation or acetylation.[5][6] This protocol focuses on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives, a widely used and effective method.[6] An oximation step is often included prior to silylation to prevent the formation of multiple anomeric isomers, resulting in a simplified chromatogram with fewer peaks for each sugar.[5]
The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of this compound.
Experimental Protocols
Materials and Reagents
-
Internal Standard (e.g., myo-inositol or a stable isotope-labeled glucose)
-
Pyridine
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade)
-
Nitrogen gas, high purity
-
Sample matrix (e.g., plasma, serum, cell culture media)
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC column suitable for sugar analysis (e.g., a dimethylpolysiloxane-based column)
-
Heating block or oven
-
Centrifuge
-
Autosampler vials with inserts
-
Syringes
Sample Preparation and Derivatization Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
-
Sample Collection and Pre-treatment:
-
For biological fluids like plasma or serum, a protein precipitation step is often necessary. Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge to pellet the proteins. Collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
-
Oximation:
-
To the dried sample residue, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Incubate the mixture at 90°C for 30 minutes. This step converts the aldehyde group of the sugar to an oxime, preventing the formation of multiple anomeric peaks in the chromatogram.[5]
-
-
Silylation:
-
After cooling the sample to room temperature, add 100 µL of BSTFA with 1% TMCS.
-
Incubate the mixture at 70°C for 60 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility of the sugar.[6]
-
-
Final Preparation:
-
After cooling, the derivatized sample can be directly injected into the GC-MS or diluted with a suitable solvent like hexane or ethyl acetate if necessary.
-
Transfer the sample to an autosampler vial for analysis.
-
GC-MS Instrumental Parameters
The following parameters are a starting point and should be optimized for the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Injection Port: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, dimethylpolysiloxane stationary phase
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions: Specific ions for the TMS-derivatized this compound should be determined by analyzing a standard.
-
Data Presentation
Quantitative data from GC-MS analysis of this compound should be presented in a clear and structured manner to allow for easy comparison and interpretation.
| Parameter | This compound | D-Glucose | D-[U-13C] glucose | D-[6,6-2H2] glucose | Reference |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 | [3] |
| Intra-assay CV (%) | 0.1 | - | 0.5 | 0.8 | [1] |
| Inter-assay CV (%) | 3.7 | - | 4.0 | 1.0 | [1] |
| LOD (µg/mL) | - | - | - | - | Data not available in provided search results. |
| LOQ (µg/mL) | - | - | - | - | Data not available in provided search results. |
| Recovery (%) | 92.1 - 124.7 (as methylglucose) | - | - | - | [3] |
CV: Coefficient of Variation; LOD: Limit of Detection; LOQ: Limit of Quantification. Data for methylglucose is used as a proxy for this compound based on available literature.[3]
Visualization of Experimental Workflow
Caption: Workflow for the GC/MS analysis of this compound.
Discussion of Fragmentation
The fragmentation pattern of derivatized monosaccharides in EI-MS is complex but provides structural information. For TMS derivatives of hexoses, characteristic fragment ions are observed. While a detailed fragmentation pathway for this compound TMS derivative is not explicitly provided in the search results, general principles of carbohydrate fragmentation can be applied.
Upon electron ionization, the molecular ion (M+) is often weak or absent. Fragmentation typically occurs through cleavage of the carbon-carbon bonds within the sugar ring and cleavage of the glycosidic bond (in oligosaccharides). The fragmentation of silylated sugars is dominated by cleavages that are influenced by the positions of the bulky TMS groups. Common fragments include those resulting from the loss of methyl groups (m/z M-15), trimethylsilanol (B90980) (m/z M-90), and larger fragments corresponding to specific ring cleavages. The presence of the O-methyl group at the C3 position will influence the fragmentation pattern, potentially leading to characteristic ions that can be used for its specific identification and quantification, especially in the presence of other monosaccharides. The selection of specific, abundant, and unique ions for SIM analysis is crucial for achieving high sensitivity and selectivity in quantitative studies.
References
- 1. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. restek.com [restek.com]
- 7. 3- O -Methyl- D -glucopyranose = 98 (GC) 13224-94-7 [sigmaaldrich.com]
- 8. 3- O -Methyl- D -glucopyranose = 98 (GC) 13224-94-7 [sigmaaldrich.com]
Application Notes and Protocols for 3-O-Methyl-D-glucopyranose in Cell Culture Glucose Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose (3-O-MG) is a non-metabolizable synthetic analog of D-glucose, making it an invaluable tool for studying glucose transport mechanisms in various cell types. Because it is recognized and transported by glucose transporters (GLUTs) but not phosphorylated and further metabolized within the cell, 3-O-MG allows for the specific measurement of glucose transport rates, distinct from downstream metabolic processes.[1][2] This property makes it a superior choice for investigating the kinetics of glucose transport and the effects of various compounds on transporter activity.
These application notes provide detailed protocols for utilizing 3-O-MG in cell culture-based glucose uptake assays, guidance on data interpretation, and an overview of its impact on cellular signaling pathways.
Principle of the Assay
The 3-O-MG glucose uptake assay is based on the principle of competitive inhibition. 3-O-MG competes with glucose for binding to and transport by GLUT proteins on the cell surface. By using a radiolabeled form of 3-O-MG (e.g., [³H]-3-O-MG or [¹⁴C]-3-O-MG), the rate of its uptake can be quantified, providing a direct measure of glucose transport activity. The amount of radioactivity incorporated into the cells over a specific time is proportional to the rate of glucose transport.
Applications
-
Studying Glucose Transporter Kinetics: Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of glucose transport in various cell lines.[3]
-
Screening for GLUT Inhibitors: Identify and characterize compounds that inhibit glucose uptake by measuring the reduction in 3-O-MG transport.[4][5]
-
Investigating Insulin (B600854) Signaling: Assess the effect of insulin and other signaling molecules on glucose transport activity.[6]
-
Characterizing Disease Models: Study alterations in glucose transport in models of diseases such as diabetes and cancer.[7][8]
Data Presentation
The following tables summarize key quantitative data for the use of 3-O-MG in glucose uptake studies, compiled from various research applications.
Table 1: Kinetic Parameters of this compound Transport
| Cell Type | Transporter | Km (mM) | Vmax (nmol/min/cell) | Reference |
| Xenopus oocytes (expressing rat GLUT1) | GLUT1 | 26.2 | 3.5 | [3] |
| Xenopus oocytes (expressing rat GLUT4) | GLUT4 | 4.3 | 0.7 | [3] |
| Rat Thymocytes | Not specified | 6.0 | 1.36 (control), 0.81 (dexamethasone-treated) | [9] |
Table 2: Experimental Conditions for 3-O-MG Uptake Assays
| Cell Type | 3-O-MG Concentration | Incubation Time | Key Findings | Reference |
| Human Erythrocytes | 0.5 mmol/L | 5-second intervals | Diagnosis of GLUT-1 deficiency syndrome | [7][8] |
| Rat Thymocytes | 4.8 µM | 1.1 min (rapid phase), 36 min (slow phase) | Inhibition of transport by dexamethasone (B1670325) | [9] |
| Human Skeletal Muscle Cells | Not specified | Not specified | Insulin stimulates 3-O-MG transport | [6] |
Experimental Protocols
The following are detailed protocols for performing a radiolabeled 3-O-MG glucose uptake assay in common cell lines.
Protocol 1: Radiolabeled 3-O-MG Uptake Assay in Adherent Cells (e.g., Adipocytes, Muscle Cells)
Materials:
-
Adherent cells (e.g., 3T3-L1 adipocytes, L6 myotubes) cultured in appropriate multi-well plates (e.g., 12-well or 24-well)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)
-
[³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
Test compounds and vehicle controls
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture cells to the desired confluency or differentiation state. For example, 3T3-L1 preadipocytes should be fully differentiated into mature adipocytes.[10][11]
-
Serum Starvation: To reduce basal glucose uptake, wash the cells twice with warm PBS and then incubate in serum-free medium for 2-4 hours prior to the assay.
-
Pre-incubation with Test Compounds: Aspirate the serum-free medium and wash the cells once with KRH buffer. Add KRH buffer containing the test compound or vehicle control to each well and incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Initiation of Glucose Uptake: To start the uptake, add the uptake solution containing radiolabeled 3-O-MG (final concentration typically 0.1-1.0 µCi/mL) and unlabeled 3-O-MG (to achieve the desired final concentration, often near the Km for the transporter) to each well. Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS. This step is critical to remove extracellular radiolabel.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail, vortex thoroughly, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In parallel wells, determine the protein concentration using a standard method (e.g., BCA assay) to normalize the uptake data.
Protocol 2: Radiolabeled 3-O-MG Uptake Assay in Suspension Cells (e.g., Erythrocytes)
Materials:
-
Suspension cells (e.g., isolated human erythrocytes)
-
Assay buffer (e.g., PBS, pH 7.4)
-
[¹⁴C]-3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
Stopping solution (e.g., ice-cold PBS with a high concentration of unlabeled glucose or a GLUT inhibitor like phloretin)
-
Microcentrifuge tubes
-
Cell lysis solution
-
Scintillation counter
Procedure:
-
Cell Preparation: Isolate erythrocytes from whole blood by centrifugation and wash them three times with ice-cold PBS. Resuspend the cells to a known concentration (e.g., 2 x 10⁸ cells/mL) in the assay buffer.
-
Pre-incubation: Pre-warm the cell suspension to the desired assay temperature (e.g., 4°C or 37°C).[7]
-
Initiation of Uptake: To start the uptake, add a pre-warmed solution of [¹⁴C]-3-O-MG (final concentration ~1 µCi/mL) and unlabeled 3-O-MG (final concentration ~0.5 mmol/L) to the cell suspension.[7]
-
Time Course Sampling: At specific time intervals (e.g., 5, 10, 15, 20, 30 seconds), take an aliquot of the cell suspension and immediately add it to a microcentrifuge tube containing the ice-cold stopping solution.
-
Separation: Centrifuge the tubes to pellet the cells.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet with ice-cold stopping solution to remove any remaining extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cell pellet and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the radioactivity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Competitive inhibition of glucose transport by this compound.
References
- 1. Glucose uptake and metabolism by cultured human skeletal muscle cells: rate-limiting steps [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for inhibiting human glucose transporters by exofacial inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose transport in human skeletal muscle cells in culture. Stimulation by insulin and metformin [pubmed.ncbi.nlm.nih.gov]
- 7. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Inhibition by dexamethasone of the in vitro transport of 3-O-methylglucose into rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpst.cz [hpst.cz]
- 11. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
Application Notes and Protocols for Intestinal Absorption Studies Using 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-O-Methyl-D-glucopyranose (3-O-MG) is a non-metabolizable synthetic analog of glucose that serves as a valuable tool in the study of intestinal carbohydrate absorption. Its primary route of absorption is via the sodium-dependent glucose cotransporter 1 (SGLT1), the principal transporter responsible for the uptake of glucose and galactose from the intestinal lumen.[1][2] Unlike glucose, 3-O-MG is not significantly metabolized by intestinal cells, making it an ideal probe to investigate the activity and kinetics of SGLT1-mediated transport without the confounding effects of cellular metabolism.[1] This characteristic allows for the direct measurement of transport processes and their modulation by various physiological and pharmacological factors.
Principle of Use
The intestinal absorption of 3-O-MG is an active process, with studies in rats demonstrating that over 94% of its uptake occurs via active transport at luminal concentrations ranging from 50 to 400 mM.[2] This active transport is primarily mediated by SGLT1, which couples the transport of one molecule of glucose (or its analog) with two sodium ions down their electrochemical gradient. This influx of sodium and 3-O-MG leads to the depolarization of the enterocyte membrane, a key event in the signaling cascade for the release of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][3]
Applications in Research and Drug Development
-
Assessment of Intestinal Function: 3-O-MG can be used as a marker to assess the absorptive capacity of the small intestine, particularly in conditions like short bowel syndrome or intestinal injury.[4][5]
-
Screening for SGLT1 Inhibitors: As a specific substrate for SGLT1, 3-O-MG is employed in screening assays to identify and characterize the efficacy of SGLT1 inhibitors, which are of therapeutic interest in conditions like diabetes.[1][6]
-
Mechanistic Studies of Nutrient Sensing: The use of 3-O-MG has been instrumental in elucidating the role of SGLT1 as an intestinal glucose sensor that triggers the release of incretin hormones, which play a crucial role in glucose homeostasis.[1][3]
-
Drug-Nutrient Interaction Studies: 3-O-MG can be utilized to investigate potential interactions between orally administered drugs and the intestinal absorption of carbohydrates.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the intestinal absorption of this compound.
Table 1: Kinetic Parameters of this compound Transport
| Parameter | Value | Cell Type/Tissue | Species | Reference |
| Km (mM) | 18.1 ± 5.9 | Isolated Hepatocytes | Rat | [7] |
| Vmax (mmol/L of cell water/min) | 86.2 ± 9.7 | Isolated Hepatocytes | Rat | [7] |
Note: Data from hepatocytes are presented as an approximation for intestinal epithelial cells due to the limited availability of direct intestinal kinetic data for 3-O-MG.
Table 2: Effect of SGLT1 Inhibition on 3-O-MG Absorption in Humans
| Treatment | Parameter | Value | Units | Reference |
| Placebo | AUC₀₋₁₀ | 446 ± 31 | µg·h⁻¹·mL⁻¹ | [1] |
| GSK-1614235 (20 mg, pre-meal) | AUC₀₋₁₀ | 231 ± 31 | µg·h⁻¹·mL⁻¹ | [1] |
| Placebo | Urinary Recovery | 2.2 ± 0.1 | g | [1] |
| GSK-1614235 (20 mg, pre-meal) | Urinary Recovery | 1.2 ± 0.7 | g | [1] |
Table 3: Classification of Apparent Permeability (Papp) in Caco-2 Cells
| Papp Value (cm/s) | Predicted In Vivo Absorption |
| > 10 x 10⁻⁶ | High (>70%) |
| 1 - 10 x 10⁻⁶ | Moderate (20-70%) |
| < 1 x 10⁻⁶ | Low (<20%) |
Note: This table provides a general classification for interpreting Caco-2 permeability data. Specific Papp values for 3-O-MG were not available in the searched literature.
Signaling Pathways and Experimental Workflows
SGLT1-Mediated Incretin Release Signaling Pathway
The transport of 3-O-MG via SGLT1 initiates an intracellular signaling cascade within enteroendocrine L-cells, leading to the secretion of incretin hormones.
Caption: SGLT1-mediated co-transport of 3-O-MG and Na+ leading to GLP-1 release.
Experimental Protocols
1. In Situ Single-Pass Intestinal Perfusion in Rats
This protocol allows for the study of intestinal absorption in a live animal model with intact blood supply.
Caption: Workflow for in situ single-pass intestinal perfusion experiment.
Methodology:
-
Animal Preparation: Fast male Sprague-Dawley rats (250-350 g) for 12 hours with free access to water. Anesthetize with an appropriate anesthetic (e.g., pentobarbital (B6593769) solution, 30 mg/kg, i.p.). Maintain body temperature using a heating pad.
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Carefully isolate a 10 cm segment of the jejunum, taking care not to disturb the blood supply. Cannulate the proximal and distal ends of the segment with flexible tubing.
-
Perfusion Setup: Connect the proximal cannula to a perfusion pump.
-
Equilibration: Perfuse the intestinal segment with warm (37°C), oxygenated Krebs-Ringer buffer for 30 minutes to reach a steady state. The composition of the Krebs-Ringer buffer is typically (in mM): 130 NaCl, 5 KCl, 1.27 MgSO₄, 0.95 CaCl₂, 5 glucose, and 10 NaH₂PO₄.[3]
-
Test Substance Perfusion: Switch the perfusion solution to one containing a known concentration of 3-O-MG in Krebs-Ringer buffer. Maintain a constant flow rate (e.g., 0.2 mL/min).
-
Sample Collection: Collect the perfusate from the distal cannula at regular intervals (e.g., every 20 minutes) for a total of 80-110 minutes.
-
Analysis: Determine the concentration of 3-O-MG in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid scintillation counting if using a radiolabeled analog.
-
Calculation: Calculate the effective permeability coefficient (Peff) using the following equation: Peff = (Q * (Cin - Cout)) / (2 * π * r * L) Where Q is the flow rate, Cin and Cout are the inlet and outlet concentrations of 3-O-MG, r is the radius of the intestinal segment, and L is the length of the segment.
2. Everted Sac Technique
This ex vivo model allows for the study of transport from the mucosal to the serosal side of the intestine.
Caption: Workflow for the everted sac intestinal absorption model.
Methodology:
-
Tissue Preparation: Euthanize a fasted rat and excise a segment of the small intestine (e.g., jejunum). Place the segment in ice-cold, oxygenated physiological buffer (e.g., Krebs-Ringer).
-
Eversion: Gently evert the intestinal segment over a moistened glass rod.
-
Sac Formation: Ligate one end of the everted segment with a suture. Fill the sac with a known volume of serosal buffer (e.g., Krebs-Ringer) using a syringe and then ligate the other end to form a sealed sac.
-
Incubation: Place the everted sac in a flask containing mucosal buffer (e.g., Krebs-Ringer with a known concentration of 3-O-MG). Incubate in a shaking water bath at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Sample Collection: At predetermined time points (e.g., 0, 30, 60, 90, 120 minutes), remove the sac, blot it dry, and collect the serosal fluid.
-
Analysis: Determine the concentration of 3-O-MG in the serosal fluid.
-
Data Interpretation: An increase in the concentration of 3-O-MG in the serosal fluid over time indicates transport across the intestinal epithelium.
3. Ussing Chamber Experiments
This in vitro technique allows for the measurement of ion transport and permeability across an isolated epithelial tissue sheet.
Caption: Workflow for Ussing chamber experiments to study 3-O-MG transport.
Methodology:
-
Tissue Mounting: Excise a segment of the small intestine and mount it between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) compartments.
-
Equilibration: Fill both compartments with an equal volume of physiological buffer (e.g., Ringer's solution), maintain at 37°C, and continuously oxygenate. Allow the tissue to equilibrate.
-
Baseline Measurements: Measure the baseline transepithelial electrical resistance (TEER) to assess tissue viability and integrity.
-
Experiment Initiation: Add 3-O-MG to the apical chamber. If investigating active transport, monitor the short-circuit current (Isc), which is a measure of net ion transport.
-
Sample Collection: At regular intervals, collect samples from the basolateral chamber to measure the amount of 3-O-MG that has been transported across the tissue.
-
Analysis and Calculation: Determine the concentration of 3-O-MG in the collected samples and calculate the permeability.
4. Caco-2 Cell Permeability Assay
This in vitro model uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium.
Caption: Workflow for Caco-2 cell permeability assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable membrane inserts (e.g., Transwell™) and culture for 18-22 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a confluent and tight monolayer.
-
Transport Experiment:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the 3-O-MG solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Sample Collection and Analysis: At the end of the incubation period, collect samples from both the apical and basolateral compartments. Analyze the concentration of 3-O-MG using a sensitive analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
References
- 1. Activation of sodium-glucose cotransporter 1 ameliorates hyperglycemia by mediating incretin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active transport of 3-O-methyl-glucose by the small intestine in chronically catheterized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. Inhibition of glucose absorption by phlorizin affects intestinal functions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Blood-Brain Barrier Transport of 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a non-metabolizable synthetic analog of D-glucose that serves as a valuable tool for investigating glucose transport mechanisms across the blood-brain barrier (BBB).[1] Its transport is primarily mediated by the glucose transporter type 1 (GLUT1), which is highly expressed on the endothelial cells of the BBB.[2][3] Unlike glucose, 3-OMG is not phosphorylated intracellularly, preventing its further metabolism and allowing for the specific study of its transport kinetics.[1] Understanding the dynamics of 3-OMG transport provides critical insights into the capacity and regulation of nutrient supply to the brain and can be leveraged in the development of therapeutic strategies that target the BBB.
These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and regulatory pathways associated with 3-OMG transport across the BBB.
Quantitative Data on this compound BBB Transport
The following tables summarize the kinetic parameters for this compound and glucose transport across the blood-brain barrier in rats, as determined by in vivo studies.
Table 1: Kinetic Parameters of this compound Transport Across the Rat Blood-Brain Barrier.
| Animal Model | Age | Kinetic Parameter | Value | Reference |
| Fischer 344 Rat | 3 months | Vmax | 0.88 ± 0.18 µmol/min/g | [4] |
| Km | 8.1 ± 2.5 mM | [4] | ||
| Fischer 344 Rat | 24 months | Vmax | 0.22 ± 0.14 µmol/min/g | [4] |
| Km | 10.1 ± 4.8 mM | [4] |
Table 2: Kinetic Parameters of D-Glucose Transport Across the Rat Blood-Brain Barrier (determined using [3H]methylglucose).
| Brain Region | Kinetic Parameter | Value | Reference |
| Gray Matter | Tmax | 5.3 ± 0.3 µmol/g/min | [5] |
| KT | 3.6 ± 0.4 mM | [5] | |
| White Matter | Tmax | 4.3 µmol/g/min | [5] |
| KT | 5.9 mM | [5] |
Note: Tmax (maximal transport velocity) and KT (half-saturation constant) are analogous to Vmax and Km, respectively.
Signaling Pathway: AMPK Regulation of GLUT1 at the BBB
The transport of 3-OMG across the BBB is intrinsically linked to the function of the GLUT1 transporter. A key regulatory pathway that influences GLUT1 activity is the AMP-activated protein kinase (AMPK) signaling cascade. Under conditions of metabolic stress, such as low glucose or oxygen levels, an increase in the cellular AMP:ATP ratio activates AMPK. This activation triggers a signaling cascade that promotes the translocation of GLUT1-containing vesicles to the plasma membrane of the brain endothelial cells. The increased number of GLUT1 transporters at both the luminal and abluminal membranes enhances the transport capacity for glucose and its analogs, like 3-OMG, into the brain.[2]
Experimental Protocols
In Situ Brain Perfusion in Rats
This in vivo technique allows for the precise control of the composition of the perfusate reaching the brain, enabling accurate measurement of transport kinetics.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., pentobarbital).
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the common carotid arteries.
-
Carefully dissect one common carotid artery and ligate its external branches.
-
Insert a catheter into the common carotid artery, pointing towards the brain.
-
-
Perfusion:
-
Begin perfusion with a Krebs-Ringer bicarbonate buffer (pH 7.4), warmed to 37°C and gassed with 95% O2/5% CO2. The perfusion rate should be maintained at a constant physiological rate.
-
After a brief pre-perfusion to wash out the blood, switch to the perfusion buffer containing a known concentration of radiolabeled [14C]3-O-Methyl-D-glucose and a vascular space marker (e.g., [3H]sucrose).
-
-
Sample Collection:
-
Collect timed arterial blood samples throughout the perfusion period to monitor the concentration of the radiolabeled tracer.
-
After the desired perfusion time (e.g., 30 seconds to 5 minutes), stop the perfusion and immediately decapitate the animal.
-
-
Tissue Processing and Analysis:
-
Rapidly remove the brain and dissect the regions of interest on a cold plate.
-
Homogenize the brain tissue samples.
-
Determine the radioactivity in the brain homogenates and arterial plasma samples using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the brain uptake of [14C]3-OMG, corrected for the vascular space marker.
-
Determine the kinetic parameters (Vmax and Km) by performing the experiment with varying concentrations of unlabeled 3-OMG and applying Michaelis-Menten kinetics.[4]
-
In Vitro Blood-Brain Barrier Model using bEnd.3 Cells
This in vitro model utilizes a cell line of mouse brain endothelial cells (bEnd.3) to form a monolayer that mimics the BBB, providing a high-throughput platform for transport studies.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture:
-
Culture bEnd.3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
-
Transwell Model Setup:
-
Seed the bEnd.3 cells onto the apical side of microporous membrane inserts (e.g., Transwell®) placed in a multi-well plate.
-
Optionally, co-culture with astrocytes on the basolateral side to enhance barrier properties.
-
-
Barrier Integrity Assessment:
-
Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER) using a voltmeter. Experiments should be initiated when TEER values stabilize at a high level.
-
-
Transport Assay:
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the transport buffer containing a known concentration of [14C]3-OMG to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
-
Analysis:
-
Determine the radioactivity in the collected samples using liquid scintillation counting.
-
Calculate the permeability coefficient (Papp) of 3-OMG across the bEnd.3 cell monolayer.
-
To determine kinetic parameters, perform the assay with varying concentrations of unlabeled 3-OMG and analyze the data using Michaelis-Menten kinetics.
-
Conclusion
The study of this compound transport provides a powerful model for understanding glucose flux across the blood-brain barrier. The quantitative data and detailed protocols presented here offer a solid foundation for researchers to investigate the intricate mechanisms of nutrient transport to the brain and to explore novel therapeutic avenues for neurological disorders. The elucidation of regulatory pathways, such as the AMPK signaling cascade, further opens up possibilities for modulating BBB transport for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Shuttling glucose across brain microvessels, with a little help from GLUT1 and AMP kinase. Focus on “AMP kinase regulation of sugar transport in brain capillary endothelial cells during acute metabolic stress” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUT-1 glucose transporters in the blood-brain barrier: differential phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose transport is reduced in the blood-brain barrier of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of [3H]methylglucose and [14C]iodoantipyrine to determine kinetic parameters of glucose transport in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Glucose Transporter Kinetics: Application Notes and Protocols for 3-O-Methyl-D-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-O-Methyl-D-glucopyranose (3-OMG), a non-metabolizable glucose analog, as a powerful tool to investigate the kinetics of glucose transport. 3-OMG is a valuable probe for studying glucose transporter (GLUT) proteins, as it is recognized and transported by GLUTs but not subsequently phosphorylated and metabolized, allowing for the specific measurement of transport activity.[1] This document outlines detailed protocols for key experiments, summarizes essential quantitative data, and provides visual workflows and signaling pathway diagrams to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a synthetic monosaccharide that serves as an ideal substrate for studying glucose transport systems. Its key features include:
-
Transported by GLUTs: 3-OMG is recognized and transported across the cell membrane by various glucose transporter isoforms.
-
Non-metabolizable: Unlike glucose, 3-OMG is not a substrate for hexokinase and therefore does not enter the glycolytic pathway.[1] This prevents its intracellular accumulation from being confounded by metabolic conversion.
-
Competitive Inhibition: 3-OMG can competitively inhibit the transport of glucose, providing a means to study the affinity of transporters for their natural substrate.
These characteristics make 3-OMG an indispensable tool for dissecting the kinetics of glucose transport, identifying transporter-specific inhibitors, and understanding the regulation of glucose uptake in various physiological and pathological contexts, including diabetes and cancer.[2][3]
Quantitative Data Summary
The following tables summarize key kinetic parameters for this compound transport that have been reported in the literature for various cell types. These values can serve as a reference for experimental design and data comparison.
Table 1: Kinetic Parameters (Km) of this compound Transport
| Cell Type | Experimental Condition | Km (mM) | Reference |
| Isolated Rat Hepatocytes | Zero-trans exit | 16.8 ± 4.6 | [4][5] |
| Isolated Rat Hepatocytes | Equilibrium exchange entry | 18.1 ± 5.9 | [4][5] |
| Isolated Rat Hepatocytes | Equilibrium exchange exit | 17.6 ± 3.5 | [4][5] |
| Newborn Pig Red Blood Cells | Efflux (15°C) | 15.2 | [6] |
| Newborn Pig Red Blood Cells | Efflux (22°C) | 18.2 | [6] |
| Rat Adipocytes | Equilibrium exchange (with or without insulin) | ~3.5 | |
| Rat Adipocytes | Net uptake (insulin-stimulated) | 2.5 - 5.0 |
Table 2: Maximal Transport Velocity (Vmax) of this compound Transport
| Cell Type | Experimental Condition | Vmax (mmol/L of cell water/min) | Reference |
| Isolated Rat Hepatocytes | Zero-trans exit | 84.1 ± 8.4 | [4][5] |
| Isolated Rat Hepatocytes | Equilibrium exchange entry | 86.2 ± 9.7 | [4][5] |
| Isolated Rat Hepatocytes | Equilibrium exchange exit | 78.8 ± 5.3 | [4][5] |
| Rat Adipocytes | Equilibrium exchange (basal) | ~0.13 | |
| Rat Adipocytes | Equilibrium exchange (insulin-stimulated) | ~0.8 |
Signaling Pathways and Experimental Workflows
Insulin (B600854) Signaling Pathway Regulating GLUT4 Translocation
The uptake of glucose in muscle and adipose tissue is primarily regulated by the insulin signaling pathway, which culminates in the translocation of the GLUT4 transporter to the plasma membrane. Understanding this pathway is crucial for interpreting data from 3-OMG transport assays in these tissues.
Experimental Workflow for Measuring 3-O-Methyl-D-glucose Uptake
The following diagram outlines a general workflow for conducting a 3-OMG uptake experiment. Specific details for different assay types are provided in the protocols below.
Experimental Protocols
Protocol 1: Zero-Trans 3-O-Methyl-D-glucose Uptake Assay
This protocol measures the initial rate of 3-OMG uptake into cells that are initially free of the substrate.
Materials:
-
Cultured cells (e.g., adipocytes, hepatocytes, or muscle cells)
-
Krebs-Ringer-HEPES (KRH) buffer (or other appropriate physiological buffer)
-
Radiolabeled [³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
Insulin and other signaling modulators (as required)
-
Ice-cold stop solution (e.g., KRH buffer with 0.2 mM phloretin (B1677691) or 10 µM cytochalasin B)
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Plate cells in appropriate culture vessels (e.g., 12-well or 24-well plates) and grow to desired confluency.
-
On the day of the experiment, wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells in a glucose-free KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
-
Stimulation:
-
If investigating the effect of an agonist (e.g., insulin), add the compound to the glucose-free KRH buffer and incubate for the desired time (e.g., 30 minutes for insulin).
-
For inhibitor studies, pre-incubate with the inhibitor for a specified duration before adding the agonist and/or 3-OMG.
-
-
Uptake Measurement:
-
Prepare uptake solutions containing a range of concentrations of unlabeled 3-OMG mixed with a fixed concentration of radiolabeled 3-OMG in KRH buffer.
-
To initiate the uptake, rapidly aspirate the pre-incubation buffer and add the uptake solution to the cells.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
To stop the transport, rapidly aspirate the uptake solution and immediately add ice-cold stop solution.
-
Wash the cells three times with ice-cold stop solution to remove extracellular radiolabel.
-
-
Quantification:
-
Lyse the cells by adding cell lysis buffer and incubating for at least 30 minutes at room temperature.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of a parallel set of wells for normalization.
-
-
Data Analysis:
-
Calculate the rate of 3-OMG uptake (e.g., in pmol/min/mg protein).
-
Plot the uptake rate against the 3-OMG concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Protocol 2: Equilibrium Exchange 3-O-Methyl-D-glucose Uptake Assay
This protocol measures the unidirectional flux of 3-OMG across the membrane when the intracellular and extracellular concentrations of the substrate are equal.
Procedure:
-
Cell Preparation and Pre-loading:
-
Follow the cell preparation steps as in Protocol 1.
-
To achieve equilibrium, pre-incubate the cells in KRH buffer containing a specific concentration of unlabeled 3-OMG for a prolonged period (e.g., 60-90 minutes) at 37°C. This allows the intracellular concentration of 3-OMG to equilibrate with the extracellular concentration.
-
-
Uptake Measurement:
-
Prepare an uptake solution with the same concentration of unlabeled 3-OMG as in the pre-incubation step, but also containing a tracer amount of radiolabeled 3-OMG.
-
Initiate the exchange by aspirating the pre-loading buffer and adding the uptake solution.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.
-
-
Termination and Quantification:
-
Follow the termination and quantification steps as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of 3-OMG exchange.
-
Repeat the experiment with different equilibrating concentrations of 3-OMG to determine the kinetic parameters (Km and Vmax) for equilibrium exchange.
-
Applications in Drug Development
The study of glucose transporter kinetics using this compound is of significant interest to drug development professionals for several reasons:
-
Target Validation: Understanding the kinetics of glucose transport in disease models (e.g., cancer cells, insulin-resistant adipocytes) can help validate specific GLUT isoforms as therapeutic targets.
-
Compound Screening: 3-OMG uptake assays provide a robust platform for high-throughput screening of small molecules that inhibit or modulate the activity of specific glucose transporters.
-
Mechanism of Action Studies: For compounds that affect glucose metabolism, 3-OMG assays can help determine if the mechanism involves direct interaction with glucose transporters.
-
Preclinical and Clinical Research: Quantifying glucose transport in vivo using techniques like positron emission tomography (PET) with radiolabeled 3-OMG can provide valuable insights into drug efficacy and patient response.[7]
By providing a reliable method to isolate and quantify the transport step of glucose uptake, this compound serves as an essential tool in the development of novel therapeutics targeting glucose metabolism.
References
- 1. Stimulation of 3-O-methylglucose transport by anaerobiosis in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic parameters of transport of 3-O-methylglucose and glucose in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla | PLOS One [journals.plos.org]
- 4. Biochemical and functional characterization of the rat liver glucose-transport system. Comparisons with the adipocyte glucose-transport system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of inhibitors on 3-O-methylglucose transport in rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Applications of 3-O-Methyl-D-glucopyranose in Diabetes Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucopyranose (3-OMG) is a valuable tool in the field of diabetes research. As a non-metabolizable analog of D-glucose, it is recognized and transported by glucose transporters (GLUTs) but is not phosphorylated by hexokinase, the first enzymatic step in glycolysis. This key characteristic prevents its further metabolism within the cell, allowing for the specific and accurate measurement of glucose transport rates, independent of downstream metabolic processes. This makes 3-OMG an ideal probe for studying the kinetics of glucose transport, the regulation of GLUTs by insulin (B600854) and other signaling molecules, and for screening potential therapeutic agents that modulate glucose uptake.
In vitro studies using 3-OMG are critical for elucidating the mechanisms of insulin resistance, a hallmark of type 2 diabetes, and for the discovery of novel drugs that can enhance glucose disposal in insulin-sensitive tissues like adipose and skeletal muscle.
Key Applications in Diabetes Research
-
Measurement of Glucose Transport Rates: Quantifying the initial rate of glucose entry into cells, providing a direct measure of glucose transporter activity.
-
Insulin Signaling Pathway Analysis: Investigating the effects of insulin and insulin-mimetic compounds on glucose transporter translocation and activation.
-
Screening for Glucose Transport Modulators: Identifying and characterizing compounds that inhibit or enhance glucose uptake.
-
Characterizing GLUT Isoforms: Studying the kinetic properties of different glucose transporter isoforms expressed in various cell types.
Data Presentation
The following tables summarize key quantitative data for this compound transport in common in vitro models used in diabetes research.
Table 1: Kinetic Parameters of this compound Transport in Adipocytes
| Parameter | Condition | Value | Cell Type | Reference |
| Km | Basal | ~3.5 mM | Rat Adipocytes | [1] |
| Insulin-stimulated | ~3.5 mM | Rat Adipocytes | [1] | |
| Vmax | Basal | ~0.13 mmol/L·s⁻¹ | Rat Adipocytes | [1] |
| Insulin-stimulated | ~0.8 mmol/L·s⁻¹ | Rat Adipocytes | [1] |
Table 2: Insulin-Stimulated this compound Uptake
| Cell Type | Insulin Concentration | Fold Increase over Basal | Reference |
| Human Skeletal Muscle Cells | 500 nM | > 2-fold | [2] |
| L6 Myotubes | 100 nM | Significant increase | [3] |
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway for Glucose Uptake
The binding of insulin to its receptor on the surface of adipocytes and muscle cells initiates a signaling cascade that culminates in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake.
Caption: Insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Experimental Workflow: 3-OMG Glucose Uptake Assay
This workflow outlines the key steps in a typical radiolabeled 3-OMG uptake assay to measure insulin-stimulated glucose transport.
Caption: General workflow for a 3-O-Methyl-D-glucose uptake assay.
Logical Workflow: Screening for Glucose Transport Inhibitors
This diagram illustrates the process of using a 3-OMG uptake assay to screen for potential inhibitors of glucose transport.
Caption: Workflow for screening glucose transport inhibitors using 3-OMG.
Experimental Protocols
Protocol 1: Insulin-Stimulated 3-O-Methyl-D-glucose Uptake in 3T3-L1 Adipocytes
This protocol is adapted from standard glucose uptake assays in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4) supplemented with 0.1% BSA
-
Insulin solution (10 µM stock in KRH buffer)
-
Radiolabeled 3-O-methyl-D-[¹⁴C]glucose solution (in KRH buffer, final concentration 0.1 mM, ~0.2 µCi/well)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
Two to four hours prior to the assay, wash the cells twice with KRH buffer and then incubate in KRH buffer at 37°C to serum starve.
-
-
Insulin Stimulation:
-
Aspirate the starvation buffer.
-
To the "insulin-stimulated" wells, add KRH buffer containing 100 nM insulin.
-
To the "basal" wells, add KRH buffer without insulin.
-
Incubate the plates at 37°C for 30 minutes.
-
-
Glucose Uptake:
-
Initiate the glucose uptake by adding the 3-O-methyl-D-[¹⁴C]glucose solution to each well.
-
Incubate at 37°C for 5-10 minutes. Note: The uptake should be in the linear range, which may need to be determined empirically.[4]
-
-
Stopping the Reaction:
-
Terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 20 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates (e.g., using a BCA assay).
-
Express the results as disintegrations per minute (DPM) per milligram of protein.
-
Calculate the fold increase in glucose uptake in response to insulin.
-
Protocol 2: 3-O-Methyl-D-glucose Uptake in L6 Myotubes
This protocol is adapted from glucose uptake assays in L6 myotubes.[3]
Materials:
-
Differentiated L6 myotubes (cultured in 12-well plates)
-
Krebs-Ringer-HEPES (KRH) buffer (as in Protocol 1)
-
Insulin solution (10 µM stock in KRH buffer)
-
Radiolabeled 3-O-methyl-D-[¹⁴C]glucose solution (in KRH buffer, final concentration 0.1 mM, ~0.2 µCi/well)
-
Ice-cold PBS
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation:
-
Culture and differentiate L6 myoblasts into myotubes in 12-well plates.
-
Prior to the assay, wash the myotubes twice with KRH buffer and incubate in KRH buffer for 2 hours at 37°C.
-
-
Insulin Stimulation:
-
Aspirate the buffer.
-
Add KRH buffer with or without 100 nM insulin to the respective wells.
-
Incubate at 37°C for 20 minutes.
-
-
Glucose Uptake:
-
Start the uptake by adding the 3-O-methyl-D-[¹⁴C]glucose solution.
-
Incubate at 37°C for 10 minutes.
-
-
Stopping the Reaction:
-
Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Follow steps 5 from Protocol 1.
-
-
Data Analysis:
-
Follow steps 6 from Protocol 1.
-
Protocol 3: Screening for Inhibitors of Glucose Transport using 3-O-Methyl-D-glucose
This protocol provides a framework for a primary screen to identify compounds that inhibit glucose transport.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes (in 96-well plates)
-
KRH buffer
-
Insulin solution
-
Test compounds (dissolved in a suitable vehicle, e.g., DMSO)
-
Radiolabeled 3-O-methyl-D-[¹⁴C]glucose solution
-
Ice-cold PBS
-
Lysis buffer
-
Scintillation fluid compatible with microplates
-
Microplate scintillation counter
Procedure:
-
Cell Preparation:
-
Prepare and serum starve cells in 96-well plates as described in the previous protocols.
-
-
Compound Incubation:
-
Add the test compounds at the desired screening concentration to the wells. Include vehicle controls and a positive control inhibitor (e.g., cytochalasin B).
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Insulin Stimulation (Optional but Recommended):
-
Add insulin to a final concentration of 100 nM to all wells to measure inhibition of insulin-stimulated uptake.
-
-
Glucose Uptake:
-
Initiate uptake by adding the 3-O-methyl-D-[¹⁴C]glucose solution.
-
Incubate for a predetermined time within the linear uptake range.
-
-
Stopping and Lysis:
-
Terminate the reaction by washing with ice-cold PBS.
-
Lyse the cells.
-
-
Detection:
-
Add scintillation fluid and measure radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the vehicle control.
-
Identify "hits" as compounds that inhibit uptake above a certain threshold (e.g., >50%).
-
Proceed with dose-response curves for hit compounds to determine their IC₅₀ values.
-
References
Application Notes and Protocols for the Synthesis and Use of 3-O-Methyl-D-glucopyranose Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 3-O-Methyl-D-glucopyranose and its derivatives. This class of compounds serves as a valuable tool in glycobiology, drug discovery, and metabolic research. The detailed protocols and data presented herein are intended to facilitate the successful application of these molecules in a laboratory setting.
Introduction
This compound is a methylated derivative of D-glucose that is not readily metabolized by cells, making it an excellent probe for studying glucose transport mechanisms.[1][2] Its unique structural features, including the methoxy (B1213986) group at the C-3 position, also allow for its use as a versatile building block in the synthesis of more complex glycosides and carbohydrate-based therapeutics.[3] Researchers have employed these derivatives in the development of novel drugs, including antimicrobial and antiviral agents, and as tools to investigate glucose metabolism in diseases such as diabetes.[3][4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Melting Point | 160-169 °C | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Optical Rotation [α]D²⁰ | +54 to +58º (c=1 in H₂O, 24 hours) | [3] |
| Purity (HPLC) | ≥ 98% | [3] |
Table 2: Kinetic Parameters of Glucose Transporters (GLUTs) for 3-O-Methyl-D-glucose
| Transporter | Kₘ (mM) for 3-O-methylglucose (Equilibrium Exchange) | Reference |
| GLUT1 | 20-21 | [5] |
| GLUT2 | 42 | [6] |
| GLUT3 | 10.6 | [6] |
| GLUT4 | 4.5 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a multi-step synthesis starting from D-glucose. The key steps involve the formation of methyl α-D-glucopyranoside, protection of the 4- and 6-hydroxyl groups using a benzylidene acetal (B89532), regioselective methylation of the 3-hydroxyl group, and subsequent deprotection to yield the final product.
Step 1: Synthesis of Methyl α-D-glucopyranoside
This procedure is adapted from the method described by Helferich and Schäfer.
-
Materials: Anhydrous D-glucose, anhydrous methanol, dry hydrogen chloride.
-
Procedure:
-
Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol.
-
To this solution, add finely powdered anhydrous D-glucose.
-
Boil the mixture under reflux for 72 hours.
-
Cool the clear solution to 0°C to induce crystallization.
-
Collect the crystals of methyl α-D-glucopyranoside by filtration and wash with cold methanol.
-
Step 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside
This step provides a key intermediate with the C-2 and C-3 hydroxyl groups available for further reaction.
-
Materials: Methyl α-D-glucopyranoside, benzaldehyde (B42025) dimethyl acetal, camphor-10-sulfonic acid, dry N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve methyl α-D-glucopyranoside in dry DMF.
-
Add benzaldehyde dimethyl acetal and a catalytic amount of camphor-10-sulfonic acid.
-
Heat the mixture at 50°C for 6 hours.
-
After cooling, neutralize the reaction with triethylamine.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Step 3: Regioselective 3-O-Methylation
This step introduces the methyl group at the desired C-3 position.
-
Materials: Methyl 4,6-O-benzylidene-α-D-glucopyranoside, sodium hydride (NaH), methyl iodide (CH₃I), dry tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside in dry THF.
-
Cool the solution to 0°C and add sodium hydride portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction back to 0°C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the resulting methyl 3-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside by column chromatography.
-
Step 4: Deprotection to Yield this compound
The final step involves the removal of the benzylidene acetal protecting group.
-
Materials: Methyl 3-O-methyl-4,6-O-benzylidene-α-D-glucopyranoside, 10% Palladium on carbon (Pd/C), triethylsilane, methanol.
-
Procedure:
-
Dissolve the protected glucopyranoside in methanol.
-
Add 10% Pd/C and triethylsilane.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
The resulting residue is the final product, this compound.
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Application: Probing Glucose Transport
This compound is a non-metabolizable glucose analog, making it an ideal substrate for studying the kinetics of glucose transporters (GLUTs). By measuring the uptake of radiolabeled 3-O-methyl-D-glucose, researchers can determine the transport activity of specific GLUT isoforms without the confounding effects of downstream metabolic pathways. This is particularly valuable in cancer and diabetes research, where aberrant glucose transport is a key pathological feature.
Protocol 2: In Vitro Glucose Uptake Assay
This protocol describes a general method for measuring the inhibition of glucose uptake in a cell line expressing a specific GLUT isoform.
-
Materials: Cell line of interest, 3-O-[¹⁴C]-Methyl-D-glucose, unlabeled 3-O-Methyl-D-glucose, transport buffer (e.g., Krebs-Ringer-HEPES), lysis buffer, scintillation cocktail, scintillation counter.
-
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with transport buffer.
-
Incubate the cells with varying concentrations of unlabeled 3-O-Methyl-D-glucose (as a competitor) for a short period.
-
Add a fixed concentration of 3-O-[¹⁴C]-Methyl-D-glucose and incubate for a defined time (e.g., 5 minutes).
-
Stop the transport by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the rate of uptake and determine the inhibitory constants (e.g., Kᵢ or IC₅₀) by fitting the data to an appropriate model.
-
Caption: Glucose transport inhibition assay workflow and pathway.
Application: Precursor for Drug Synthesis
This compound serves as a chiral building block for the synthesis of various bioactive molecules. Its protected derivatives can be further functionalized to create novel glycosides with potential therapeutic activities. For instance, the free hydroxyl groups on the methylated sugar can be used as points of attachment for other molecules, such as nucleobases to form antiviral nucleoside analogs, or other pharmacophores to generate compounds with antimicrobial properties.
The synthesis of these derivatives often involves standard glycosylation reactions, such as the Koenigs-Knorr reaction or activation with trichloroacetimidate (B1259523) donors, followed by deprotection steps to yield the final products. The specific reaction conditions will depend on the nature of the aglycone and the desired stereochemical outcome.
Caption: Logical flow for the synthesis of bioactive glycosides.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. One Molecule for Mental Nourishment and More: Glucose Transporter Type 1—Biology and Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-O-Methyl-D-glucose Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Methyl-D-glucose (3-OMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this non-metabolizable glucose analog.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-Methyl-D-glucose and why is it used in experiments?
A1: 3-O-Methyl-D-glucose (3-OMG) is a synthetic analog of D-glucose. A key feature of 3-OMG is that it is recognized and transported into cells by the same glucose transporters (GLUTs) as glucose. However, unlike glucose, it is not phosphorylated by hexokinase and therefore not further metabolized by the cell.[1][2] This property makes it an excellent tool for specifically studying glucose transport mechanisms without the confounding effects of downstream metabolic processes.[3]
Q2: What is the fundamental difference between 3-O-Methyl-D-glucose and 2-Deoxy-D-glucose (2-DG)?
A2: The primary difference lies in their intracellular fate. While both are transported into the cell via GLUT transporters, 2-Deoxy-D-glucose (2-DG) is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This phosphorylation traps the 2-DG inside the cell. In contrast, 3-OMG is not phosphorylated and can therefore be transported both into and out of the cell, eventually reaching an equilibrium between the intracellular and extracellular compartments.[1][2] This makes the timing of uptake measurements particularly critical in 3-OMG experiments.[1][2]
Q3: What are the main applications of 3-O-Methyl-D-glucose in research?
A3: 3-OMG is widely used in several research areas, including:
-
Glucose Transport Studies: To measure the rate of glucose transport across the cell membrane in various cell types, such as adipocytes, muscle cells, and erythrocytes.[4][5][6]
-
Insulin (B600854) Signaling Research: To investigate the effects of insulin and other signaling molecules on GLUT4 translocation and glucose uptake.
-
Blood-Brain Barrier Research: To study the transport of hexoses across the blood-brain barrier.[7]
-
Cancer Metabolism: To explore the altered glucose transport mechanisms in cancer cells.
-
Drug Development: To screen for compounds that modulate glucose transport.
Q4: How should 3-O-Methyl-D-glucose be stored?
A4: 3-O-Methyl-D-glucose is generally stable and should be stored at room temperature, away from light and moisture. For long-term storage, some suppliers recommend desiccation at -20°C. Always refer to the manufacturer's specific storage instructions.
Troubleshooting Guides
Issue 1: High Background Signal in Radiolabeled 3-OMG Uptake Assays
Q: My untreated control cells show very high radioactivity, leading to a poor signal-to-noise ratio. What could be the cause and how can I fix it?
A: High background in radiolabeled 3-OMG uptake assays is a common problem that can obscure the true signal. Here are the likely causes and their solutions:
| Potential Cause | Troubleshooting Solution |
| Incomplete Washing | This is a major source of high background. Ensure thorough and rapid washing of cells with ice-cold phosphate-buffered saline (PBS) to remove all extracellular radiolabeled 3-OMG. Increase the number of wash steps (e.g., from 3 to 5) and ensure complete aspiration of the wash buffer after each step.[8] |
| Washing Temperature Too High | Perform all wash steps on ice to immediately halt the transport process and prevent further uptake or efflux of 3-OMG.[8] |
| Non-Specific Binding | Non-specific binding of radiolabeled 3-OMG to the cell surface or the culture plate can contribute to high background. To account for this, include a control where a high concentration of non-radiolabeled glucose or cytochalasin B (a potent GLUT inhibitor) is added before the radiolabeled 3-OMG. The radioactivity in this control represents the non-specific binding and can be subtracted from all other readings. |
| Incubation Time Too Long | Due to its non-metabolizable nature, 3-OMG rapidly equilibrates across the cell membrane.[1][2] If the incubation time is too long, the net uptake will plateau, and the difference between basal and stimulated uptake may decrease. Optimize the incubation time to measure the initial linear phase of uptake, which may be as short as a few minutes. |
| Cell Seeding Inconsistency | An uneven number of cells across wells will lead to variable uptake and high background in some wells. Ensure a homogenous single-cell suspension before seeding and verify cell density and even distribution.[8] |
Issue 2: Low or No Insulin-Stimulated 3-OMG Uptake
Q: I am not observing a significant increase in 3-OMG uptake after insulin stimulation in my insulin-responsive cells (e.g., adipocytes, muscle cells). What could be wrong?
A: A lack of insulin response can be due to several factors related to cell health, experimental conditions, or reagent quality.
| Potential Cause | Troubleshooting Solution |
| Cellular Insulin Resistance | Prolonged culture, high passage number, or improper differentiation can lead to insulin resistance in cell lines like 3T3-L1 adipocytes. Ensure cells are properly differentiated and use them at a low passage number. Validate the insulin responsiveness of your cells by checking the phosphorylation of key insulin signaling proteins like Akt. |
| Suboptimal Insulin Concentration | The optimal insulin concentration can vary between cell types. Perform a dose-response curve to determine the optimal insulin concentration for your specific cells and experimental setup. A common starting concentration is 100 nM. |
| Insufficient Serum Starvation | Serum contains growth factors that can stimulate basal glucose uptake, masking the effect of insulin. The duration of serum starvation is critical. Overnight starvation is common, but for sensitive cell lines, shorter periods (2-4 hours) in low-serum media (e.g., 0.5% FBS or BSA) might be necessary to prevent cell stress.[8] |
| Insulin Degradation | Insulin can degrade if not stored or handled properly. Prepare fresh insulin solutions for each experiment and store stock solutions at -20°C in appropriate aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect Incubation Times | Ensure that the pre-incubation with insulin and the subsequent incubation with 3-OMG are for the optimal durations. Stagger the addition of reagents to ensure consistent incubation times across all wells.[8] |
Quantitative Data Summary
The kinetic parameters of 3-O-Methyl-D-glucose transport can vary depending on the cell type and experimental conditions. Below is a summary of reported kinetic constants.
| Cell Type | Kinetic Parameter | Value | Conditions | Reference |
| Isolated Rat Hepatocytes | Km (exchange entry) | 18.1 ± 5.9 mM | 20°C, pH 7.4 | [6] |
| Vmax (exchange entry) | 86.2 ± 9.7 mmol/L of cell water/min | 20°C, pH 7.4 | [6] | |
| Km (zero trans exit) | 16.8 ± 4.6 mM | 20°C, pH 7.4 | [6] | |
| Vmax (zero trans exit) | 84.1 ± 8.4 mmol/L of cell water/min | 20°C, pH 7.4 | [6] | |
| Rat Adipocytes | Km (equilibrium exchange) | ~3.5 mM | 22°C, with or without insulin | [4] |
| Vmax (basal) | ~0.13 mmol/s/L intracellular water | 22°C | [4] | |
| Vmax (insulin-stimulated) | ~0.8 mmol/s/L intracellular water | 22°C | [4] | |
| Km (net uptake) | 2.5 - 5 mM | 22°C, insulin-stimulated | [4] |
Experimental Protocols
Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adipocytes
This protocol is adapted for differentiated 3T3-L1 adipocytes in a 12-well plate format.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 6 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 1.2 mM KH₂PO₄, 24 mM HEPES, pH 7.4) with 0.2% BSA
-
Insulin solution (100 nM in KRH buffer)
-
[³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.
-
Serum Starvation: On the day of the experiment, gently wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 2-4 hours at 37°C to serum starve them.
-
Insulin Stimulation: After starvation, aspirate the buffer and add 1 ml of KRH buffer with or without 100 nM insulin to the respective wells. Incubate for 30 minutes at 37°C.
-
Initiate Uptake: To start the glucose uptake, add radiolabeled 3-OMG (final concentration typically 0.1-1.0 µCi/ml) and unlabeled 3-OMG (to a final concentration of 10-100 µM) to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be optimized to be within the linear range of uptake.
-
Stop Uptake and Wash: To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with 1 ml of ice-cold PBS per well.
-
Cell Lysis: After the final wash, aspirate all the PBS and add 500 µl of cell lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each well.
Protocol 2: GLUT4 Translocation Assay in Adipocytes
This protocol describes a method to visualize and quantify the translocation of GLUT4 to the plasma membrane using immunofluorescence. This often involves cells stably expressing a tagged version of GLUT4 (e.g., HA-GLUT4-GFP).[9]
Materials:
-
Differentiated adipocytes expressing tagged GLUT4
-
Serum-free DMEM
-
Insulin solution (100 nM in serum-free DMEM)
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibody against the extracellular tag of GLUT4
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate adipocytes expressing tagged GLUT4 on glass coverslips.
-
Serum Starvation: Wash the cells twice with serum-free DMEM and then incubate in the same medium for 2-4 hours at 37°C.
-
Insulin Stimulation: Treat the cells with or without 100 nM insulin in serum-free DMEM for 30 minutes at 37°C.
-
Fixation: Gently wash the cells once with ice-cold PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Antibody Staining (Non-permeabilized):
-
Wash the fixed cells three times with PBS.
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against the extracellular tag of GLUT4 (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting: Wash the cells three times with PBS, with the final wash containing DAPI to stain the nuclei. Mount the coverslips on glass slides using a mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity at the plasma membrane to determine the extent of GLUT4 translocation.
Visualizations
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: Experimental workflow for a radiolabeled 3-O-Methyl-D-glucose uptake assay.
References
- 1. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 2. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 3. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic parameters of transport of 3-O-methylglucose and glucose in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Translocation and Redistribution of GLUT4 Using a Dual-Labeled Reporter Assay | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing 3-O-Methyl-D-glucopyranose (3-OMG) Uptake Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and troubleshooting 3-O-Methyl-D-glucopyranose (3-OMG) uptake experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used in glucose uptake assays?
A1: this compound is a non-metabolizable analog of glucose.[1] It is transported into cells by glucose transporters (GLUTs), but it is not phosphorylated and trapped intracellularly like other glucose analogs such as 2-deoxy-D-glucose (2-DG).[1] This property allows for the specific measurement of glucose transport rates across the cell membrane. Because it equilibrates across the membrane, the linear phase of uptake can be very short, making the determination of the optimal incubation time critical.[1]
Q2: How do I determine the optimal incubation time for my 3-OMG uptake assay?
A2: To determine the optimal incubation time, you must identify the linear range of 3-OMG uptake in your specific cell type and experimental conditions. This is achieved by performing a time-course experiment. You will measure 3-OMG uptake at several short time intervals (e.g., every 5, 10, 15, 20, 25, and 30 seconds) to identify the period during which the uptake is linear.[2] The incubation time for your subsequent experiments should fall within this linear range.
Q3: What are the key factors that can influence the incubation time and overall success of a 3-OMG uptake assay?
A3: Several factors can impact your results:
-
Cell Type: Different cell types express varying levels of glucose transporters, which will affect the rate of 3-OMG uptake.
-
Temperature: Glucose transport is a temperature-sensitive process. Assays are often performed at 4°C to slow down transport and allow for more accurate measurement of initial uptake rates.[2][3]
-
pH: The pH of the incubation buffer should be maintained at physiological levels (typically 7.4).[2][3]
-
Substrate Concentration: The concentration of 3-OMG used can affect the uptake kinetics.
-
Presence of Inhibitors or Stimulators: Compounds that modulate glucose transporter activity will alter uptake rates.
Troubleshooting Guide
Issue 1: High background signal in my assay.
-
Possible Cause: Inadequate washing of cells after incubation with radiolabeled 3-OMG.
-
Solution: Ensure rapid and thorough washing of the cells with ice-cold stop solution or buffer to remove all extracellular 3-OMG. Perform multiple wash steps.
-
Possible Cause: Non-specific binding of 3-OMG to the cell surface or plate.
-
Solution: Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Include a control with a known GLUT inhibitor (e.g., cytochalasin B or phloretin) to determine non-specific binding.
Issue 2: Low or no detectable 3-OMG uptake.
-
Possible Cause: Low expression of glucose transporters in your cell line.
-
Solution: Confirm the expression of GLUTs (e.g., GLUT1) in your cells using techniques like Western blotting or qPCR. Consider using a positive control cell line known to have high glucose uptake.
-
Possible Cause: The incubation time is too short or too long, falling outside the linear range.
-
Solution: Perform a time-course experiment to determine the linear range of uptake for your specific cells. Because 3-OMG equilibrates, measurements need to be taken quickly.[1]
-
Possible Cause: A specific mutation in the glucose transporter affects uptake.
-
Solution: Be aware that certain mutations, such as T295M in GLUT1, can result in normal 3-OMG uptake in erythrocytes despite causing a disease phenotype.[4]
Issue 3: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension and accurate cell counting before seeding to maintain consistency across wells.
-
Possible Cause: "Edge effects" in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media to maintain a more uniform environment across the plate.
Data Presentation: Incubation Time Examples
| Cell Type | 3-OMG Concentration | Incubation Temperature | Incubation Time(s) | Reference |
| Human Erythrocytes | 0.5 mmol/L | 4°C | 5, 10, 15, 20, 25, 30 seconds (linear phase); 25 minutes (equilibrium) | [2] |
| Rat Parotid Cells | Not specified | 37°C | 6 minutes | [5] |
Experimental Protocols
Protocol 1: Determining the Linear Range of 3-OMG Uptake in Adherent Cells
-
Cell Seeding: Seed cells in a 24- or 96-well plate to achieve 80-90% confluency on the day of the experiment.
-
Cell Washing: Gently wash the cells twice with a pre-warmed, glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Add the glucose-free buffer to each well and incubate for 15-30 minutes at the desired temperature (e.g., 37°C or 4°C) to deplete intracellular glucose.
-
Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer containing radiolabeled 3-OMG (e.g., ¹⁴C- or ³H-labeled) at the desired concentration.
-
Time-Course Incubation: Incubate the cells for a series of short time points (e.g., 0, 5, 10, 15, 30, 60, 90, 120 seconds).
-
Stop Uptake: At each time point, rapidly aspirate the uptake buffer and wash the cells three times with an ice-cold stop solution (e.g., PBS containing a GLUT inhibitor like phloretin).
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the measured radioactivity (counts per minute or disintegrations per minute) against time. The linear range is the portion of the curve where the uptake increases proportionally with time.
Protocol 2: 3-OMG Uptake Assay with an Inhibitor
-
Cell Seeding and Washing: Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with Inhibitor: After washing, add glucose-free buffer containing the desired concentration of the inhibitor or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 30 minutes).
-
Initiate Uptake: Remove the inhibitor-containing buffer and add the uptake buffer containing radiolabeled 3-OMG and the inhibitor (or vehicle).
-
Incubation: Incubate for the predetermined optimal time within the linear range.
-
Stop Uptake, Lyse, and Quantify: Follow steps 6-8 from Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for a this compound uptake assay.
References
Technical Support Center: Understanding the Unexpected Metabolism of 3-O-Methyl-D-glucopyranose (3-OMG)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected metabolism of 3-O-Methyl-D-glucopyranose (3-OMG) in specific cell lines. All information is presented in a direct question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound (3-OMG) completely non-metabolizable?
A1: While this compound (3-OMG) is widely used as a non-metabolizable glucose analog to study glucose transport, evidence suggests that it can undergo a low level of metabolism in certain biological systems. The primary metabolic event observed is phosphorylation to 3-O-methyl-D-glucose-6-phosphate (3-OMG-6-P). This is particularly relevant in cells with high hexokinase activity, such as various cancer cell lines. However, the rate of phosphorylation is significantly lower than that of D-glucose.
Q2: Which cell lines have shown potential for unexpected 3-OMG metabolism?
A2: While comprehensive comparative studies are limited, cell lines with high glycolytic rates and elevated expression of hexokinase II (HKII), a common feature of many cancer cells, are more likely to exhibit phosphorylation of 3-OMG. For example, doxorubicin-resistant MCF-7 breast cancer cells (MCF-7/Dox) have been shown to have a significantly higher Vmax for glucose uptake compared to their parental line, suggesting a metabolic phenotype that might support off-target phosphorylation of glucose analogs[1]. Researchers should consider the specific metabolic phenotype of their cell line of interest when designing experiments with 3-OMG.
Q3: What is the primary enzyme responsible for the phosphorylation of 3-OMG?
A3: Hexokinase, the first enzyme in the glycolytic pathway, is responsible for the phosphorylation of 3-OMG.[2] In particular, Hexokinase II (HKII), which is often overexpressed in cancer cells, has been implicated. While the affinity of hexokinases for 3-OMG is much lower than for glucose, the high intracellular concentrations of the enzyme in some cancer cells can lead to detectable levels of 3-OMG-6-P.
Q4: How does the metabolism of 3-OMG compare to that of 2-deoxy-D-glucose (2-DG)?
A4: Both 3-OMG and 2-deoxy-D-glucose (2-DG) are glucose analogs used to study glucose uptake. 2-DG is readily transported into cells and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3] Unlike glucose-6-phosphate, 2-DG-6-P is not a substrate for phosphoglucose (B3042753) isomerase and is therefore largely trapped within the cell. 3-OMG is also transported by glucose transporters but is a very poor substrate for hexokinase.[3] Consequently, it is phosphorylated at a much lower rate than 2-DG. This fundamental difference makes 2-DG a tool for measuring glucose uptake and glycolysis inhibition, while 3-OMG is primarily used to assess glucose transport kinetics with minimal metabolic trapping.
Troubleshooting Guides
Issue 1: High background or inconsistent results in 3-OMG uptake assays.
-
Question: My radiolabeled 3-OMG uptake assay is showing high background noise and variability between replicates. What could be the cause?
-
Answer: High background and inconsistency in uptake assays can stem from several factors:
-
Incomplete Washing: Inadequate washing of cells after incubation with radiolabeled 3-OMG is a primary cause of high background. Ensure thorough and rapid washing with ice-cold phosphate-buffered saline (PBS) to remove all extracellular tracer.
-
Cell Monolayer Inconsistency: Uneven cell seeding can lead to variability in cell number per well, directly affecting the amount of 3-OMG uptake. Ensure a homogenous single-cell suspension before seeding and check for even distribution.
-
"Edge Effects" in Multi-well Plates: Wells on the periphery of a microplate can be subject to temperature and humidity gradients, leading to inconsistent results. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for experimental samples.[4]
-
Inconsistent Incubation Times: Precise timing of the incubation with 3-OMG is critical, especially for short time points. Stagger the addition and removal of the tracer to ensure uniform incubation times across all wells.[4]
-
Issue 2: Difficulty in detecting 3-OMG-6-phosphate.
-
Question: I suspect my cell line is metabolizing 3-OMG, but I am unable to detect 3-OMG-6-phosphate. What are the potential reasons?
-
Answer: The detection of 3-OMG-6-phosphate can be challenging due to its expected low abundance.
-
Low Phosphorylation Rate: The inherent low affinity of hexokinase for 3-OMG means that the amount of 3-OMG-6-phosphate produced may be below the detection limit of your assay.
-
Suboptimal Analytical Method: The chosen analytical method may lack the required sensitivity. For detecting low-abundance phosphorylated metabolites, highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended.[5]
-
Sample Preparation: Inefficient extraction of phosphorylated metabolites from cell lysates can lead to underestimation. Ensure your extraction protocol is optimized for polar and charged molecules.
-
Cellular Conditions: The metabolic state of the cells can influence hexokinase activity. Ensure that cells are in a metabolically active state during the experiment.
-
Issue 3: Discrepancy between expected and observed effects of inhibitors on 3-OMG uptake.
-
Question: An inhibitor known to block glucose transport is not affecting 3-OMG uptake in my cell line. Why might this be?
-
Answer: Several factors could explain this observation:
-
Incorrect Inhibitor Concentration: The effective concentration of an inhibitor can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions.[4]
-
Inhibitor Instability: Ensure the inhibitor is stored correctly and that fresh dilutions are prepared for each experiment, as some compounds are sensitive to light, temperature, or freeze-thaw cycles.[4]
-
Dominant Transporter Isoform: Your cell line may express a glucose transporter isoform that is not the primary target of the inhibitor being used. Verify the expression profile of glucose transporters in your cell line.
-
Insufficient Pre-incubation Time: Some inhibitors require a longer pre-incubation period to exert their effect. Optimize the pre-incubation time with the inhibitor before adding 3-OMG.
-
Quantitative Data Summary
Table 1: Comparison of Glucose Uptake Vmax in Different Breast Cancer Cell Lines
| Cell Line | Phenotype | Vmax of Glucose Uptake (RFU/min) |
| MCF-7 | Wild-type | 40 |
| MCF-7/Dox | PGP+ mutant | 165 |
Data adapted from a study on differential glucose metabolism, where relative fluorescence units (RFU) were used to measure the accumulation of a fluorescent glucose analog.[1]
Experimental Protocols
Protocol 1: Radiolabeled [¹⁴C]3-OMG Uptake and Metabolism Assay in Adherent Cells
This protocol provides a method to measure both the uptake of 3-OMG and to screen for its potential phosphorylation.
Materials:
-
Adherent cells of interest (e.g., HeLa, MCF-7)
-
24-well cell culture plates
-
Complete growth medium
-
Serum-free medium
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
[¹⁴C]3-O-Methyl-D-glucose (specific activity ~50-60 mCi/mmol)
-
Unlabeled 3-O-Methyl-D-glucose
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
Trichloroacetic acid (TCA)
-
Anion exchange chromatography columns (e.g., Dowex 1x8)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 80-90% confluency on the day of the assay. Culture overnight.
-
Serum Starvation: Wash cells twice with warm PBS. Replace the culture medium with serum-free medium and incubate for 2-4 hours to lower basal glucose uptake.
-
Pre-incubation: Gently aspirate the serum-free medium and wash the cells once with KRH buffer. Add 0.5 mL of KRH buffer to each well and incubate at 37°C for 30 minutes.
-
Uptake Initiation: Prepare a stock solution of [¹⁴C]3-OMG in KRH buffer (e.g., final concentration of 0.1 µCi/mL and 100 µM 3-OMG). To start the uptake, add 50 µL of the [¹⁴C]3-OMG solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 5, 15, 30 minutes). For transport studies, shorter time points are recommended.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating at room temperature for 30 minutes with gentle agitation.
-
Quantification of Total Uptake: Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis of Metabolism (Optional):
-
To determine if phosphorylation has occurred, after lysis, add an equal volume of 10% TCA to precipitate proteins.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Neutralize the supernatant and apply it to an anion exchange column.
-
Elute neutral compounds (unmetabolized [¹⁴C]3-OMG) with water and charged compounds (phosphorylated [¹⁴C]3-OMG-6-P) with a salt gradient (e.g., HCl or NaCl).
-
Measure the radioactivity in the collected fractions to determine the percentage of phosphorylated 3-OMG.
-
Protocol 2: LC-MS/MS Method for the Detection of 3-OMG-6-Phosphate
This protocol outlines a general approach for the sensitive detection of 3-OMG-6-phosphate in cell lysates.
Materials:
-
Cell lysate from 3-OMG treated cells
-
Internal standard (e.g., ¹³C-labeled sugar phosphate)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid or other ion-pairing agents
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Triple quadrupole mass spectrometer
Procedure:
-
Metabolite Extraction:
-
Harvest cells and quickly quench metabolism by adding ice-cold 80% methanol.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% ACN in water).
-
LC Separation:
-
Inject the sample onto a HILIC column.
-
Use a gradient elution with a mobile phase consisting of A) water with a modifier (e.g., 0.1% formic acid) and B) acetonitrile. A typical gradient would start at a high percentage of B and gradually increase the percentage of A.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode, as phosphate (B84403) groups are readily deprotonated.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for 3-OMG-6-phosphate would be its [M-H]⁻ ion (m/z 273.08).
-
Determine a specific product ion for fragmentation of the precursor (e.g., the phosphate fragment at m/z 79 or 97).
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
Quantification: Quantify the amount of 3-OMG-6-phosphate by comparing its peak area to that of a known concentration of a standard or by using an internal standard for normalization.
Visualizations
Caption: Signaling pathways regulating GLUT and Hexokinase II expression, potentially influencing 3-OMG phosphorylation.
Caption: Experimental workflow for radiolabeled 3-OMG uptake and metabolism assay.
Caption: Troubleshooting logic for inconsistent 3-OMG uptake assay results.
References
Technical Support Center: Detection of 3-O-Methyl-D-glucopyranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 3-O-Methyl-D-glucopyranose (3-O-MG). The information provided aims to enhance the sensitivity and reliability of 3-O-MG detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-O-MG) and why is it used in research?
A1: this compound is a non-metabolizable analog of glucose. This property makes it a valuable tool in studying glucose transport across cell membranes, as it is taken up by glucose transporters but not further processed by metabolic pathways. This allows for the specific measurement of glucose transport rates in various experimental models, including in vivo studies.
Q2: What are the primary methods for the quantitative detection of 3-O-MG?
A2: The two primary analytical methods for the quantitative detection of 3-O-MG in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Q3: Why is derivatization necessary for the analysis of 3-O-MG?
A3: Derivatization is crucial for both GC-MS and some HPLC methods to improve the analytical properties of 3-O-MG. For GC-MS, derivatization increases the volatility of the sugar, allowing it to be analyzed in the gas phase. For HPLC with UV detection, derivatization attaches a chromophore (a light-absorbing group) to the 3-O-MG molecule, enabling its detection by a UV detector, as sugars themselves do not have a strong chromophore.
Q4: How can I improve the sensitivity of my 3-O-MG measurements?
A4: Improving sensitivity can be achieved through several strategies:
-
Method Optimization: Fine-tuning chromatographic conditions (e.g., temperature program in GC, mobile phase composition in HPLC) can lead to sharper peaks and better signal-to-noise ratios.
-
Sample Preparation: Efficient extraction and cleanup of your sample to remove interfering matrix components are critical.
-
Detector Settings: Optimizing detector parameters (e.g., ion source temperature and electron energy in MS, detection wavelength in UV) can enhance the signal.
-
Derivatization Efficiency: Ensuring complete and reproducible derivatization is key to maximizing the signal.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of 3-O-MG using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity | Incomplete derivatization. | - Ensure reagents are fresh and anhydrous.- Optimize reaction time and temperature. |
| Sample degradation in the injector. | - Lower the injector temperature.- Use a deactivated inlet liner. | |
| Leaks in the GC-MS system. | - Check for leaks at all fittings and septa. | |
| Peak Tailing | Active sites in the GC system (liner, column). | - Use a deactivated liner and a high-quality, low-bleed MS-grade column.- Trim the front end of the column. |
| Co-elution with interfering compounds. | - Optimize the temperature program for better separation.- Improve sample cleanup to remove matrix components. | |
| Split Peaks | Anomer formation during derivatization. | - Use a two-step derivatization (oximation followed by silylation) to form a single derivative. |
| Poor injection technique or faulty injector. | - Ensure the autosampler is functioning correctly.- Check the syringe for bubbles. | |
| Baseline Instability or Drift | Column bleed. | - Use a low-bleed MS-grade column.- Condition the column properly before analysis. |
| Contamination in the carrier gas or system. | - Use high-purity carrier gas with appropriate traps.- Clean the ion source. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Peak Area/Sensitivity | Incomplete derivatization (e.g., with PMP). | - Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration). |
| Incorrect detection wavelength. | - Ensure the UV detector is set to the absorbance maximum of the derivative (e.g., ~245 nm for PMP derivatives). | |
| Suboptimal mobile phase composition. | - Adjust the mobile phase composition (e.g., acetonitrile (B52724)/buffer ratio) to achieve optimal retention and peak shape. | |
| Peak Broadening or Tailing | Secondary interactions with the column. | - Adjust the pH of the mobile phase.- Use a high-quality, end-capped C18 column. |
| Column overload. | - Reduce the injection volume or sample concentration. | |
| Irreproducible Retention Times | Inconsistent mobile phase composition. | - Ensure accurate mobile phase preparation and proper mixing.- Degas the mobile phase thoroughly. |
| Column temperature fluctuations. | - Use a column oven to maintain a stable temperature. | |
| Ghost Peaks | Contamination from previous injections (carryover). | - Implement a robust needle wash protocol.- Run blank injections between samples. |
| Impurities in the mobile phase or derivatization reagents. | - Use high-purity solvents and reagents. |
Quantitative Data Summary
The following tables summarize the quantitative performance data for GC-MS and HPLC-based detection of 3-O-MG.
Table 1: GC-MS Method Performance for 3-O-MG in Human Plasma
| Parameter | Value |
| Derivatization | Methoxime-trimethylsilyl ether |
| Intra-assay Coefficient of Variation (CV) | 0.1% |
| Inter-assay Coefficient of Variation (CV) | 3.7% |
Data from Shojaee-Moradie F, et al. J Mass Spectrom. 1996.[1]
Table 2: HPLC-UV Method Performance for 3-O-MG in Rat Plasma
| Parameter | Value |
| Derivatization | 1-phenyl-3-methyl-5-pyrazolone (PMP) |
| Quantitative Limit | 0.0078 mg/mL |
| Recovery | 98% - 105% |
| Intra-day Precision (CV) | < 12% |
| Inter-day Precision (CV) | < 12% |
| Linearity (r) | > 0.991 |
Experimental Protocols
Protocol 1: GC-MS Analysis of 3-O-MG in Plasma
This protocol is based on the method described by Shojaee-Moradie et al. (1996).[1]
1. Sample Preparation (Plasma) a. To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-O-MG). b. Deproteinize the sample by adding a suitable organic solvent (e.g., acetonitrile or methanol) and centrifuge to pellet the proteins. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization a. Oximation: Add 50 µL of 2% (w/v) methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Incubate at 60°C for 30 minutes. b. Silylation: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Incubate at 60°C for 30 minutes.
3. GC-MS Analysis a. GC Column: Use a suitable capillary column for sugar analysis (e.g., DB-5ms). b. Injector: Set to a temperature of 250°C. c. Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp to 250°C at 5°C/minute.
- Ramp to 300°C at 20°C/minute, hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate. e. MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the 3-O-MG derivative and the internal standard.
Protocol 2: HPLC-UV Analysis of 3-O-MG in Plasma with PMP Derivatization
1. Sample Preparation (Plasma) a. Deproteinize 100 µL of plasma with 300 µL of acetonitrile. b. Vortex and centrifuge at 10,000 rpm for 10 minutes. c. Transfer the supernatant to a clean tube.
2. PMP Derivatization a. To the supernatant, add 50 µL of 0.6 M NaOH and 50 µL of 0.5 M PMP in methanol. b. Vortex and incubate at 70°C for 60 minutes. c. Cool the reaction mixture to room temperature. d. Neutralize with 50 µL of 0.6 M HCl. e. Extract the excess PMP reagent by adding 500 µL of chloroform (B151607) and vortexing. Centrifuge and discard the upper aqueous layer. Repeat the extraction. f. Evaporate the chloroform layer to dryness and reconstitute the residue in the mobile phase.
3. HPLC-UV Analysis a. HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A mixture of phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) and acetonitrile (e.g., 82:18 v/v). c. Flow Rate: 1.0 mL/minute. d. Column Temperature: 30°C. e. Detection: UV detector set at 245 nm. f. Injection Volume: 20 µL.
Visualizations
References
Technical Support Center: 3-O-Methyl-D-glucopyranose Assays
Welcome to the technical support center for 3-O-Methyl-D-glucopyranose (3-OMG) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of 3-OMG in glucose transport studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-OMG) and why is it used in glucose uptake assays?
A1: this compound is a synthetic, non-metabolizable analog of D-glucose. It is recognized and transported into cells by the same facilitative glucose transporters (GLUTs) as D-glucose. However, unlike D-glucose or another common analog, 2-deoxy-D-glucose (2-DG), 3-OMG is not phosphorylated by hexokinase once inside the cell. This means it is not trapped intracellularly and will equilibrate across the cell membrane.[1] Its primary use is to specifically measure the rate of glucose transport across the cell membrane, independent of subsequent metabolic steps like phosphorylation.
Q2: What is the fundamental difference between a 3-OMG assay and a 2-deoxy-D-glucose (2-DG) assay?
A2: The key difference lies in their intracellular fate. 2-DG is phosphorylated to 2-DG-6-phosphate, trapping it inside the cell.[1] This allows for an accumulation of the probe over time, representing glucose uptake and phosphorylation. In contrast, 3-OMG is not phosphorylated and does not accumulate; it moves in and out of the cell until equilibrium is reached.[1] Therefore, 3-OMG assays are designed to measure the initial, linear rate of transport, which requires very short incubation times.[1]
Q3: What are the common detection methods for 3-OMG?
A3: Traditionally, radiolabeled 3-OMG (e.g., with ¹⁴C or ³H) is the most common method, with uptake quantified by liquid scintillation counting.[2][3] This method is highly sensitive and specific. For in vivo studies or analysis in complex biological fluids like plasma, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with pre-column derivatization or Gas Chromatography-Mass Spectrometry (GC-MS) are employed for quantitative measurement.[4][5]
Q4: Can I use a colorimetric or fluorometric kit to measure 3-OMG uptake?
A4: Most commercially available colorimetric and fluorometric glucose uptake assay kits are designed for 2-deoxy-D-glucose (2-DG). These kits typically rely on the detection of the accumulated 2-DG-6-phosphate. Since 3-OMG is not phosphorylated, these kits are generally not compatible. Assays for 3-OMG usually require direct measurement of the molecule, for instance, through radiolabeling.
Troubleshooting Guides
Issue 1: High Background or High Variability Between Replicates
| Potential Cause | Suggested Solution |
| Incomplete Washing | Residual extracellular radiolabeled 3-OMG is a primary source of high background. Ensure rapid and thorough washing of cells with ice-cold phosphate-buffered saline (PBS) or a suitable stop solution immediately after the uptake incubation period. Increase the number of wash steps if necessary. |
| Inconsistent Cell Numbers | Variability in the number of cells seeded per well will lead to inconsistent uptake measurements. Use a cell counter to ensure accurate and uniform cell seeding. Consider performing a protein assay on the cell lysates to normalize the 3-OMG uptake data to the total protein content in each well. |
| "Edge Effects" in Multi-well Plates | Temperature and humidity gradients across a multi-well plate can lead to "edge effects," where the outer wells behave differently from the inner wells. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a more uniform environment across the plate. |
| Non-specific Binding | The probe may bind non-specifically to the cell surface or the plastic of the well. Ensure that the washing steps are stringent enough to remove non-specifically bound 3-OMG. Including a control with a potent glucose transport inhibitor like Cytochalasin B can help determine the level of non-specific binding and transport. |
Issue 2: No or Low Signal/No Difference Between Control and Treated Cells
This issue suggests a problem with the transport process itself or with the detection of the transported 3-OMG.
| Potential Cause | Suggested Solution |
| Incorrect Incubation Time | Because 3-OMG equilibrates across the membrane, the uptake is linear for only a very short period.[1] If the incubation time is too long, equilibrium will be reached, and you will not detect differences in the initial transport rate. Perform a time-course experiment (e.g., measuring uptake at 1, 2, 5, and 10 minutes) to determine the optimal, linear uptake window for your specific cell type. |
| Low Glucose Transporter Expression | The cell line you are using may have low expression levels of glucose transporters (GLUTs). Verify the expression of relevant GLUTs (e.g., GLUT1, GLUT4) using techniques like Western blotting or qPCR. |
| Cell Health Issues | Cells that are stressed, over-confluent, or have a high passage number may exhibit altered metabolic and transport activities. Ensure cells are healthy and in the logarithmic growth phase. |
| Serum Starvation Inadequacy | Growth factors in serum can stimulate basal glucose uptake, masking the effects of your experimental treatment. A period of serum starvation before the assay is crucial to lower this basal uptake. The optimal starvation period (typically 2-16 hours) can vary between cell types. |
Issue 3: Suspected Interference from a Test Compound
A test compound can interfere with the assay in two main ways: by genuinely affecting the biological process of glucose transport, or by interfering with the assay's detection method.
| Potential Cause | Suggested Solution |
| Direct Inhibition of Glucose Transporters | Your test compound may be a direct inhibitor of GLUTs. Known inhibitors include compounds like forskolin (B1673556) and phloretin.[6][7] This is a valid biological result. To confirm this, you can perform kinetic studies to determine if the inhibition is competitive or non-competitive. |
| Indirect Modulation of Glucose Transport | The compound may affect signaling pathways that regulate the trafficking or activity of glucose transporters. For example, it could interfere with the PI3K/AKT pathway, which is involved in insulin-stimulated GLUT4 translocation. |
| Interference with Detection (Less common for radiolabeled assays) | While radiolabeled assays are less prone to chemical interference than enzymatic or colorimetric assays, it's important to consider if the compound could affect the scintillation process (quenching). This can be tested by adding the compound to a known amount of radiolabel in a scintillation vial and measuring if the counts are reduced. |
| Competition for Transport | Some compounds may be structurally similar to glucose and compete for transport through GLUTs. This would be a specific and biologically relevant mechanism of action. |
Experimental Protocols
Protocol 1: Radiolabeled 3-O-Methyl-D-glucose (B87179) Uptake Assay in Cultured Adherent Cells
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 24-well or 12-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.
-
Serum Starvation: Wash the cells twice with warm PBS. Replace the culture medium with serum-free medium (e.g., DMEM) and incubate for 3-4 hours. This step reduces basal glucose uptake.
-
Pre-incubation: Remove the starvation medium and wash the cells twice with a glucose-free Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing your test compound (or vehicle control) and incubate for the desired pre-treatment time (e.g., 30 minutes).
-
Initiate Uptake: To start the glucose uptake, add KRH buffer containing [¹⁴C]-3-O-Methyl-D-glucose (typically at a final concentration of 0.1-1.0 µCi/mL) and unlabeled 3-OMG. The total concentration of 3-OMG should be optimized for your system. Incubate for a very short, predetermined time (e.g., 1-5 minutes) at 37°C. This is the critical step to measure the initial rate of transport.
-
Terminate Uptake: To stop the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH) to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Normalization: In parallel wells, determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration (mg/mL) for each sample.
Visualizations
Logical Flow for Troubleshooting Low Signal
Caption: Troubleshooting flowchart for low signal in 3-OMG assays.
Experimental Workflow for Radiolabeled 3-OMG Assay
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
- 6. Inhibition of 3-O-methylglucose transport in human erythrocytes by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The influence of a new compound, PATP, on glucose transport in the isolated fat cell - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for non-specific binding of 3-O-Methyl-D-glucopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methyl-D-glucopyranose. The following information will help you correct for non-specific binding in your experiments, ensuring accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in transport assays?
This compound (3-OMG) is a synthetic, non-metabolizable analog of D-glucose.[1][2] This means it is recognized and transported into cells by glucose transporters (GLUTs), but it is not further processed in glycolysis.[1][2] This property makes it an excellent tool for specifically studying the transport of glucose across the cell membrane without the confounding effects of downstream metabolism.
Q2: What is non-specific binding in the context of a this compound uptake assay?
Non-specific binding refers to the association of this compound with the cell surface or experimental apparatus in a manner that is not mediated by glucose transporters. This can include simple adhesion to the plasticware or non-saturable uptake across the cell membrane. High non-specific binding can lead to an overestimation of glucose transport and mask the true, transporter-mediated uptake.
Q3: How can I determine the level of non-specific binding in my experiment?
Non-specific binding is determined by measuring the uptake of radiolabeled this compound in the presence of a vast excess of an unlabeled competitive inhibitor. This inhibitor will saturate the glucose transporters, meaning any measured uptake of the radiolabeled tracer is due to non-specific mechanisms. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the inhibitor).
Specific Binding = Total Binding - Non-Specific Binding
Commonly used inhibitors for this purpose include:
-
A high concentration of unlabeled D-glucose: As the natural substrate, it directly competes with this compound for the transporters.
-
Cytochalasin B: A potent and widely used inhibitor of facilitative glucose transporters.[3][4][5]
-
Phloretin: Another well-characterized inhibitor of glucose transport.[6][7]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can obscure your specific signal. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Ensure you are using a sufficiently high concentration of the unlabeled inhibitor to fully saturate the glucose transporters. A 100- to 1000-fold excess over the labeled this compound concentration is a good starting point. |
| Inadequate Washing | Insufficient washing of the cells after incubation can leave behind extracellular radiolabeled this compound, contributing to high background. Increase the number and volume of washes with ice-cold buffer. |
| Cell Line Characteristics | Some cell lines may inherently have "stickier" membranes, leading to higher non-specific binding. |
| Incorrect Buffer Composition | The pH and ionic strength of your assay buffer can influence non-specific interactions. Optimize these parameters for your specific cell line. The inclusion of a small amount of a non-ionic detergent (e.g., 0.1% Triton X-100) in the wash buffer can sometimes help. |
| Incubation Time | While equilibrium is reached rapidly for 3-O-methyl-D-glucose, excessively long incubation times are generally not necessary and may increase non-specific binding.[2] |
Experimental Protocols
Protocol: Measuring Specific Uptake of [³H]-3-O-Methyl-D-glucopyranose in Cultured Adherent Cells
This protocol provides a method to determine the specific, transporter-mediated uptake of this compound by correcting for non-specific binding.
Materials:
-
Cultured cells grown in 24-well plates
-
[³H]-3-O-Methyl-D-glucopyranose
-
Unlabeled this compound
-
Cytochalasin B or Phloretin
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable assay buffer)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed cells in a 24-well plate and grow to ~90% confluency.
-
Pre-incubation:
-
Wash the cells twice with warm KRH buffer.
-
For total binding wells, add 500 µL of KRH buffer.
-
For non-specific binding wells, add 500 µL of KRH buffer containing a high concentration of an inhibitor (e.g., 20 µM Cytochalasin B).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Uptake:
-
Add 50 µL of KRH buffer containing [³H]-3-O-Methyl-D-glucopyranose to each well to achieve the desired final concentration (e.g., 0.1 µCi/mL).
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for your specific cell line.
-
-
Terminate Uptake and Wash:
-
Rapidly aspirate the radioactive medium.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS per well to remove extracellular tracer.
-
-
Cell Lysis:
-
Add 500 µL of cell lysis buffer to each well.
-
Incubate at room temperature for at least 30 minutes with gentle shaking to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Average the CPM values for your replicate wells for both total and non-specific binding.
-
Calculate the specific binding: Specific Binding (CPM) = Average Total Binding (CPM) - Average Non-Specific Binding (CPM) .
Quantitative Data Summary
The following table provides representative data from a hypothetical [³H]-3-O-Methyl-D-glucopyranose uptake experiment in a cell line expressing a high level of glucose transporters.
| Condition | Treatment | Average CPM | Standard Deviation |
| Total Binding | [³H]-3-OMG | 15,000 | 750 |
| Non-Specific Binding | [³H]-3-OMG + 20 µM Cytochalasin B | 1,200 | 150 |
| Specific Binding | 13,800 |
Visualizations
Experimental Workflow for Correcting Non-Specific Binding
Caption: Workflow for determining specific this compound uptake.
Mechanism of GLUT1-mediated Glucose Transport and Inhibition
Caption: Inhibition of GLUT1-mediated transport by competitive inhibitors.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of cytochalasin B on 3-O-[14C]-methyl-D-glucose or D-[U-14C]glucose handling by BRIN-BD11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cytochalasin B on glucose uptake, utilization, oxidation and insulinotropic action in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Molecular Pharmacology of Phloretin: Anti-Inflammatory Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
Technical Support Center: 3-O-Methyl-D-glucopyranose Transport Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-O-Methyl-D-glucopyranose (3-OMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments on the impact of pH and temperature on 3-OMG transport.
Frequently Asked Questions (FAQs)
Q1: How does extracellular pH affect this compound (3-OMG) transport?
A1: Extracellular pH significantly influences 3-OMG transport, primarily by affecting the activity of glucose transporters like GLUT1. Generally, alkaline pH stimulates 3-OMG transport. Studies have shown that glucose uptake can increase up to six-fold as the pH of the medium is raised from 6.0 to 9.0, with a half-maximal activation observed at a pH of 7.5.[1][2] This effect is linked to changes in the transporter's kinetic parameters, with alkaline conditions leading to both an increased Vmax and a decreased Km, indicating a higher maximum transport velocity and a greater affinity for the substrate, respectively.[1]
Q2: What is the underlying mechanism for the stimulation of 3-OMG transport by alkaline pH?
A2: The stimulatory effect of alkaline pH on 3-OMG transport is thought to be mediated by intracellular signaling pathways. One proposed mechanism involves the release of calcium ions (Ca2+) from the sarcoplasmic reticulum.[3] This increase in cytosolic Ca2+ concentration is believed to stimulate the glucose transport machinery. Another potential pathway involves the activation of AMPK-mTORC2 signaling in response to alkaline intracellular pH.[4]
Q3: How does temperature influence 3-OMG transport?
A3: 3-OMG transport is a temperature-dependent process. As with most biological transport systems, the rate of transport increases with temperature up to an optimal point, beyond which the transporter protein may begin to denature. The temperature coefficient (Q10), which measures the rate of change of a biological process as a consequence of increasing the temperature by 10°C, has been reported to be 5.0 for 3-OMG efflux between 10°C and 26°C.[5] The activation energy for this transport process has been calculated to be 34,000 cal/mol.[5]
Q4: Which transporters are primarily responsible for 3-OMG uptake?
A4: 3-O-Methyl-D-glucose is a non-metabolizable analog of glucose and is transported by the same carriers. The primary transporters involved are the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). GLUT1 is widely expressed and is a key transporter of 3-OMG in many cell types, including erythrocytes and fibroblasts.[1][6] In the intestine and kidney, SGLT1 is a major transporter for the initial uptake of glucose and its analogs.
Q5: Why is 3-OMG used in glucose transport studies?
A5: 3-O-Methyl-D-glucose is a valuable tool in glucose transport research because it is recognized and transported by glucose transporters but is not phosphorylated or metabolized by the cell.[7][8] This allows for the specific measurement of transport activity without the confounding effects of subsequent metabolic pathways. Because it is not metabolized, it equilibrates across the cell membrane, making it suitable for both influx and efflux studies.[7]
Troubleshooting Guides
Issue 1: High variability in 3-OMG uptake measurements between replicates.
-
Possible Cause 1: Inconsistent cell seeding. Uneven cell density across wells can lead to significant differences in tracer uptake.
-
Solution: Ensure thorough mixing of the cell suspension before and during seeding. After seeding, gently rock the plate in a cross pattern to distribute cells evenly. Visually inspect the wells for uniform cell attachment before starting the assay.
-
-
Possible Cause 2: Temperature fluctuations. Variations in temperature during incubation can affect transport rates.
-
Solution: Use a calibrated incubator and ensure that plates are placed in a location with stable temperature. When moving plates between incubators and work areas, minimize the time they are exposed to ambient temperature.
-
-
Possible Cause 3: Inaccurate timing of uptake and washing steps. The uptake of 3-OMG can be rapid, so precise timing is crucial.
-
Solution: Use a multichannel pipette for adding the radiolabeled 3-OMG and the stop solution to ensure simultaneous initiation and termination of the uptake across replicate wells. Practice the timing of the washing steps to ensure they are consistent for all wells.
-
Issue 2: Low signal-to-noise ratio in radiolabeled 3-OMG uptake assay.
-
Possible Cause 1: Insufficient specific activity of the radiolabeled 3-OMG.
-
Solution: Check the specific activity of your [³H]-3-OMG or [¹⁴C]-3-OMG stock. If it is old, it may have decayed. Use a fresh batch of radiotracer with high specific activity.
-
-
Possible Cause 2: Suboptimal uptake time. The incubation time may be too short for sufficient tracer accumulation or too long, leading to equilibrium and reduced net uptake signal.
-
Solution: Perform a time-course experiment to determine the linear range of 3-OMG uptake for your specific cell type and experimental conditions. Choose an incubation time within this linear phase for your main experiments.
-
-
Possible Cause 3: Inefficient cell lysis. Incomplete cell lysis will result in a lower amount of radioactivity being detected.
-
Solution: Ensure that the lysis buffer is compatible with your cell type and that it is added for a sufficient amount of time with adequate agitation to achieve complete cell lysis.
-
Issue 3: Unexpected effects of pH or temperature on 3-OMG transport.
-
Possible Cause 1: Buffer capacity is insufficient. The pH of the experimental buffer may be drifting during the experiment, especially with high cell densities.
-
Solution: Use a buffer with a pKa close to the desired experimental pH and ensure its concentration is sufficient to maintain a stable pH throughout the assay. Verify the pH of the buffer at the experimental temperature, as pH can be temperature-dependent.
-
-
Possible Cause 2: Cells are stressed by extreme pH or temperature. Deviations far from physiological conditions can induce cellular stress responses that may affect transport activity indirectly.
-
Solution: When testing a range of pH or temperatures, include viability assays (e.g., trypan blue exclusion or MTT assay) to ensure that the observed effects are not due to cytotoxicity.
-
Data Presentation
Table 1: Effect of pH on the Kinetic Parameters of Glucose Transport
| pH | Vmax (relative units) | Km (relative units) | Cell Type | Reference |
| 7.0 | 1 | 1 | L929 fibroblast cells | [1] |
| 8.0 | Increased | Decreased | L929 fibroblast cells | [1] |
Note: This table provides a qualitative summary. The magnitude of change can be cell-type specific.
Table 2: Effect of Temperature on the Kinetic Parameters of this compound Efflux in Newborn Pig Red Blood Cells
| Temperature (°C) | Km (mM) | Q10 (10-26°C) | Activation Energy (cal/mol) | Reference |
| 15 | 15.2 | 5.0 | 34,000 | [5][9] |
| 22 | 18.2 | 5.0 | 34,000 | [5][9] |
Experimental Protocols
Detailed Methodology for Radiolabeled 3-O-Methyl-D-glucose Uptake Assay
This protocol is a general guideline for measuring 3-OMG uptake in cultured adherent cells. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cultured cells seeded in 24-well plates
-
[³H]-3-O-Methyl-D-glucose or [¹⁴C]-3-O-Methyl-D-glucose
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer) at various pH values and pre-warmed to desired temperatures. A typical composition is: 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 1.3 mM KH₂PO₄, 25 mM HEPES. Adjust pH with NaOH or HCl.
-
Unlabeled 3-O-Methyl-D-glucose
-
Stop solution (e.g., ice-cold KRH buffer with 20 µM cytochalasin B or 0.5 mM phloretin)
-
Lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of KRH buffer at the desired experimental pH and temperature.
-
Add 0.5 mL of KRH buffer to each well and incubate for 30-60 minutes at the experimental temperature to allow the cells to equilibrate.
-
-
Initiation of Uptake:
-
Prepare the uptake solution containing [³H]-3-OMG (typically 0.1-1.0 µCi/mL) and unlabeled 3-OMG to achieve the desired final concentration.
-
Aspirate the pre-incubation buffer.
-
Add 0.5 mL of the uptake solution to each well to start the transport assay. Incubate for a predetermined time (e.g., 1-5 minutes) at the experimental temperature.
-
-
Termination of Uptake:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with 1 mL of ice-cold stop solution. This step is critical to remove extracellular tracer and halt further transport.
-
-
Cell Lysis:
-
Aspirate the final wash solution completely.
-
Add 0.5 mL of lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
-
Scintillation Counting:
-
Transfer the lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the rate of 3-OMG uptake (e.g., in pmol/mg protein/min).
-
Mandatory Visualizations
Caption: Signaling pathway for alkaline pH-stimulated 3-OMG transport.
Caption: Experimental workflow for a radiolabeled 3-OMG uptake assay.
References
- 1. Alkaline pH activates the transport activity of GLUT1 in L929 fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline pH activates the transport activity of GLUT1in L929 fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of alkaline pH on the stimulation of glucose transport in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.co.jp [revvity.co.jp]
- 8. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 3-O-Methyl-D-glucopyranose vs. 2-deoxy-D-glucose for Glucose Transport Studies
For researchers, scientists, and drug development professionals, the accurate measurement of glucose transport is critical for understanding metabolic processes and developing novel therapeutics for diseases like diabetes and cancer. The choice of glucose analog for these studies is a pivotal decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly used glucose analogs, 3-O-Methyl-D-glucopyranose (3-O-MG) and 2-deoxy-D-glucose (2-DG), supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Executive Summary
This compound (3-O-MG) and 2-deoxy-D-glucose (2-DG) are both valuable tools for studying glucose transport, but they serve distinct purposes due to their different metabolic fates. 3-O-MG is a non-metabolizable analog, making it the gold standard for specifically measuring the rate of glucose transport across the cell membrane. In contrast, 2-DG is transported into the cell and subsequently phosphorylated, trapping it intracellularly. This makes 2-DG a measure of both glucose transport and hexokinase activity, often referred to as glucose uptake. However, the intracellular accumulation of 2-DG-6-phosphate can lead to off-target effects, including the inhibition of glycolysis and induction of endoplasmic reticulum (ER) stress, which must be considered when interpreting results.
At a Glance: Key Differences
| Feature | This compound (3-O-MG) | 2-deoxy-D-glucose (2-DG) |
| Primary Measurement | Glucose Transport Rate | Glucose Uptake (Transport + Phosphorylation) |
| Metabolic Fate | Not significantly metabolized or phosphorylated.[1] Equilibrates across the cell membrane. | Phosphorylated by hexokinase to 2-DG-6-phosphate and trapped intracellularly.[2][3] |
| Mechanism of Action | Competes with glucose for binding to glucose transporters (GLUTs). | Competes with glucose for GLUTs and is a substrate for hexokinase.[2][3] |
| Advantages | Directly measures transport activity without confounding metabolic effects. Ideal for kinetic studies of transporters. | Signal accumulates over time, providing a robust and easily detectable readout. Widely used and well-characterized. |
| Limitations | The signal does not accumulate, requiring rapid and sensitive detection methods. May have lower affinity for some transporters compared to glucose. | Does not distinguish between transport and phosphorylation. Can cause off-target effects such as ATP depletion, inhibition of glycolysis, and ER stress.[4][5] |
Quantitative Data Comparison: Transporter Kinetics
The affinity (Km) of glucose transporters for 3-O-MG and 2-DG can vary depending on the specific transporter isoform and the cell type being studied. The maximal transport velocity (Vmax) is also a critical parameter for comparison. While direct side-by-side Vmax comparisons are limited in the literature, the following table summarizes known Km values for different GLUT transporters.
| Glucose Transporter | Substrate | Km (mM) | Cell Type/System |
| GLUT1 | 2-DG | 1.7 ± 0.2 | Caco-2 cells[6] |
| Hxt36 | D-Glucose | ~6 | Saccharomyces cerevisiae[7] |
| Hxt36 | D-Xylose | 108 | Saccharomyces cerevisiae[7] |
Note: This table is not exhaustive and Km values can vary between studies and experimental conditions. Researchers should consult the primary literature for specific cell types of interest.
Experimental Protocols: A Comparative Approach
To directly compare the efficacy of 3-O-MG and 2-DG for measuring glucose transport in a specific cell line (e.g., 3T3-L1 adipocytes or Caco-2 cells), the following protocol can be adapted. This protocol is designed to be performed in parallel for both analogs.
Materials:
-
Differentiated 3T3-L1 adipocytes or Caco-2 cells cultured in appropriate multi-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer).
-
Radiolabeled [³H] or [¹⁴C]-3-O-Methyl-D-glucose.
-
Radiolabeled [³H] or [¹⁴C]-2-deoxy-D-glucose.
-
Unlabeled 3-O-Methyl-D-glucose and 2-deoxy-D-glucose.
-
Insulin (B600854) (or other stimulant of glucose transport).
-
Cytochalasin B (an inhibitor of glucose transport).
-
Cell lysis buffer (e.g., 0.1% SDS or RIPA buffer).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and differentiation state.
-
Wash the cells twice with warm KRH buffer to remove any residual glucose.
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay to establish a baseline.
-
-
Pre-incubation:
-
Pre-incubate the cells in KRH buffer for 30 minutes at 37°C.
-
For stimulated conditions, add insulin (e.g., 100 nM) to the appropriate wells during the last 15 minutes of pre-incubation.
-
For inhibitor controls, add cytochalasin B (e.g., 10 µM) to the appropriate wells during the pre-incubation.
-
-
Initiation of Uptake:
-
To initiate the transport assay, add KRH buffer containing the radiolabeled glucose analog (e.g., 0.1 µCi/mL) and a known concentration of the corresponding unlabeled analog (e.g., 1 mM).
-
For 3-O-MG, due to its rapid equilibration, a short incubation time (e.g., 1-5 minutes) is recommended.
-
For 2-DG, a longer incubation time (e.g., 10-60 minutes) can be used to allow for accumulation of the phosphorylated product.
-
-
Termination of Uptake:
-
To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 20 minutes at room temperature.
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well.
-
Subtract the background counts (from wells with cytochalasin B) from the experimental counts.
-
Compare the normalized uptake of 3-O-MG and 2-DG under basal and stimulated conditions.
-
Visualizing the Mechanisms
To better understand the fundamental differences in how these two analogs function within a cell, the following diagrams illustrate their respective metabolic fates and a typical experimental workflow.
Caption: Metabolic fates of 3-O-MG and 2-DG after cellular uptake.
Caption: A generalized experimental workflow for comparing 3-O-MG and 2-DG.
Conclusion and Recommendations
The choice between this compound and 2-deoxy-D-glucose for glucose transport studies is contingent on the specific research question.
-
For studies aiming to dissect the kinetics and mechanism of glucose transporters in isolation , 3-O-MG is the superior choice. Its non-metabolizable nature ensures that the measured uptake directly reflects the transport process, free from the influence of downstream metabolic events.
-
For high-throughput screening or when a robust, cumulative signal is desired to assess overall glucose uptake capacity , 2-DG is a well-established and effective tool. However, researchers must be cognizant of its potential off-target effects on cellular metabolism and interpret the data accordingly. It is advisable to include appropriate controls to account for the inhibition of glycolysis and other metabolic perturbations.
Ultimately, a comprehensive understanding of glucose transport in a given system may be best achieved by employing both analogs in parallel experiments. This dual approach allows for the independent assessment of the transport step with 3-O-MG and the combined effect of transport and phosphorylation with 2-DG, providing a more complete picture of cellular glucose handling.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic effects of 2-deoxy-D-glucose in isolated fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxyglucose transport and metabolism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 3-O-Methyl-D-glucopyranose vs. Fluorescent Glucose Analogs for Cellular Glucose Uptake Studies
For researchers, scientists, and drug development professionals, the accurate measurement of cellular glucose uptake is paramount in unraveling the complexities of metabolic diseases and developing effective therapeutics. This guide provides an objective comparison of two widely used tools for this purpose: the non-metabolizable glucose analog, 3-O-Methyl-D-glucopyranose (3-OMG), and the increasingly popular fluorescent glucose analogs (FGAs).
This comparison delves into their mechanisms of action, experimental applications, and presents supporting data to aid in the selection of the most appropriate tool for your research needs. We will explore the nuances of their transport kinetics, specificity, and the practical considerations for their use in various experimental setups.
At a Glance: Key Differences and Performance Metrics
The choice between 3-OMG and fluorescent glucose analogs hinges on the specific experimental question. 3-OMG, a classic tool, offers a reliable way to measure glucose transport kinetics, while FGAs provide the advantage of visualizing glucose uptake in real-time. However, recent evidence raises important questions about the transport mechanisms of some commonly used FGAs.
Quantitative Comparison of Glucose Analog Probes
| Parameter | This compound (3-OMG) | Fluorescent Glucose Analogs (e.g., 2-NBDG) |
| Mechanism of Action | Transported by GLUTs, not metabolized, equilibrates across the cell membrane.[1] | Transported into the cell and often phosphorylated, leading to intracellular accumulation.[2] |
| Primary Application | Measurement of glucose transport kinetics (Vmax, Km).[3] | Visualization of glucose uptake (fluorescence microscopy, flow cytometry), high-throughput screening.[4][5] |
| Metabolism | Not metabolized.[1] | Typically phosphorylated by hexokinase, trapping the molecule intracellularly.[2] |
| Detection Method | Radiometric detection (using 3H- or 14C-labeled 3-OMG) or mass spectrometry.[6][7] | Fluorescence detection (microscopy, plate reader, flow cytometry).[4][5] |
| Temporal Resolution | Can be limited by the need for cell lysis and scintillation counting. | Enables real-time imaging of glucose uptake dynamics.[2] |
| Spatial Resolution | Provides bulk measurements from a cell population. | Allows for single-cell resolution and subcellular localization studies.[5] |
| Transporter Specificity | Transported by well-characterized glucose transporters (GLUTs).[8] | Uptake of some FGAs (e.g., 2-NBDG, 6-NBDG) may occur independently of known glucose transporters, raising concerns about their use as a direct proxy for glucose transport.[8][9][10][11][12] |
Transport Kinetics of 3-O-Methyl-D-glucose (3-OMG)
The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.
| Cell Type | Experimental Condition | Km (mM) | Vmax (mmol/L of cell water/min) |
| Isolated Rat Hepatocytes | Exchange Entry | 18.1 ± 5.9 | 86.2 ± 9.7 |
| Isolated Rat Hepatocytes | Exchange Exit | 17.6 ± 3.5 | 78.8 ± 5.3 |
| Isolated Rat Hepatocytes | Zero Trans Exit | 16.8 ± 4.6 | 84.1 ± 8.4 |
| Newborn Pig Red Blood Cells | Efflux (15°C) | 15.2 | Not Reported |
| Newborn Pig Red Blood Cells | Efflux (22°C) | 18.2 | Not Reported |
| Adipocytes | Equilibrium Exchange | ~3.5 | ~0.13 (basal), ~0.8 (insulin-stimulated) |
Data compiled from references:[13][3][14]
Visualizing the Pathways: From Insulin Signaling to Glucose Transport
To understand how these analogs are used, it is crucial to visualize the underlying biological processes. The following diagrams, generated using Graphviz, illustrate the key signaling pathway that regulates glucose uptake and the general workflow of a glucose uptake assay.
Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.
Caption: General experimental workflow for a cell-based glucose uptake assay.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for performing glucose uptake assays using 3-OMG and a fluorescent glucose analog. It is important to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: 3-O-Methyl-D-glucose (3H-3-OMG) Uptake Assay
This protocol is adapted from methods used for measuring glucose transport in various cell types.[6]
Materials:
-
Cells of interest cultured in appropriate plates
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)
-
3H-labeled 3-O-Methyl-D-glucose (3H-3-OMG)
-
Unlabeled 3-O-Methyl-D-glucose
-
Phloretin (B1677691) or cytochalasin B (as inhibitors for determining non-specific uptake)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Preparation: Seed cells in 12-well or 24-well plates and grow to the desired confluency.
-
Starvation: Gently wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Uptake Initiation: Prepare the uptake solution containing KRH buffer, 3H-3-OMG (e.g., 1 µCi/mL), and varying concentrations of unlabeled 3-OMG to determine transport kinetics. For inhibitor controls, pre-incubate cells with phloretin (e.g., 200 µM) or cytochalasin B (e.g., 20 µM) for 15-30 minutes before adding the uptake solution.
-
Uptake Incubation: Remove the starvation buffer and add the uptake solution to the cells. Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing an inhibitor (e.g., 200 µM phloretin) to stop further transport.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of 3H-3-OMG taken up by the cells and normalize to the protein concentration of each sample. Subtract the non-specific uptake (measured in the presence of an inhibitor) from the total uptake to determine the specific uptake.
Protocol 2: Fluorescent Glucose Analog (e.g., 2-NBDG) Uptake Assay using Fluorescence Microscopy
This protocol is a general guide for visualizing glucose uptake using a fluorescent analog.[4][5][15][16]
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Glucose-free cell culture medium
-
2-NBDG (or other fluorescent glucose analog)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~465/540 nm for 2-NBDG)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere and grow.
-
Starvation: Gently wash the cells twice with warm glucose-free medium. Incubate the cells in glucose-free medium for 30-60 minutes at 37°C.
-
Uptake Incubation: Prepare the uptake solution by diluting 2-NBDG in glucose-free medium to the desired final concentration (e.g., 50-200 µM). Remove the starvation medium and add the 2-NBDG solution to the cells.
-
Live-Cell Imaging: Immediately place the dish on the fluorescence microscope stage, which is equipped with a temperature and CO2-controlled chamber. Acquire images at regular intervals (e.g., every 1-5 minutes) to monitor the real-time uptake of the fluorescent analog.
-
Endpoint Assay (Optional): Alternatively, incubate the cells with the 2-NBDG solution for a fixed period (e.g., 15-30 minutes) at 37°C.
-
Washing: After the incubation, gently wash the cells three times with ice-cold PBS to remove the extracellular fluorescent analog.
-
Counterstaining (Optional): Incubate the cells with a nuclear stain like Hoechst 33342 or DAPI for 10-15 minutes.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images in both the green channel (for the fluorescent glucose analog) and the blue channel (for the nuclear stain).
-
Image Analysis: Quantify the fluorescence intensity within individual cells or across the cell population using image analysis software. The fluorescence intensity is proportional to the amount of the analog taken up by the cells.
Discussion and Conclusion
The choice between this compound and fluorescent glucose analogs is not a matter of one being definitively superior to the other, but rather a decision based on the specific research question and the available instrumentation.
This compound remains the gold standard for accurately quantifying glucose transport kinetics.[3] Its transport via known glucose transporters is well-characterized, providing a reliable measure of transporter function.[8] The primary drawback is the reliance on radioactive isotopes for detection, which requires specialized facilities and handling procedures.
Fluorescent glucose analogs offer a powerful alternative for high-throughput screening and for visualizing glucose uptake in real-time at the single-cell level.[4][5] The ability to use standard fluorescence microscopy and flow cytometry makes these analogs accessible to a broader range of researchers. However, the growing body of evidence suggesting that the uptake of some popular FGAs, such as 2-NBDG, may not be solely mediated by glucose transporters is a significant concern.[8][9][10][11][12] This raises questions about the interpretation of data generated using these analogs as a direct measure of glucose transport. Researchers using FGAs should perform rigorous controls, including competition assays with excess unlabeled glucose and the use of transporter inhibitors, to validate their findings.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detailed Insights on 2-NBDG in Glucose Uptake Assays - Genspark [genspark.ai]
- 5. 2.3. Uptake of 2‐NBDG glucose was measured by fluorescence microscopy and flow cytometry [bio-protocol.org]
- 6. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Single Cell Glucose Uptake Assays: A Cautionary Tale [wap.hapres.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Cross-Reactivity of Glucose Transporters with 3-O-Methyl-D-glucopyranose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various glucose transporter (GLUT) isoforms with the non-metabolizable glucose analog, 3-O-Methyl-D-glucopyranose (3-OMG). 3-OMG is a valuable tool in biological research, particularly for studying glucose transport kinetics without the interference of downstream metabolic pathways. Its interaction with different GLUT isoforms is a critical factor for researchers utilizing it as a competitive inhibitor or a tracer for glucose uptake.
Quantitative Comparison of Transporter Affinity
The following table summarizes the Michaelis-Menten constant (K_m) for the equilibrium exchange of this compound across different Class I glucose transporters. A lower K_m value indicates a higher affinity of the transporter for 3-OMG.
| Transporter Isoform | K_m for this compound (mM) | Reference |
| GLUT1 | 21 | [1] |
| GLUT2 | 42 | [1] |
| GLUT3 | 10.6 | [1] |
| GLUT4 | 4.5 | [1] |
Note: The provided data represents the affinity of the transporters for 3-OMG in an equilibrium exchange context, which is a reliable indicator of cross-reactivity. While 3-OMG is known to inhibit the transport of other substrates like 2-deoxyglucose and dehydroascorbic acid, specific inhibition constants (K_i) are not consistently reported across studies. The inhibitory action of 3-OMG has also been observed to affect glucose-induced insulin (B600854) release, suggesting interaction with GLUTs in pancreatic islets.[2]
Experimental Workflow and Methodologies
To assess the cross-reactivity and inhibitory potential of this compound, a competitive uptake assay is typically employed. The general workflow for such an experiment is outlined below.
Experimental workflow for assessing GLUT cross-reactivity with 3-OMG.
Detailed Experimental Protocol: Competitive [³H]-2-Deoxy-D-glucose Uptake Assay
This protocol provides a representative method for determining the inhibitory effect of this compound on a specific GLUT isoform expressed in a cellular system (e.g., Xenopus oocytes or a mammalian cell line).
I. Materials and Reagents:
-
Cells expressing the target GLUT isoform (e.g., GLUT1-expressing Clone 9 cells).[3]
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Transport Buffer (e.g., Krebs-Ringer-HEPES buffer), pH 7.4.
-
[³H]-2-deoxy-D-glucose (radiolabeled substrate).
-
Non-radiolabeled 2-deoxy-D-glucose.
-
This compound (competitor).
-
Ice-cold Stop Solution (e.g., PBS with 20 µM cytochalasin B).
-
Cell Lysis Buffer (e.g., 0.1% SDS in PBS).
-
Scintillation cocktail.
-
Multi-well cell culture plates (e.g., 24-well plates).
II. Cell Preparation:
-
Seed the cells expressing the target GLUT isoform in 24-well plates and culture until they reach approximately 80-90% confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with warm PBS.
-
Add 1 mL of transport buffer to each well and incubate the cells at 37°C for 30 minutes to deplete intracellular glucose.
III. Competitive Uptake Assay:
-
Prepare a series of solutions in transport buffer containing a fixed concentration of [³H]-2-deoxy-D-glucose and varying concentrations of this compound (e.g., 0, 2, 4, 8, 16, and 32 mM).[3] A control with a high concentration of non-radiolabeled 2-deoxy-D-glucose should be included to determine non-specific uptake.
-
Aspirate the transport buffer from the cells and add the prepared solutions containing the radiolabeled substrate and competitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to ensure initial uptake rates are measured.
-
To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution. The cytochalasin B in the stop solution will inhibit further glucose transport.
IV. Quantification and Data Analysis:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Subtract the non-specific uptake (from the control with excess non-radiolabeled glucose) from all other measurements.
-
Plot the specific uptake of [³H]-2-deoxy-D-glucose as a function of the this compound concentration.
-
The data can be fitted to a competitive inhibition model to determine the IC₅₀ (the concentration of 3-OMG that inhibits 50% of the substrate uptake) or the K_i (inhibition constant).
This guide provides a foundational understanding of the cross-reactivity of this compound with key glucose transporters. For specific applications, it is recommended to consult the primary literature and optimize experimental conditions accordingly.
References
The Unmetabolized Advantage: Why 3-O-Methyl-D-glucopyranose is a Superior Tool for Glucose Transport Studies
For researchers, scientists, and drug development professionals investigating glucose transport and metabolism, the choice of glucose analog is critical. While numerous options exist, 3-O-Methyl-D-glucopyranose (3-OMG) offers distinct advantages over its counterparts, primarily due to its unique characteristic of being transported into the cell without being metabolized. This guide provides an objective comparison of 3-OMG with other common glucose analogs, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
This compound is a synthetic glucose analog where the hydroxyl group at the C-3 position is replaced by a methyl group. This seemingly minor modification has profound implications for its biological activity, making it an invaluable tool for dissecting the intricacies of glucose transport systems. Unlike D-glucose, 3-OMG is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1] Consequently, it is not phosphorylated upon entering the cell and does not undergo further metabolism.[1][2] This property allows researchers to specifically study the transport step of glucose uptake in isolation from subsequent metabolic events.
Comparative Analysis of Glucose Analogs
The selection of a glucose analog should be guided by the specific experimental question. The following table summarizes the key characteristics and performance of 3-OMG in comparison to other widely used glucose analogs.
| Feature | This compound (3-OMG) | 2-Deoxy-D-glucose (2-DOG) | D-Glucose | Phlorizin |
| Transport Mechanism | Facilitated diffusion via GLUT transporters; Na+/glucose cotransport via SGLT transporters.[3] | Facilitated diffusion via GLUT transporters; Na+/glucose cotransport via SGLT transporters.[4] | Facilitated diffusion via GLUT transporters; Na+/glucose cotransport via SGLT transporters. | Competitive inhibitor of SGLT transporters.[5] |
| Intracellular Metabolism | Not metabolized; not phosphorylated by hexokinase.[1][2] | Phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate; trapped intracellularly and inhibits glycolysis.[2][4] | Enters glycolysis and other metabolic pathways. | Not transported into the cell; acts extracellularly. |
| Primary Application | Measurement of glucose transport rates (initial uptake and steady-state).[6][7] | Measurement of glucose uptake and glycolytic flux.[4] | Tracer for metabolic studies; physiological substrate. | Inhibition of SGLT-mediated glucose transport.[5] |
| Key Advantage | Allows for the specific study of glucose transport independent of metabolism.[6] | Accumulates intracellularly, providing a strong signal for uptake. | Represents the natural physiological process. | Specific inhibitor of SGLT transporters.[5] |
| Limitation | Lower affinity for some transporters compared to D-glucose.[3] | Can have downstream metabolic effects due to glycolytic inhibition.[4] | Rapid metabolism can complicate the measurement of transport kinetics. | Does not directly measure glucose transport. |
Quantitative Comparison of Transport Kinetics
The affinity (Km) and maximum transport velocity (Vmax) are critical parameters for characterizing glucose transporters. Below is a comparison of these kinetic parameters for 3-OMG and other glucose analogs for the GLUT1 transporter.
| Analog | Cell Type/System | Km (mM) | Vmax (relative to D-Glucose) | Reference |
| 3-O-Methyl-D-glucose | Adipocytes | 2.5 - 5.0 | ~65-100% | [3][8] |
| 2-Deoxy-D-glucose | Rhodotorula glutinis | 0.018 & 0.120 (two carriers) | - | [9] |
| D-Glucose | Adipocytes | ~7 | 100% | [8] |
| D-Glucose | Rhodotorula glutinis | 0.012 & 0.055 (two carriers) | - | [9] |
Note: Kinetic parameters can vary significantly depending on the cell type, transporter isoform, and experimental conditions. The data presented here are for comparative purposes.
Experimental Protocols
Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Erythrocytes
This protocol is adapted from a method used for the diagnosis of Glucose Transporter Protein Syndrome (GTPS) and is suitable for measuring GLUT1-mediated transport.[10][11]
Materials:
-
Freshly collected blood in sodium-heparin or citrate-phosphate-dextrose.
-
Phosphate-buffered saline (PBS), ice-cold.
-
[¹⁴C]-3-O-Methyl-D-glucose.
-
Unlabeled 3-O-Methyl-D-glucose.
-
Stop solution (ice-cold PBS containing 0.1 mM phloretin (B1677691) and 100 µM mercuric chloride).
-
Lysis buffer.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Isolate erythrocytes by centrifugation and wash three times with ice-cold PBS.
-
Prepare a cell suspension of a known concentration in PBS.
-
Prepare uptake solutions containing a fixed concentration of [¹⁴C]-3-OMG and varying concentrations of unlabeled 3-OMG.
-
Initiate the uptake by mixing the cell suspension with the uptake solution at a defined temperature (e.g., 4°C).
-
At specific time intervals (e.g., 5, 10, 15, 20 seconds), terminate the transport by adding an aliquot of the cell suspension to the ice-cold stop solution.
-
Pellet the cells by centrifugation and wash with stop solution to remove extracellular tracer.
-
Lyse the cells using a suitable lysis buffer.
-
Add scintillation cocktail to the lysate and measure the radioactivity using a scintillation counter.
-
Calculate the initial rate of uptake and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
Fluorescent 2-Deoxy-D-glucose (2-NBDG) Uptake Assay
This protocol provides a non-radioactive alternative for measuring glucose uptake, though it should be noted that 2-NBDG is a substrate for hexokinase and is therefore metabolized to some extent.
Materials:
-
Cultured cells seeded in a multi-well plate.
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).
-
Fluorescence plate reader.
Procedure:
-
Wash the cells with warm PBS and then incubate in glucose-free KRH buffer for 1-2 hours to starve the cells of glucose.
-
Prepare a working solution of 2-NBDG in glucose-free KRH buffer (e.g., 100 µM).
-
To measure inhibitor effects, pre-incubate the cells with the inhibitor in KRH buffer for 30-60 minutes.
-
Add the 2-NBDG working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Signaling Pathway Divergence: D-Glucose vs. 3-O-Methyl-D-glucose
The primary advantage of 3-OMG lies in its inability to be metabolized, which allows for the decoupling of glucose transport from downstream metabolic signaling. In pancreatic β-cells, for instance, glucose metabolism is the primary trigger for insulin (B600854) secretion. 3-OMG, while transported into the β-cell, fails to initiate this signaling cascade.
Caption: Divergent signaling pathways of D-Glucose and 3-O-Methyl-D-glucose in pancreatic β-cells.
This diagram illustrates that while both D-Glucose and 3-OMG are transported into the pancreatic β-cell via GLUT transporters, only D-Glucose undergoes glycolysis to produce ATP. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In contrast, 3-OMG does not enter this metabolic pathway and therefore does not trigger insulin release, highlighting its utility in isolating the transport step from metabolic signaling.[12]
Conclusion
This compound stands out as a superior tool for the specific investigation of glucose transport. Its key advantage lies in its resistance to intracellular metabolism, allowing researchers to uncouple the transport process from downstream metabolic and signaling events. While other glucose analogs have their specific applications, the clarity and precision offered by 3-OMG in studying glucose transporter kinetics and function make it an indispensable reagent for researchers in diabetes, metabolism, and oncology. The provided data and protocols serve as a guide for the effective implementation of 3-OMG in experimental designs, ultimately contributing to a deeper understanding of glucose homeostasis and related pathologies.
References
- 1. CHEBI:73918 [ebi.ac.uk]
- 2. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of D-glucose and 2-deoxy-D-glucose transport by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Glucose Transport: A Comparative Guide to 3-O-Methyl-D-glucopyranose and its Alternatives in Metabolic Research
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of glucose analog is a critical determinant of experimental outcomes. This guide provides a comprehensive comparison of 3-O-Methyl-D-glucopyranose (3-OMG), a widely used tool to dissect glucose transport, with its primary alternative, 2-deoxy-D-glucose (2-DG), and other analogs. By presenting key differences, quantitative data on metabolic fate, and detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their specific research questions.
At a Glance: 3-OMG vs. 2-DG
| Feature | This compound (3-OMG) | 2-deoxy-D-glucose (2-DG) |
| Primary Application | Measurement of glucose transport | Measurement of glucose uptake and glycolysis rate |
| Transport Mechanism | Utilizes GLUT transporters, same as D-glucose | Utilizes GLUT transporters, same as D-glucose |
| Intracellular Fate | Primarily remains unmetabolized and is not significantly phosphorylated. Equilibrates across the cell membrane.[1] | Phosphorylated by hexokinase to 2-DG-6-phosphate, which is trapped intracellularly and not readily metabolized further.[1][2][3][4] |
| Key Advantage | Isolates the transport step from subsequent metabolic events. | Provides a cumulative measure of glucose uptake and phosphorylation, reflecting metabolic activity. |
| Primary Limitation | Does not provide information on downstream glucose metabolism. Can exhibit minor metabolic conversion in some tissues. | The trapped 2-DG-6-phosphate can inhibit glycolysis. Does not measure glucose flux through the entire metabolic pathway.[2][3][4] |
Delving Deeper: The Limitations of this compound
While 3-OMG is a valuable tool for studying glucose transport, it is crucial to acknowledge its limitations to ensure accurate data interpretation. The primary caveat is that it is not entirely metabolically inert.
Minimal but Measurable Metabolism
Contrary to the common assumption of being completely non-metabolizable, studies have demonstrated that a small fraction of 3-OMG can be converted into acidic products in various tissues. This metabolic conversion, although minor, can be a confounding factor in precise quantitative studies.
| Tissue | Percentage of 3-OMG Metabolized (in vivo, rat) |
| Brain | 1-3%[5][6] |
| Heart | 3-6%[5][6] |
| Liver | 4-7%[5][6] |
This minimal phosphorylation is catalyzed by hexokinase, the same enzyme that phosphorylates glucose. However, the affinity of hexokinase for 3-OMG is significantly lower than for glucose. In isolated rat hearts, the formation of 3-OMG-6-phosphate has been observed, indicating that in tissues with high metabolic rates, this phenomenon cannot be entirely dismissed.[7]
Experimental Workflow for Assessing Glucose Analog Metabolism
The following workflow can be used to determine the metabolic fate of a glucose analog in a specific cell or tissue type.
The Primary Alternative: 2-deoxy-D-glucose (2-DG)
2-DG is the most common alternative to 3-OMG and is used to measure glucose uptake and the rate of glycolysis. Its utility stems from its intracellular trapping mechanism.
Mechanism of Action and Signaling Pathway
Upon transport into the cell via GLUT transporters, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). The presence of a hydrogen atom instead of a hydroxyl group at the C2 position prevents further isomerization by phosphoglucose (B3042753) isomerase, effectively trapping the molecule inside the cell. The accumulation of 2-DG-6-P is therefore proportional to the rate of glucose uptake and phosphorylation.
Other Glucose Analogs for Metabolic Studies
Beyond 3-OMG and 2-DG, other analogs offer specific advantages for different experimental setups.
| Glucose Analog | Key Features | Primary Application |
| [¹⁸F]-Fluorodeoxyglucose (FDG) | A positron-emitting analog of 2-DG. | In vivo imaging of glucose uptake using Positron Emission Tomography (PET), particularly in oncology and neuroscience.[8] |
| 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) | A fluorescently labeled 2-DG analog. | Allows for the visualization and quantification of glucose uptake in single cells using fluorescence microscopy or flow cytometry.[9] |
| L-glucose | Not recognized by glucose transporters. | Used as a control to measure non-specific uptake and diffusion. |
Experimental Protocols
Radiolabeled 3-O-Methyl-D-glucose Uptake Assay
This protocol is designed to measure the rate of glucose transport into cultured cells.
Materials:
-
Cultured cells (e.g., adipocytes, muscle cells)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
[³H]- or [¹⁴C]-labeled 3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
Phloretin or Cytochalasin B (as an inhibitor of glucose transport)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and culture to the desired confluency.
-
Wash cells twice with warm KRPH buffer.
-
Starve cells in KRPH buffer for 1-2 hours to lower basal glucose uptake.
-
To determine non-specific uptake, pre-incubate a subset of wells with a glucose transport inhibitor (e.g., 200 µM phloretin) for 30 minutes.
-
Initiate glucose transport by adding KRPH buffer containing a known concentration of radiolabeled 3-OMG (e.g., 0.1-1.0 µCi/mL) and unlabeled 3-OMG to a final desired concentration.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the assay by rapidly washing the cells three times with ice-cold KRPH buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific 3-OMG uptake by subtracting the non-specific uptake from the total uptake.
Non-Radioactive 2-deoxy-D-glucose Uptake Assay
This colorimetric or fluorometric assay provides a safer alternative to radiolabeled methods for measuring glucose uptake.
Materials:
-
Cultured cells
-
Glucose-free culture medium
-
2-deoxy-D-glucose (2-DG)
-
Cell lysis buffer
-
Neutralization buffer
-
Detection reagent containing glucose-6-phosphate dehydrogenase (G6PDH), NADP⁺, and a colorimetric or fluorometric probe.
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture to the desired confluency.
-
Wash cells with glucose-free medium.
-
Incubate cells in glucose-free medium for 1-2 hours.
-
Treat cells with experimental compounds (e.g., insulin (B600854) to stimulate glucose uptake) in glucose-free medium.
-
Add 2-DG to a final concentration of 1 mM and incubate for 20-30 minutes.
-
Terminate the uptake by washing the cells with an ice-cold stop solution or PBS.
-
Lyse the cells and neutralize the lysate according to the kit manufacturer's instructions.[10]
-
Add the detection reagent, which will generate a colored or fluorescent product in proportion to the amount of intracellular 2-DG-6-P.
-
Incubate to allow the reaction to develop.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify 2-DG uptake by comparing with a standard curve of known 2-DG-6-P concentrations.
Conclusion
The selection of a glucose analog for metabolic studies is a critical decision that hinges on the specific biological question being addressed. This compound remains an invaluable tool for the specific measurement of glucose transport, offering a means to isolate this step from the complexities of downstream metabolism. However, researchers must be cognizant of its potential for minimal metabolic conversion in certain tissues. For studies focused on glucose uptake and overall metabolic activity, 2-deoxy-D-glucose and its derivatives, such as FDG and 2-NBDG, provide robust alternatives. By understanding the distinct advantages and limitations of each analog and employing rigorous experimental protocols, researchers can confidently navigate the intricate pathways of glucose metabolism and gain deeper insights into cellular physiology and disease.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of glucose analog 3-O-methyl-D-glucose by rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. cosmobiousa.com [cosmobiousa.com]
Unveiling the Sweet Connection: A Comparative Guide to 3-O-Methyl-D-glucopyranose Uptake and GLUT Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-O-Methyl-D-glucopyranose (3-OMG) uptake kinetics in relation to the expression of various glucose transporter (GLUT) isoforms. Understanding this correlation is pivotal for metabolic research and the development of targeted therapeutics for diseases such as diabetes and cancer. 3-OMG, a non-metabolizable glucose analog, serves as an invaluable tool for isolating and studying the transport step of glucose uptake.[1][2] Its uptake is directly proportional to the number and activity of GLUT transporters on the cell surface.
Quantitative Comparison of 3-OMG Transport Kinetics by GLUT Isoforms
The affinity of different GLUT isoforms for 3-OMG varies significantly, which is a critical consideration for interpreting uptake studies. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), with a lower Km indicating a higher affinity.
| GLUT Isoform | 3-OMG Km (mM) | Experimental System | Reference |
| GLUT1 | ~20 - 26.2 | 3T3-L1 cells, Xenopus oocytes | [3][4][5] |
| GLUT2 | ~42 | Xenopus oocytes | [6] |
| GLUT3 | ~10.6 | Rat cerebellar granule neurons | [6] |
| GLUT4 | ~4.3 - 7 | Xenopus oocytes, 3T3-L1 cells | [3][4][5] |
This table summarizes the reported Michaelis-Menten constants (Km) for this compound (3-OMG) uptake by various glucose transporter (GLUT) isoforms.
Impact of GLUT Expression Levels on Glucose Analog Uptake
Experimental manipulation of GLUT expression levels provides direct evidence for their role in glucose analog uptake. Studies utilizing overexpression and knockdown of specific GLUT isoforms demonstrate a clear correlation between transporter abundance and the rate of uptake.
For instance, in a study involving inducible overexpression of GLUT1 in cardiomyocytes, a 4-fold increase in GLUT1 protein expression resulted in a significant increase in both basal and insulin-stimulated 2-deoxy-D-glucose (2-DG) uptake.[7] Conversely, siRNA-mediated knockdown of GLUT1 in breast cancer cells led to a reduction in glucose uptake.[8] While these studies used 2-DG, the principle directly applies to 3-OMG uptake, as both are transported by GLUTs.
| Experimental Condition | Cell Type | Key Findings | Reference |
| GLUT1 Overexpression | Cardiomyocytes | 4-fold increase in GLUT1 protein led to increased basal and insulin-stimulated 2-DG uptake. | [7] |
| GLUT1 Knockdown | Breast Cancer Cells | siRNA-mediated reduction in GLUT1 protein resulted in decreased glucose uptake. | [8] |
| GLUT4 Overexpression | Transgenic Mice (Skeletal Muscle) | Increased whole-body glucose uptake and improved glucose homeostasis. | [9] |
| GLUT4 Ablation | Knockout Mice | Impaired insulin (B600854) tolerance and defects in glucose metabolism in skeletal muscle and adipose tissue. | [9] |
This table highlights key findings from studies where GLUT1 and GLUT4 expression was experimentally altered, demonstrating the direct relationship between transporter levels and glucose analog uptake.
Experimental Protocols
Accurate and reproducible data are paramount in correlating 3-OMG uptake with GLUT expression. Below are detailed methodologies for conducting these key experiments.
Protocol 1: Radiolabeled 3-O-Methyl-D-glucose Uptake Assay
This protocol is adapted from established methods for measuring glucose uptake in cultured cells.[10][11]
Materials:
-
Cultured cells (e.g., adipocytes, myocytes, or engineered cell lines)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[14C]- or [3H]-labeled 3-O-Methyl-D-glucose
-
Unlabeled 3-O-Methyl-D-glucose
-
Phloretin (B1677691) or Cytochalasin B (as a stop solution)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter and vials
Procedure:
-
Cell Preparation: Seed cells in 6-well or 12-well plates and culture to the desired confluency or differentiation state.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium to minimize basal glucose uptake.
-
Pre-incubation: Wash the cells twice with warm KRH buffer.
-
Uptake Initiation: Add KRH buffer containing a known concentration of radiolabeled 3-OMG (and unlabeled 3-OMG to achieve the desired final concentration). For kinetic studies, use a range of 3-OMG concentrations.
-
Incubation: Incubate the cells at 37°C for a predetermined time (typically 1-5 minutes, as 3-OMG uptake is rapid).[1]
-
Uptake Termination: Stop the uptake by aspirating the 3-OMG solution and rapidly washing the cells three times with ice-cold KRH buffer containing an inhibitor of glucose transport like phloretin or cytochalasin B.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for 30 minutes with gentle rocking.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of each lysate to normalize the uptake data (e.g., cpm/mg protein).
Protocol 2: Western Blot Analysis of GLUT Expression
This protocol provides a standard method for quantifying the protein levels of specific GLUT isoforms.[2][12][13]
Materials:
-
Cell lysates from the 3-OMG uptake experiment or parallel cultures
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the GLUT isoform(s) of interest
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of the separate GLUT1 and GLUT4 glucose transport activities in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducible Overexpression of GLUT1 Prevents Mitochondrial Dysfunction and Attenuates Structural Remodeling in Pressure Overload but Does Not Prevent Left Ventricular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Regulation of Glut1 Expression and Glucose Uptake during the Induction and Chronic Stages of TGFβ1-Induced EMT in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western Blot protocol for Glut4 Antibody (NBP1-49533): Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo 3-O-Methyl-D-glucopyranose Transport Kinetics
For researchers, scientists, and drug development professionals, understanding the dynamics of glucose transport in vivo is crucial for a wide range of therapeutic areas, from oncology to metabolic disorders. 3-O-Methyl-D-glucopyranose (3-OMG) has emerged as a valuable tool for these investigations. As a non-metabolizable analog of glucose, it allows for the specific assessment of glucose transport mechanisms, distinct from subsequent metabolic pathways. This guide provides a comprehensive comparison of 3-OMG's performance against other common glucose transport tracers, supported by experimental data and detailed protocols.
Performance Comparison: 3-OMG vs. Alternative Tracers
The primary advantage of this compound lies in its metabolic stability. Unlike 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used tracer for clinical PET imaging, 3-OMG is transported into the cell by glucose transporters (GLUTs) but is not phosphorylated by hexokinase. This crucial difference means that the signal from labeled 3-OMG directly reflects the rate of transport across the cell membrane, without the confounding factor of intracellular metabolism.
Studies in pig liver have confirmed that while [¹⁸F]FDG is metabolized into [¹⁸F]FDG-6-phosphate and other downstream metabolites, 3-O-[¹¹C]methylglucose remains unmetabolized in vivo. This metabolic inertness makes 3-OMG a more precise tool for isolating and quantifying the transport step of glucose uptake.
Quantitative Data Summary
The following tables summarize key in vivo and in vitro kinetic parameters for 3-OMG and provide a comparison with D-glucose and [¹⁸F]FDG.
Table 1: In Vivo Kinetic Parameters of Glucose Transport in Rat Brain
| Parameter | 3-O-Methyl-D-glucose (Gray Matter) | 3-O-Methyl-D-glucose (White Matter) |
| Tmax (μmol/g/min) | 5.3 ± 0.3 | 4.3 |
| KT (mM) | 3.6 ± 0.4 | 5.9 |
Data obtained using [³H]methylglucose in conscious rats. Tmax represents the maximal transport velocity, and KT is the transport constant, analogous to Km[1].
Table 2: In Vitro Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Isolated Rat Hepatocytes
| Transport Condition | Vmax (mmol/L of cell water/min) | Km (mM) |
| Exchange Entry | 86.2 ± 9.7 | 18.1 ± 5.9 |
| Exchange Exit | 78.8 ± 5.3 | 17.6 ± 3.5 |
| Zero Trans Exit | 84.1 ± 8.4 | 16.8 ± 4.6 |
These parameters describe the kinetics of 3-OMG transport under different experimental conditions in isolated liver cells[2][3].
Table 3: Comparative In Vivo Transport Rates in Human Brain
| Tracer | Relative Transport Rate Constant |
| [¹⁸F]FDG | Consistently higher |
| [¹¹C]O-methylglucose * | Lower than [¹⁸F]FDG |
This study in patients with ischemic infarcts and intracerebral tumors showed a close correlation between the transport rate constants of the two tracers, though FDG's rate was higher, likely due to a higher affinity for the glucose transporter[4]. [¹¹C]O-methylglucose is a close structural and functional analog of 3-OMG.
Experimental Protocols
In Vivo Validation of 3-OMG Transport Kinetics using Radiolabeled Tracers
This protocol outlines a general procedure for assessing the in vivo transport kinetics of 3-OMG in a preclinical model, such as a rat. This method can be adapted for use with various radiolabels (e.g., ³H, ¹⁴C, or ¹¹C for PET imaging).
1. Animal Preparation:
-
House animals in a controlled environment with ad libitum access to food and water.
-
For studies involving metabolic regulation, fasting may be required. A typical fasting period for rats is 6-12 hours.
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane) for the duration of the experiment.
-
Catheterize the femoral artery and vein for blood sampling and tracer administration, respectively.
2. Tracer Administration:
-
Prepare a sterile solution of radiolabeled 3-OMG of known specific activity.
-
Administer a bolus injection of the tracer via the venous catheter. The exact dose will depend on the radiolabel and the imaging modality used.
3. Blood Sampling:
-
Collect arterial blood samples at frequent intervals immediately following tracer injection (e.g., every 10-15 seconds for the first 2 minutes, then at increasing intervals for up to 60-90 minutes).
-
Immediately centrifuge the blood samples to separate plasma.
4. Measurement of Radioactivity:
-
Measure the radioactivity in an aliquot of each plasma sample using a suitable counter (e.g., liquid scintillation counter for ³H or ¹⁴C, or a gamma counter for positron emitters).
-
At the end of the experiment, euthanize the animal and collect tissue samples of interest (e.g., brain, liver, muscle).
-
Homogenize the tissue samples and measure the radioactivity.
5. Data Analysis:
-
Plot the plasma radioactivity concentration over time to generate the arterial input function.
-
Use the tissue radioactivity concentration at the end of the experiment and the arterial input function to calculate the tissue uptake of 3-OMG.
-
Apply appropriate compartmental modeling to the data to estimate kinetic parameters such as transport rates (K₁ and k₂), and in some cases, Vmax and Km. A common approach for 3-OMG is a two-compartment model representing the plasma and the intracellular space.
Gas Chromatography-Mass Spectrometry (GC/MS) for Quantification
An alternative to radiolabeling is the use of stable isotopes and GC/MS for the simultaneous quantification of 3-OMG and other glucose isotopes in plasma. This method allows for the assessment of glucose flux with high precision from a small sample volume[5].
Visualizations
References
- 1. Use of [3H]methylglucose and [14C]iodoantipyrine to determine kinetic parameters of glucose transport in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Modeling Methods in Preclinical Positron Emission Tomography Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Modeling Methods in Preclinical Positron Emission Tomography Imaging | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-O-Methyl-D-glucopyranose (3-OMG) Transport Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-O-Methyl-D-glucopyranose (3-OMG) transport across various cell types, supported by experimental data. 3-OMG is a non-metabolizable analog of glucose, making it an invaluable tool for studying glucose transport kinetics without the confounding effects of downstream metabolism. Understanding the differential transport of this molecule in various physiological and pathological states is crucial for research in areas such as diabetes, metabolic disorders, and oncology.
Quantitative Comparison of this compound Transport Kinetics
The transport of 3-OMG, like glucose, is primarily mediated by facilitative glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). The affinity (Km) and maximum velocity (Vmax) of this transport vary significantly across different cell types and the specific transporters they express. The following table summarizes key kinetic parameters for 3-OMG transport in several well-characterized cell systems.
| Cell Type/Transporter | Species | Experimental System | Km (mM) | Vmax (nmol/min/mg protein or other units) | Key Findings & Notes |
| Hepatocytes | Rat | Isolated Cells | 16.8 - 18.1 | 78.8 - 86.2 (mmol/litre of cell water per min) | Transport is symmetrical with no evidence of trans-stimulation.[1] |
| Adipocytes | Rat | Isolated Cells | ~3.5 (basal and insulin-stimulated) | ~0.13 (basal), ~0.8 (insulin-stimulated) (mmol/s/l intracellular water) | Insulin (B600854) significantly increases Vmax without altering Km, indicating an increase in the number of functional transporters at the cell surface. |
| Erythrocytes | Human | Isolated Cells | - | Uptake is a reliable measure for diagnosing GLUT1 deficiency syndrome.[2] | Assay measures 14C-labeled 3-OMG uptake. |
| Skeletal Muscle (Soleus) | Rat | Perfused Hindquarter | ~12 (basal), ~7 (insulin/contractions) | - | Insulin and muscle contractions decrease the apparent Km, suggesting an increased affinity of the transporters. |
| Skeletal Muscle (Red Gastrocnemius) | Rat | Perfused Hindquarter | ~70 (basal), ~7 (insulin/contractions) | Vmax increased 3-20 fold by insulin and 10-40 fold by contractions. | Effects of insulin and contractions on Vmax are additive in red muscle. |
| Skeletal Muscle (White Gastrocnemius) | Rat | Perfused Hindquarter | ~70 (basal), ~7 (insulin/contractions) | Vmax increased by insulin and contractions. | - |
| GLUT1 | Human | Xenopus Oocytes | 21 | - | Expressed in most cell types, responsible for basal glucose uptake. |
| GLUT2 | Human | Xenopus Oocytes | 42 | - | Low-affinity transporter, important in liver, pancreas, and intestine. |
| GLUT3 | Human | Xenopus Oocytes | 10.6 | - | High-affinity transporter, predominantly found in neurons. |
| GLUT4 | Human | Xenopus Oocytes | 4.5 | - | Insulin-responsive transporter in muscle and adipose tissue. |
| HeLa (Cervical Cancer) | Human | Cultured Cells | 9.3 ± 3 | 17.2 ± 6 | Data for D-glucose, but the study mentions the protocol is adaptable for other radiolabeled hexoses.[3] Predominantly expresses GLUT1 and GLUT3.[3] |
| AS-30D (Hepatocarcinoma) | Rat | Cultured Cells | 0.52 ± 0.7 | 55 ± 20 | Data for D-glucose.[3] Predominantly expresses GLUT3.[3] |
Experimental Protocols
Radiolabeled 3-O-Methyl-D-glucose Uptake Assay in Adherent Cells
This protocol is a standard method for measuring the initial rate of 3-OMG transport in cultured adherent cells.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 12-well or 24-well)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable physiological buffer)
-
Radiolabeled 3-O-[3H]methyl-D-glucose or 3-O-[14C]methyl-D-glucose
-
Unlabeled 3-O-methyl-D-glucose
-
Phloretin (B1677691) or cytochalasin B (as a stop solution)
-
Cell lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to near confluence.
-
Pre-incubation: Wash the cells twice with warm KRH buffer. Pre-incubate the cells in KRH buffer for a defined period (e.g., 30-60 minutes) at 37°C to deplete intracellular glucose.
-
Initiation of Uptake: Start the transport assay by adding KRH buffer containing a known concentration of radiolabeled 3-OMG and varying concentrations of unlabeled 3-OMG.
-
Incubation: Incubate the cells for a short, defined period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell type.
-
Termination of Uptake: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer containing a transport inhibitor like phloretin or cytochalasin B.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Calculate the initial rate of 3-OMG uptake at each concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing Cellular Mechanisms
Experimental Workflow for 3-OMG Uptake Assay
The following diagram illustrates the key steps in a typical radiolabeled 3-OMG uptake experiment.
Insulin Signaling Pathway for GLUT4 Translocation
In insulin-sensitive tissues like muscle and adipose tissue, the transport of glucose and its analogs is significantly enhanced by the translocation of GLUT4 transporters to the plasma membrane. This process is initiated by the binding of insulin to its receptor and involves a complex signaling cascade.
References
- 1. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of transport and phosphorylation of glucose in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-O-Methyl-D-glucopyranose (3-OMG) Assays: Reproducibility and Protocols
For researchers, scientists, and drug development professionals, the accurate quantification of 3-O-Methyl-D-glucopyranose (3-OMG) is critical for studying glucose transport mechanisms. As a non-metabolizable glucose analog, 3-OMG is an invaluable tool in understanding glucose transporter (GLUT) function, particularly in the context of metabolic diseases and drug development. This guide provides a comparative overview of common 3-OMG assay methods, with a focus on their reproducibility, supported by experimental data and detailed protocols.
This document outlines the performance of three primary analytical methods for 3-OMG quantification: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Radiolabeled 3-OMG Uptake Assays. The selection of an appropriate assay depends on the specific research question, required sensitivity, sample matrix, and available instrumentation.
Comparative Performance of 3-OMG Assays
The reproducibility and performance of an assay are paramount for generating reliable and comparable data. The following table summarizes key performance metrics for the most common 3-OMG assay methodologies based on published data.
| Parameter | HPLC with Pre-column Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | Radiolabeled 3-OMG Uptake Assay |
| Principle | Chromatographic separation and UV detection of a derivatized 3-OMG molecule. | Separation and quantification of volatile 3-OMG derivatives based on their mass-to-charge ratio. | Measurement of radioactivity from labeled 3-OMG taken up by cells or tissues. |
| Intra-Assay Precision (CV%) | < 12%[1] | 0.1%[2] | Method described as "reproducible and accurate"[3] |
| Inter-Assay Precision (CV%) | < 12%[1] | 3.7%[2] | Not explicitly stated, but validated for diagnostic use[3] |
| Recovery | 98% - 105%[1] | Not explicitly stated | Not applicable |
| **Linearity (R²) ** | > 0.991[1] | Not explicitly stated | Not applicable |
| Limit of Quantification (LOQ) | 0.0078 mg/mL[1] | High precision at 0.25 atom% excess[2] | Dependent on specific activity of radiolabel |
| Sample Throughput | Moderate to High | Moderate | High (with appropriate equipment) |
| Instrumentation | HPLC with UV detector | GC-MS system | Scintillation counter |
| Primary Application | Quantification in biological fluids (e.g., plasma)[1] | High-precision quantification of glucose kinetics in vivo[2] | Functional assessment of glucose transporters (e.g., GLUT1)[3][4] |
Experimental Workflows and Signaling Pathways
The utility of 3-OMG lies in its ability to be transported by GLUTs without being metabolized, making it an ideal probe for studying glucose transport. The following diagrams illustrate a typical experimental workflow for a 3-OMG uptake assay and the simplified signaling pathway of GLUT1-mediated transport.
Detailed Experimental Protocols
HPLC with Pre-column Derivatization for 3-OMG in Plasma
This method is suitable for the quantification of 3-OMG in biological fluids like plasma.[1]
a. Sample Preparation and Derivatization:
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile) to remove proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Take the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.
-
Add sodium hydroxide (B78521) (e.g., 0.4 mol/L) and incubate at 70°C to facilitate the derivatization reaction.[1]
-
Neutralize the reaction with an acid (e.g., hydrochloric acid).
-
Extract the PMP-derivatized 3-OMG with an organic solvent (e.g., chloroform).
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase for HPLC analysis.
b. HPLC Conditions:
-
Column: Reverse Phase C18 column.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 245 nm.[1]
-
Quantification: Based on the peak area of the derivatized 3-OMG compared to a standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-OMG
This method offers high precision and is often used in studies of glucose kinetics.[2]
a. Sample Preparation and Derivatization:
-
Deproteinize plasma samples using a suitable method (e.g., addition of a solvent like ethanol).
-
Dry the supernatant containing 3-OMG.
-
Derivatize the dried sample to create a volatile compound suitable for GC analysis. A common method is to form methoxime-trimethylsilyl ether derivatives.[2] This involves a two-step reaction:
-
First, react with a methoximating agent (e.g., methoxyamine hydrochloride in pyridine).
-
Second, react with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
-
The resulting derivatized sample is then ready for GC-MS analysis.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analyte from other components.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for high specificity and sensitivity.
-
Quantification: Based on the ratio of the peak area of the 3-OMG derivative to that of an internal standard.
Radiolabeled 3-OMG Uptake Assay in Erythrocytes
This assay is a functional test to measure the activity of glucose transporters, particularly GLUT1, in cells like erythrocytes.[3]
a. Cell Preparation:
-
Collect whole blood in an anticoagulant-containing tube (e.g., sodium-heparin).
-
Isolate erythrocytes by centrifugation and remove the plasma and buffy coat.
-
Wash the erythrocytes multiple times with a cold phosphate-buffered saline (PBS) solution.
-
Resuspend the washed erythrocytes in PBS to a desired concentration.
b. Uptake Assay:
-
Prepare a "hot" solution containing a known concentration of non-labeled 3-OMG and a tracer amount of radiolabeled 3-OMG (e.g., ¹⁴C-labeled 3-OMG).[3]
-
Initiate the uptake by mixing the erythrocyte suspension with the "hot" solution at a controlled temperature (e.g., 4°C).
-
At specific time intervals (e.g., every 5 seconds), terminate the uptake by adding an ice-cold stop solution (e.g., PBS containing a GLUT inhibitor like phloretin).
-
Rapidly separate the erythrocytes from the uptake medium by centrifugation through a dense, inert layer (e.g., silicone oil).
-
Lyse the pelleted erythrocytes with a lysis buffer.
c. Quantification:
-
Add the cell lysate to a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the rate of 3-OMG uptake based on the measured radioactivity and the specific activity of the radiolabeled 3-OMG.
Conclusion
The choice of assay for this compound is contingent on the specific requirements of the study. For high-precision kinetic studies, GC-MS is the preferred method due to its low coefficient of variation.[2] HPLC with pre-column derivatization provides a robust and reliable method for quantification in biological fluids with good recovery and precision.[1] Radiolabeled 3-OMG uptake assays are indispensable for the functional characterization of glucose transporters and are considered a reproducible and accurate diagnostic tool.[3] Researchers should carefully consider the performance characteristics and experimental demands of each method to select the most appropriate assay for their research objectives.
References
- 1. The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography [manu41.magtech.com.cn]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One Molecule for Mental Nourishment and More: Glucose Transporter Type 1—Biology and Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Literature review comparing glucose analogs for transport studies
For Researchers, Scientists, and Drug Development Professionals
The study of glucose transport is fundamental to understanding cellular metabolism in both healthy and diseased states, including diabetes and cancer. Glucose analogs are indispensable tools in this research, allowing for the visualization and quantification of glucose uptake. This guide provides a comprehensive comparison of three widely used glucose analogs: 2-Deoxy-D-glucose (2-DG), 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose (2-NBDG), and 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-6-Deoxy-D-Glucose (6-NBDG). We present their mechanisms of action, comparative performance data, and detailed experimental protocols to assist researchers in selecting the most appropriate analog for their specific experimental needs.
Introduction to Glucose Analogs
Glucose analogs are structurally similar to glucose, enabling them to be recognized and transported into cells by glucose transporters (GLUTs). However, modifications to their structure prevent or alter their downstream metabolism, allowing for their accumulation and detection.
-
2-Deoxy-D-glucose (2-DG) is a non-metabolizable glucose analog where the 2-hydroxyl group is replaced by hydrogen.[1][2] It is transported into the cell by GLUTs and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][2][3] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway and thus accumulates intracellularly.[1][2]
-
2-NBDG and 6-NBDG are fluorescent glucose analogs. They contain a fluorescent group (NBD) attached to the second or sixth carbon of the glucose molecule, respectively. This fluorescent tag allows for the direct visualization of glucose uptake in living cells using techniques like fluorescence microscopy and flow cytometry.[4][5] Similar to 2-DG, 2-NBDG is phosphorylated by hexokinase and trapped inside the cell.[6] In contrast, 6-NBDG is generally considered not to be phosphorylated, and its accumulation is thought to be primarily driven by transport. However, there is some debate in the literature regarding the transporter-dependency of both 2-NBDG and 6-NBDG uptake, with some studies suggesting that transporter-independent mechanisms may contribute to their cellular entry.[4][5]
Performance Comparison of Glucose Analogs
The choice of a glucose analog depends on the specific research question, the cell type being studied, and the available detection methods. The following table summarizes key quantitative data for the compared analogs.
| Parameter | 2-Deoxy-D-glucose (2-DG) | 2-(NBDG) | 6-(NBDG) | D-Glucose (for reference) |
| Detection Method | Radiometric assays (e.g., using ³H or ¹⁴C labeled 2-DG), Enzymatic assays | Fluorescence Microscopy, Flow Cytometry, Plate Readers | Fluorescence Microscopy, Flow Cytometry, Plate Readers | Enzymatic assays, Mass Spectrometry |
| Transport Mechanism | GLUTs[2] | Primarily GLUTs, but some evidence of transporter-independent uptake[4][5] | Primarily GLUTs, but some evidence of transporter-independent uptake[4][5] | GLUTs, SGLTs |
| Intracellular Fate | Phosphorylated and trapped as 2-DG-6P[1][2][3] | Phosphorylated and trapped as 2-NBDG-6P[6] | Generally considered non-phosphorylated and trapped[7] | Phosphorylated and enters glycolysis |
| Km for GLUT1 (mM) | ~1-7 mM | Data varies, some reports suggest higher affinity than glucose | Reported to have ~300-fold higher affinity for GLUT1 than glucose[8] | ~1-7 mM |
| Km for GLUT2 (mM) | ~17-20 mM | - | - | ~17-20 mM |
| Km for GLUT3 (mM) | ~1.4 mM | - | Uptake is faster in neurons (high GLUT3) than astrocytes (high GLUT1)[7] | ~1.4 mM |
| Km for GLUT4 (mM) | ~2-5 mM | - | - | ~5 mM |
| Key Advantages | "Gold standard" for quantitative uptake studies, well-characterized mechanism. | Enables live-cell imaging and single-cell analysis. | Enables live-cell imaging, potentially higher affinity for some transporters. | The natural substrate, essential for metabolic flux studies. |
| Key Disadvantages | Requires handling of radioactive materials for sensitive detection, endpoint assays. | Potential for transporter-independent uptake, phototoxicity, and steric hindrance due to the fluorescent tag. | Potential for transporter-independent uptake, less characterized than 2-NBDG. | Rapidly metabolized, making direct uptake measurement challenging. |
Experimental Protocols
Below are detailed methodologies for key experiments using the discussed glucose analogs.
2-Deoxy-D-glucose (2-DG) Uptake Assay (Radiometric)
This protocol describes a common method for measuring glucose uptake in cultured cells using radiolabeled 2-DG.
Materials:
-
Cell culture medium (glucose-free)
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]2-Deoxy-D-glucose or [¹⁴C]2-Deoxy-D-glucose
-
Unlabeled 2-Deoxy-D-glucose
-
Phloretin (B1677691) or Cytochalasin B (as inhibitors)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.
-
Glucose Starvation: Gently wash the cells twice with warm, glucose-free KRH buffer. Then, incubate the cells in glucose-free KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose stores.
-
Initiate Uptake: Add KRH buffer containing a known concentration of radiolabeled 2-DG (e.g., 0.1-1.0 µCi/mL) and unlabeled 2-DG to achieve the desired final concentration. For inhibitor controls, pre-incubate cells with phloretin (e.g., 200 µM) or cytochalasin B (e.g., 10 µM) for 15-30 minutes before adding the 2-DG solution.
-
Incubation: Incubate the cells for a defined period (typically 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure initial uptake rates are measured.
-
Stop Uptake: Terminate the uptake by rapidly aspirating the 2-DG solution and washing the cells three times with ice-cold KRH buffer or phosphate-buffered saline (PBS).
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Glucose uptake is typically expressed as pmol or nmol of 2-DG per mg of protein per minute.
Fluorescent Glucose Analog (2-NBDG or 6-NBDG) Uptake Assay (Fluorescence Microscopy)
This protocol outlines a method for visualizing glucose uptake in live cells using fluorescence microscopy.
Materials:
-
Cell culture medium (glucose-free)
-
2-NBDG or 6-NBDG stock solution (e.g., in DMSO)
-
Hoechst 33342 or other nuclear stain (optional)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP for NBD)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Glucose Starvation: As described in the 2-DG protocol, wash and incubate cells in glucose-free medium for 30-60 minutes at 37°C.
-
Labeling: Replace the starvation medium with glucose-free medium containing the desired concentration of 2-NBDG or 6-NBDG (typically 50-200 µM).
-
Incubation: Incubate the cells for 15-60 minutes at 37°C. The optimal incubation time will depend on the cell type and experimental goals.
-
Washing: Remove the labeling medium and wash the cells 2-3 times with ice-cold PBS to remove extracellular fluorescent analog.
-
Imaging: Immediately image the cells using a fluorescence microscope. If desired, a nuclear stain can be added during the final wash step for cell identification.
-
Image Analysis: Quantify the fluorescence intensity per cell or per region of interest using appropriate image analysis software.
Competitive Glucose Analog Uptake Assay
This assay is used to determine if the uptake of a glucose analog is mediated by specific glucose transporters by competing with an excess of unlabeled glucose.
Procedure:
-
Follow the initial steps of the respective uptake assay (radiometric or fluorescent).
-
During the uptake step, include a set of wells or dishes where cells are co-incubated with the labeled glucose analog and a high concentration of unlabeled D-glucose (e.g., 10-100 mM).
-
As a negative control for competition, include a set of wells co-incubated with the labeled analog and an equimolar concentration of a non-transported sugar like L-glucose.
-
Proceed with the remaining steps of the chosen assay protocol.
-
Data Analysis: A significant reduction in the uptake of the labeled analog in the presence of excess D-glucose indicates transporter-mediated uptake.
Visualizations
Signaling Pathway for GLUT-mediated Glucose Transport
The following diagram illustrates the general mechanism of facilitated glucose transport into a cell via a GLUT transporter.
Caption: General mechanism of facilitated glucose transport via GLUT transporters.
Experimental Workflow for a Glucose Analog Uptake Assay
The following diagram outlines the general workflow for conducting a glucose analog uptake experiment.
Caption: General workflow for a glucose analog uptake assay.
References
- 1. What is the mechanism of 2-Deoxyglucose? [synapse.patsnap.com]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport-associated phosphorylation of 2-deoxyglucose in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic validation of 6-NBDG as a probe for the glucose transporter GLUT1 in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-O-Methyl-D-glucopyranose: A Safety and Logistics Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-O-Methyl-D-glucopyranose, ensuring compliance with standard laboratory safety protocols. While this compound is not classified as a hazardous material for transportation, it is imperative to follow established chemical waste disposal procedures to minimize environmental impact and maintain a safe laboratory environment.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side shields, chemical-impermeable gloves, and a lab coat.[4][5] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][4]
Step-by-Step Disposal Procedure
The recommended method for disposing of this compound is to treat it as a chemical waste. Avoid drain or trash disposal unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Collection:
-
Labeling:
-
Storage:
-
Disposal Request:
Spill and Accidental Release Measures
In the event of a spill, take the following steps:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1][4]
-
Containment: Prevent further spread of the powder. Avoid generating dust.[1]
-
Cleanup: Carefully sweep up the spilled solid material and place it into a labeled chemical waste container for disposal.[1] Do not use water to clean up the spill as it may dissolve the compound and spread the contamination.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as chemical waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
Quantitative Data
No specific quantitative limits for the disposal of this compound (e.g., concentration limits for drain disposal) are available in the reviewed safety data sheets. The general recommendation is to dispose of it as chemical waste regardless of the quantity.
| Parameter | Value | Source |
| Regulatory Status | Not regulated as a hazardous material for transport. | [1][2][3] |
| Drain Disposal | Not recommended; treat as chemical waste. | [9][10] |
| Trash Disposal | Not recommended for the chemical itself; empty, triple-rinsed containers may be acceptable. | [6][10][11] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For information on its use in research, such as in studies of glucose metabolism, refer to relevant scientific literature.[12][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-O-Methyl-α-D-glucopyranose | CAS#:13224-94-7 | Chemsrc [chemsrc.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. isotope.com [isotope.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acs.org [acs.org]
- 11. vumc.org [vumc.org]
- 12. chemimpex.com [chemimpex.com]
- 13. mpbio.com [mpbio.com]
Comprehensive Safety and Handling Guide for 3-O-Methyl-D-glucopyranose
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3-O-Methyl-D-glucopyranose in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Immediate Safety and Handling Information
This compound is a biochemical reagent used in life science research.[1] While it is not classified as a hazardous material for transport, adherence to standard laboratory safety procedures is crucial to minimize exposure and ensure a safe working environment.[1][2]
Personal Protective Equipment (PPE) Requirements
Proper PPE is mandatory to prevent direct contact with this compound. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Standard/Regulation | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 | To prevent eye contact with dust particles.[1] |
| Hand Protection | Appropriate protective gloves | - | To prevent skin exposure.[1] |
| Body Protection | Long-sleeved clothing, lab coat, or chemical-resistant apron | - | To prevent skin exposure.[1][3] |
| Respiratory Protection | Dust mask (e.g., N95) or a respirator | OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149 | Required when dust generation is likely or ventilation is inadequate.[1][3][4] |
Engineering Controls and Storage
Proper laboratory infrastructure is essential for safe handling.
| Control Type | Requirement | Purpose |
| Ventilation | Use in a well-ventilated area. | To keep airborne concentrations low.[1] |
| Safety Equipment | Eyewash facility and safety shower | For immediate decontamination in case of exposure.[1] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, well-ventilated area. | To maintain chemical integrity and prevent accidental release.[1] |
| Refrigeration | Keep refrigerated (Store below 4°C/39°F). | For long-term stability.[1] |
Operational Procedures for Handling and Disposal
The following step-by-step guidance outlines the safe handling and disposal of this compound.
Handling Protocol
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Confirm that the ventilation system is operational.
-
Verify the availability and functionality of an eyewash station and safety shower.
-
Put on all required PPE as detailed in the table above.
-
-
Handling the Chemical :
Accidental Release Measures
In the event of a spill:
-
Evacuation : If the spill is large, evacuate personnel from the immediate area.
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Use proper personal protective equipment as indicated for handling.[1] Sweep up the spilled solid material, taking care to avoid creating dust, and place it into a suitable, labeled container for disposal.[1][3]
-
Cleaning : Clean the contaminated surface thoroughly.[3]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Although not currently regulated as a hazardous material for transport, it is prudent to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.[1][2]
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
